molecular formula C8H8O3 B1676471 Methylparaben CAS No. 99-76-3

Methylparaben

Numéro de catalogue: B1676471
Numéro CAS: 99-76-3
Poids moléculaire: 152.15 g/mol
Clé InChI: LXCFILQKKLGQFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methylparaben is a 4-hydroxybenzoate ester resulting from the formal condensation of the carboxy group of 4-hydroxybenzoic acid with methanol. It is the most frequently used antimicrobial preservative in cosmetics. It occurs naturally in several fruits, particularly in blueberries. It has a role as a plant metabolite, an antimicrobial food preservative, a neuroprotective agent and an antifungal agent.
The CIR Expert Panel concluded that the following 20 parabens are safe in cosmetics in the present practices of use and concentration described in the safety assessment when the sum of the combined concentration of parabens in any given formulation does not exceed 0.8 %...this compound...
This compound is used in allergenic testing.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound has been reported in Nigrospora oryzae, Hypericum ascyron, and other organisms with data available.
This compound is found in alcoholic beverages. This compound is an antimicrobial agent, preservative, flavouring agent. This compound is a constituent of cloudberry, yellow passion fruit, white wine, botrytised wine and Bourbon vanilla. This compound has been shown to exhibit anti-microbial function this compound belongs to the family of Hydroxybenzoic Acid Derivatives. These are compounds containing an hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxylic acid. (A3204).
used as a preservative in cosmetics but potentiates UV-induced damage of skin;  RN given refers to parent cpd

Propriétés

IUPAC Name

methyl 4-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3
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InChI Key

LXCFILQKKLGQFO-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)O
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Molecular Formula

C8H8O3
Record name METHYL p-HYDROXYBENZOATE
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Related CAS

5026-62-0 (hydrochloride salt)
Record name Methylparaben [USAN:NF]
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DSSTOX Substance ID

DTXSID4022529
Record name Methylparaben
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Molecular Weight

152.15 g/mol
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Physical Description

Dry Powder, Almost odourless, small colourless crystals or white crystalline powder, Colorless or white solid; [HSDB] White odorless powder; [MSDSonline], Solid
Record name Benzoic acid, 4-hydroxy-, methyl ester
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Boiling Point

270.5 °C (decomposes), 275.00 °C. @ 760.00 mm Hg
Record name METHYLPARABEN
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Solubility

In water, 2.50X10+3 mg/L at 25 °C, Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C, Solubilities in various solvents[Table#2967], Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid, For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page., 2.5 mg/mL at 25 °C
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Vapor Pressure

0.000237 [mmHg]
Record name Methylparaben
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Color/Form

White needles, Colorless crystals or white crystalline powder, Needles from dil alcohol

CAS No.

99-76-3
Record name Methylparaben
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Melting Point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C after drying for two hours at 80 °C, 125.2 °C, 131 °C
Record name METHYL p-HYDROXYBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methylparaben for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of methylparaben (Methyl 4-hydroxybenzoate), a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document details common synthesis routes, including the prevalent acid-catalyzed esterification of p-hydroxybenzoic acid, and outlines key purification techniques such as recrystallization and sublimation to achieve high-purity this compound suitable for research and development purposes.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[1][2] Variations of this method exist, aiming to improve yield, reduce reaction times, and employ more environmentally benign catalysts.

Sulfuric Acid-Catalyzed Esterification

This is the traditional and a widely practiced method for this compound synthesis.[1][3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add p-hydroxybenzoic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 8 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture.

  • Excess methanol can be removed by distillation.

  • The remaining solution is then neutralized with a base, such as a sodium carbonate or sodium hydroxide solution, which causes the crude this compound to precipitate.

  • The precipitated solid is collected by filtration, washed with cold water to remove residual acid and salts, and then dried.

Quantitative Data for Sulfuric Acid-Catalyzed Esterification:

ParameterValueReference
Molar Ratio (p-hydroxybenzoic acid:methanol)1:3
CatalystSulfuric Acid
Reaction Time8 hours
Yield86%
Cation Exchange Resin Catalyzed Esterification

To circumvent the issues associated with using strong mineral acids like sulfuric acid, such as equipment corrosion and complex work-up procedures, solid acid catalysts like cation exchange resins have been employed. This method simplifies catalyst removal and can be more environmentally friendly.

Experimental Protocol:

  • A cation exchange resin (e.g., D72 type) is pre-treated by soaking in deionized water, followed by a dilute hydrochloric acid solution, then washed to neutrality and dried.

  • In a reaction vessel, add methanol and the prepared cation exchange resin under stirring.

  • Add p-hydroxybenzoic acid to the mixture and heat to reflux.

  • To drive the reaction towards completion, a dehydrating agent, such as 4A molecular sieves, can be added.

  • Continue the reaction under reflux for a specified time (e.g., 3 hours).

  • Upon completion, the solid catalyst and dehydrating agent are simply removed by filtration.

  • Excess methanol is distilled from the filtrate, and upon cooling, this compound crystallizes.

Quantitative Data for Cation Exchange Resin Catalyzed Esterification:

ParameterValueReference
Molar Ratio (methanol:p-hydroxybenzoic acid)4:1 to 5:1
CatalystD72 or 001x7Na type cation exchange resin
Dehydrating Agent4A molecular sieves
Reaction Time~3 hours
Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the esterification reaction, significantly reducing the reaction time compared to conventional heating.

Experimental Protocol:

  • In a round-bottom flask suitable for microwave synthesis, combine p-hydroxybenzoic acid and methanol.

  • Add a catalyst, such as sodium hydrogen sulfate.

  • Place the flask in a microwave reactor and heat with an output power of around 450W.

  • The reaction is typically completed within a much shorter timeframe (e.g., 3-18 minutes).

  • After the reaction, the mixture is processed similarly to the sulfuric acid-catalyzed method: removal of excess methanol, precipitation with a sodium bicarbonate solution, filtration, and drying.

Quantitative Data for Microwave-Assisted Synthesis:

ParameterValueReference
Molar Ratio (p-hydroxybenzoic acid:methanol)1:1.5 to 1:4.0
CatalystSodium hydrogen sulfate
Microwave Power450W
Reaction Time3-18 minutes
Alternative Synthesis Routes

While less common for bulk synthesis in a research setting, other methods exist:

  • Reaction with Diazomethane: Carboxylic acids can be converted to methyl esters using diazomethane. This method is often quantitative and proceeds under mild conditions, but the highly toxic and explosive nature of diazomethane requires specialized equipment and handling procedures.

  • Biosynthesis: Engineered microorganisms, such as Saccharomyces cerevisiae, have been developed to produce this compound from simple sugars, offering a green and sustainable alternative to chemical synthesis.

Purification of this compound

To achieve the high purity required for research and pharmaceutical applications, the crude this compound synthesized must undergo purification to remove unreacted starting materials, catalysts, and by-products.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Water or alcohol-water mixtures are commonly used.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Cooling: Further cool the solution in an ice-water bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator to remove residual solvent.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a pure solid. This method is particularly effective for removing non-volatile impurities and can yield very high-purity materials. Temperature gradient sublimation is a common and effective method for purifying organic semiconductor materials. Cryogenic sublimation, which involves solidification at reduced temperature and pressure below the triple point, is suitable for heat-sensitive compounds.

General Experimental Workflow for Sublimation:

  • The crude this compound is placed in a sublimation apparatus.

  • The apparatus is heated under vacuum.

  • The this compound sublimes and the vapor travels to a cooler surface (a cold finger or a cooler part of the apparatus).

  • The purified this compound deposits as crystals on the cool surface, leaving non-volatile impurities behind.

  • The purified crystals are then collected after the apparatus is cooled and returned to atmospheric pressure.

Quality Control

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound and quantifying any residual impurities. The melting point of the purified product can also serve as an indicator of purity; pure this compound has a sharp melting point.

Visualizing the Processes

To better illustrate the workflows, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis This compound Synthesis p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Reaction Reaction p-Hydroxybenzoic Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst Catalyst->Reaction Crude this compound Crude this compound Reaction->Crude this compound

Caption: General workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification of this compound Crude this compound Crude this compound Dissolution Dissolve in Hot Solvent Crude this compound->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

References

An In-depth Technical Guide to the Stability and Degradation Kinetics of Methylparaben in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation kinetics of methylparaben in laboratory solutions. This compound, a widely used preservative in pharmaceuticals, cosmetics, and food products, is prized for its broad-spectrum antimicrobial activity. However, its efficacy and the integrity of the formulations it protects are contingent upon its stability. This document delves into the factors influencing its degradation, the kinetics of these processes, and the methodologies employed for its analysis.

Core Concepts in this compound Stability

This compound (methyl 4-hydroxybenzoate) is an ester, and its stability is primarily dictated by the susceptibility of its ester bond to cleavage. The principal degradation pathways are hydrolysis and photolysis, leading to the formation of various degradation products. The rate of degradation is significantly influenced by several factors, including pH, temperature, and exposure to light.

Hydrolysis: The most common degradation route for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base, resulting in the formation of p-hydroxybenzoic acid (PHBA) and methanol. The rate of hydrolysis is highly dependent on the pH of the solution.

Photodegradation: Exposure to ultraviolet (UV) radiation can induce the photodegradation of this compound. This process can involve the formation of reactive species such as hydroxyl radicals, which can attack the this compound molecule, leading to a variety of degradation products.[1][2]

Degradation Kinetics of this compound

The degradation of this compound in solution often follows pseudo-first-order kinetics, particularly when the concentration of other reactants (e.g., water, hydroxide ions) is in large excess and can be considered constant. The rate of degradation can be expressed by the following equation:

ln([A]t / [A]0) = -kt

where:

  • [A]t is the concentration of this compound at time t

  • [A]0 is the initial concentration of this compound

  • k is the pseudo-first-order rate constant

Quantitative Data on Degradation Kinetics

The following tables summarize the quantitative data on the degradation kinetics of this compound under various conditions, compiled from multiple studies.

Table 1: Rate Constants for Base-Catalyzed Hydrolysis of this compound at Different Temperatures [3]

Temperature (K)Rate Constant (s⁻¹)
2932.42 x 10⁻⁴
2983.58 x 10⁻⁴
3037.27 x 10⁻⁴
3131.25 x 10⁻³
3253.06 x 10⁻³

Table 2: Apparent Rate Constants (k_app) for this compound Degradation by Advanced Oxidation Processes (AOPs) [4]

ProcessCurrent Density (mA cm⁻²)Apparent Rate Constant (k_app) (min⁻¹)
Electro-Fenton (EF)10.103
Electro-Fenton (EF)30.201
Electro-Fenton (EF)50.298
Electro-Fenton (EF)7.50.264
Anodic Oxidation (AO-H₂O₂)10.006
Anodic Oxidation (AO-H₂O₂)30.011
Anodic Oxidation (AO-H₂O₂)50.015
Anodic Oxidation (AO-H₂O₂)7.50.018
Anodic Oxidation (AO-H₂O₂)100.021

Table 3: Rate Constants for Photocatalytic Degradation of this compound with Zinc Oxide Nanoparticles [5]

Catalyst Amount (g·L⁻¹)ConditionRate Constant (min⁻¹)
0.01Sonication (60 min)0.019
0.04Sonication (60 min)0.023
0.01Light Exposure (45 min)0.045
0.04Light Exposure (45 min)0.050

Degradation Pathways

The degradation of this compound proceeds through distinct pathways depending on the conditions. The primary pathways are hydrolysis and photodegradation.

Hydrolysis Degradation Pathway

Under aqueous conditions, particularly at neutral to alkaline pH, this compound undergoes hydrolysis to yield p-hydroxybenzoic acid and methanol. This is the most common degradation pathway in many pharmaceutical and cosmetic formulations.

Hydrolysis_Pathway This compound This compound p_HBA p-Hydroxybenzoic Acid This compound->p_HBA Hydrolysis (+ H₂O) Methanol Methanol This compound->Methanol Hydrolysis (+ H₂O)

Caption: Hydrolysis degradation pathway of this compound.

Photodegradation Pathway

Photodegradation of this compound, often initiated by UV light, can proceed through the formation of hydroxyl radicals. These highly reactive species can attack the aromatic ring and the ester group, leading to a cascade of products. A simplified representation of this pathway is shown below.

Photodegradation_Pathway This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates Hydroxyl Radical Attack (•OH) p_HBA p-Hydroxybenzoic Acid Hydroxylated_Intermediates->p_HBA Hydroquinone Hydroquinone p_HBA->Hydroquinone Decarboxylation Phenol Phenol Hydroquinone->Phenol Further_Degradation Further Degradation Products (e.g., short-chain organic acids) Phenol->Further_Degradation

Caption: Simplified photodegradation pathway of this compound.

Experimental Protocols for Stability Testing

A robust stability testing protocol is crucial for assessing the shelf-life and ensuring the quality of products containing this compound. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

General Experimental Workflow for a this compound Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound in a laboratory solution.

Stability_Study_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_sampling 3. Time-Point Sampling cluster_analysis 4. HPLC Analysis cluster_data 5. Data Analysis Prep_Solution Prepare this compound Solution (in desired solvent/buffer) Initial_Sample Take Initial Sample (T=0) Prep_Solution->Initial_Sample Store_Samples Store Samples under Controlled Conditions (e.g., specific temperature, pH, light exposure) Initial_Sample->Store_Samples Time_Points Collect Samples at Pre-defined Time Intervals Store_Samples->Time_Points HPLC_Analysis Analyze Samples by HPLC Time_Points->HPLC_Analysis Quantify Quantify this compound and Degradation Products (e.g., PHBA) HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics (e.g., calculate rate constants, half-life) Quantify->Kinetics Report Generate Stability Report Kinetics->Report

Caption: Experimental workflow for a this compound stability study.

Detailed HPLC Method for this compound and p-Hydroxybenzoic Acid

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of this compound and its primary degradation product, p-hydroxybenzoic acid.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate or acetate buffer (pH adjusted to the acidic range, e.g., 2.0-4.5) and acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile, methanol, and a phosphate buffer.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: UV detection at a wavelength of 254 nm or 270 nm is suitable for both this compound and p-hydroxybenzoic acid.

  • Column Temperature: The analysis is typically performed at ambient or a controlled temperature (e.g., 30-40 °C).

  • Injection Volume: A standard injection volume of 10-20 µL is used.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and p-hydroxybenzoic acid in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare working standard solutions at various concentrations to construct a calibration curve.

  • Sample Preparation: The laboratory solution containing this compound should be diluted with the mobile phase to fall within the concentration range of the calibration curve. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by analyzing placebo and degraded samples to ensure no interference with the peaks of interest.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Understanding the stability and degradation kinetics of this compound is paramount for the development of robust and effective pharmaceutical, cosmetic, and food products. The primary degradation pathways, hydrolysis and photolysis, are significantly influenced by environmental factors such as pH, temperature, and light. By employing validated analytical methods, such as HPLC, researchers and drug development professionals can accurately assess the stability of this compound in their formulations, ensuring product quality and safety throughout its shelf life. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and executing comprehensive stability studies.

References

Physicochemical Properties of Methylparaben in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Methylparaben (methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity and stability.[1] A comprehensive understanding of its physicochemical behavior in aqueous solutions is paramount for formulation development, stability testing, and ensuring product quality and efficacy. This technical guide provides an in-depth analysis of this compound's core physicochemical properties, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid researchers, scientists, and drug development professionals.

General Physicochemical Properties

This compound is the methyl ester of p-hydroxybenzoic acid.[1] It presents as a white, crystalline powder that is odorless or has a faint characteristic odor and a slight burning taste.[2][3] Its fundamental properties are summarized in Table 1.

PropertyValueReference(s)
IUPAC Name methyl 4-hydroxybenzoate[4]
CAS Number 99-76-3
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance White, crystalline powder
Melting Point 125 - 128 °C
pKa (20-25 °C) 8.15 - 8.4
log P (octanol/water) 1.98 - 2.17

Aqueous Solubility

The aqueous solubility of this compound is a critical parameter for liquid formulations. It is characterized as slightly soluble in water, with solubility significantly increasing with temperature. This temperature dependence is a key consideration for manufacturing processes, such as creating concentrated solutions by heating, which must remain stable upon cooling.

TemperatureSolubility (g / 100 mL)Molar Solubility (mol / L)Reference(s)
10 °C 0.130.0085
20 °C 0.250.0164
25 °C 0.25 - 0.300.0164 - 0.0197
80 °C ~2.0 (1 g in 50 mL)~0.131

The solubility is also influenced by pH. As a weak acid with a pKa of approximately 8.4, this compound exists predominantly in its less soluble, unionized (protonated) form at acidic to neutral pH. Above its pKa, it converts to the more soluble phenolate anion.

pH_Equilibrium cluster_pka pKa ≈ 8.4 MP_H This compound (Unionized) Less Soluble MP_neg This compound (Ionized Phenolate) More Soluble MP_H->MP_neg + H₂O ⇌ H₃O⁺ +

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Stability in Aqueous Solutions

The stability of this compound is highly dependent on the pH and temperature of the aqueous environment.

pH Stability

This compound demonstrates excellent stability in acidic to neutral aqueous solutions (pH 3-6). In this range, solutions can be sterilized by autoclaving (120°C for 20 minutes) without significant decomposition and can remain stable for up to four years at room temperature. However, at a pH of 8 or above, this compound is subject to rapid base-catalyzed hydrolysis.

Hydrolysis Kinetics and Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester bond. This reaction yields p-hydroxybenzoic acid and methanol. The reaction is significantly accelerated under alkaline conditions.

Hydrolysis_Pathway This compound This compound Products This compound->Products H₂O (H⁺ or OH⁻ catalysis) p_HBA p-Hydroxybenzoic Acid Products->p_HBA Methanol Methanol Products->Methanol

Caption: Primary hydrolysis pathway of this compound in aqueous solution.

The rate of hydrolysis is strongly pH-dependent, particularly at elevated temperatures. The data in Table 3 illustrates the dramatic decrease in stability (shortened half-life) as pH increases.

Temperature (°C)pHHalf-life (t½)Reference(s)
130.5 5.8922.5 hours
130.5 6.584.47 hours
130.5 7.7545.3 minutes
130.5 8.1919.7 minutes
130.5 8.7610.9 minutes
~25 7.0~36 years (estimated)
~25 8.0~3.5 years (estimated)

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline generalized protocols for determining key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or buffer) at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated and analyzed to determine the solute concentration.

Methodology:

  • Preparation: Add an excess amount of this compound powder to several vials (in triplicate) containing a known volume of the aqueous medium (e.g., 5 mL of pH 4.5 acetate buffer in a 15 mL vial). The excess solid should be sufficient to ensure saturation throughout the experiment.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator equipped with temperature control set to the desired temperature (e.g., 25°C or 37°C).

  • Agitation: Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be established in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 10,000g for 10 minutes) or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical and must not introduce temperature fluctuations.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.

  • Confirmation: The pH of the solution should be measured at the end of the experiment to ensure it has not shifted. The remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations.

Determination of pKa (UV-Spectrophotometric Titration)

This method is applicable for compounds with a chromophore close to the ionization center, where the UV-Vis spectrum changes as a function of pH.

Principle: The absorbance of a solution of the ionizable compound is measured across a range of pH values. The pKa is determined from the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range of approximately pKa ± 2. For this compound (pKa ≈ 8.4), suitable buffers would include phosphate and borate systems covering a pH range from ~6.5 to 10.5.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Prepare a set of samples by adding a small, fixed volume of the stock solution to each buffer solution in a 96-well UV-transparent plate or individual cuvettes. The final concentration should be low (e.g., 0.1-0.2 mM) to ensure solubility across the pH range.

  • Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each sample. Include buffer blanks for correction.

  • Data Analysis: a. Identify the analytical wavelength(s) where the largest change in absorbance occurs as a function of pH. b. Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer solution. c. Fit the data to a sigmoidal dose-response equation using non-linear regression. The pKa is the pH value at the inflection point of the curve.

Stability Analysis (Stability-Indicating HPLC Method)

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample over time due to degradation. It must also be able to separate and detect the degradation products.

Principle: A reversed-phase HPLC method with UV detection is developed to separate this compound from its primary degradant, p-hydroxybenzoic acid, and any other potential impurities or formulation excipients. The method is validated according to ICH guidelines.

Methodology:

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile). The exact ratio can be optimized using isocratic or gradient elution to achieve optimal separation.

    • Flow Rate: Typically 0.7 - 1.5 mL/min.

    • Detection: UV detector set at a wavelength where both this compound and its degradants have significant absorbance (e.g., 250-257 nm).

  • Forced Degradation (Stress Studies):

    • To prove the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions.

    • Acid Hydrolysis: 0.1 N HCl at room temperature for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 24 hours (degradation will be rapid).

    • Oxidation: 3% H₂O₂ for 30 minutes.

    • Thermal and Photolytic Stress: Expose solutions to heat and light according to ICH guidelines.

  • Analysis: Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other, and if peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare Aqueous Solution of this compound Stress Apply Stress Conditions (pH, Temp, Oxidant) Prep->Stress Sample Withdraw Samples at Time Points Stress->Sample Inject Inject into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 257 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify this compound & Degradation Products Integrate->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: General experimental workflow for stability-indicating HPLC analysis.

References

The Antimicrobial Mechanism of Methylparaben: An In-Depth In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl p-hydroxybenzoate) is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum efficacy against a range of microorganisms, coupled with its stability and long history of use, has made it a staple in product formulation. This technical guide provides an in-depth exploration of the in vitro antimicrobial mechanisms of this compound, focusing on its core modes of action against microbial life. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The primary antimicrobial actions of this compound are multifaceted and include the disruption of microbial cell membrane integrity and function, the inhibition of essential enzymatic processes, and the interference with nucleic acid and protein synthesis.[1][2][3] The effectiveness of this compound is dependent on its concentration and can be influenced by the type of microorganism.[4]

Core Antimicrobial Mechanisms of Action

This compound's ability to inhibit microbial growth stems from several key mechanisms that disrupt fundamental cellular processes.

Disruption of Microbial Cell Membranes

One of the primary targets of this compound is the microbial cell membrane. Its interaction with the lipid bilayer leads to a loss of structural integrity and function. This disruption manifests in several ways:

  • Increased Membrane Permeability: this compound intercalates into the lipid bilayer, which increases the permeability of the cell membrane. This allows for the leakage of essential intracellular components, such as ions and metabolites, and disrupts the electrochemical gradients necessary for cellular life.[2]

  • Alteration of Membrane Potential: The integrity of the microbial cell membrane is crucial for maintaining the membrane potential, which drives many cellular processes, including ATP synthesis and transport. This compound can cause depolarization of the membrane, dissipating this potential and leading to a cascade of detrimental effects on cellular bioenergetics.

Inhibition of Synthesis of Essential Macromolecules

This compound has been shown to interfere with the synthesis of crucial macromolecules necessary for microbial growth and replication.

  • Inhibition of Nucleic Acid Synthesis: Studies have indicated that this compound can inhibit the synthesis of both DNA and RNA in bacteria such as Escherichia coli and Bacillus subtilis. While the precise molecular targets within these pathways have not been fully elucidated for this compound, this inhibition is a key aspect of its bacteriostatic and bactericidal activity.

  • Inhibition of Protein Synthesis: The synthesis of proteins is a vital process for all living organisms. This compound has been reported to inhibit protein synthesis in cell-free extracts of B. subtilis. This suggests that it may interfere with the function of ribosomes or other components of the translational machinery.

Interference with Enzymatic Activity

This compound can inhibit the activity of essential microbial enzymes. This inhibition can occur through various mechanisms, including the denaturation of intracellular proteins. Specific enzyme systems that have been suggested as targets include:

  • Respiratory and Electron Transport Enzymes: By interfering with these enzyme systems, this compound can disrupt cellular respiration and energy production.

  • ATPases and Phosphotransferases: There is evidence to suggest that parabens, in general, can act on ATPases and phosphotransferase systems, which are critical for energy metabolism and nutrient uptake.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values can vary depending on the microbial species and the specific experimental conditions.

MicroorganismTypeMIC (mg/mL)MIC (%)Reference(s)
Aspergillus flavusFungus0.05 - 0.20.005 - 0.02
Aspergillus fumigatusFungus0.05 - 0.20.005 - 0.02
Aspergillus welwitschiaeFungus0.05 - 0.20.005 - 0.02
Bacillus cereusGram-positive bacterium0.8 - 3.20.08 - 0.32
Bacillus subtilisGram-positive bacterium0.1 - 0.80.01 - 0.08
Candida albicansYeast0.50.05
Escherichia coliGram-negative bacterium0.8 - 3.20.08 - 0.32
Staphylococcus aureusGram-positive bacterium0.8 - 3.20.08 - 0.32

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the antimicrobial mechanisms of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a single colony of the test microorganism from an agar plate and inoculate it into a tube containing 5 mL of sterile broth.

    • Incubate overnight at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).

    • Measure the optical density (OD) of the overnight culture at 600 nm (OD600).

    • Dilute the culture in sterile saline or broth to a standardized OD, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.

    • Typically, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Alternatively, the OD600 can be read using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate MP_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate MP_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Visually inspect for turbidity or read OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Broth Microdilution MIC Assay.
Assessment of Bacterial Membrane Permeability using N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and intercalate into the cytoplasmic membrane, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • This compound solution

  • Fluorometer or fluorescence plate reader (Excitation: ~350 nm, Emission: ~420 nm)

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase (OD600 of 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to an OD600 of approximately 0.5.

  • Fluorescence Measurement:

    • Transfer 1 mL of the cell suspension to a cuvette or a well of a black 96-well plate.

    • Measure the baseline fluorescence.

    • Add NPN to a final concentration of 10 µM and mix gently.

    • Measure the fluorescence again to establish a baseline with the probe.

    • Add the desired concentration of this compound and immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes).

    • A positive control for maximal permeabilization can be included, such as polymyxin B.

  • Data Analysis:

    • The increase in fluorescence intensity over time is indicative of outer membrane permeabilization.

    • The rate of fluorescence increase can be calculated to quantify the permeabilizing effect of this compound.

NPN_Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Culture Grow bacteria to mid-log phase Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in buffer to OD600 ~0.5 Harvest->Resuspend Add_NPN Add NPN to cell suspension Resuspend->Add_NPN Add_MP Add this compound Add_NPN->Add_MP Measure Measure fluorescence (Ex: 350nm, Em: 420nm) Add_MP->Measure Analyze Analyze fluorescence increase over time Measure->Analyze

Workflow for NPN Uptake Assay.
Assessment of Bacterial Viability using Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

Materials:

  • Bacterial culture treated with this compound

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Treat a bacterial culture with the desired concentration of this compound for a specific time.

    • Harvest 1 mL of the cell suspension by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in 1 mL of PBS.

    • Add 1 µL of PI stock solution to the cell suspension and mix gently.

    • Incubate at room temperature in the dark for 5-15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using an appropriate filter set for red fluorescence. Dead cells will appear red.

    • Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. The percentage of PI-positive (dead) cells can be quantified.

PI_Staining_Workflow cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat bacteria with This compound Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Add_PI Add Propidium Iodide and incubate Harvest_Wash->Add_PI Microscopy Fluorescence Microscopy Add_PI->Microscopy Flow_Cytometry Flow Cytometry Add_PI->Flow_Cytometry

Workflow for Propidium Iodide Viability Assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key antimicrobial mechanisms of this compound.

Methylparaben_Mechanisms cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition This compound This compound Membrane_Permeability Increased Membrane Permeability This compound->Membrane_Permeability disrupts Membrane_Potential Dissipation of Membrane Potential This compound->Membrane_Potential dissipates DNA_Synth DNA Synthesis This compound->DNA_Synth inhibits RNA_Synth RNA Synthesis This compound->RNA_Synth inhibits Protein_Synth Protein Synthesis This compound->Protein_Synth inhibits Enzyme_Inhibition Inhibition of Cellular Enzymes (e.g., ATPases) This compound->Enzyme_Inhibition inhibits Leakage Leakage of Intracellular Components Membrane_Permeability->Leakage ATP_Synth_Inhibition Inhibition of ATP Synthesis Membrane_Potential->ATP_Synth_Inhibition

Overview of this compound's Antimicrobial Mechanisms.

Membrane_Disruption_Detail This compound This compound Lipid_Bilayer Microbial Cell Membrane (Lipid Bilayer) This compound->Lipid_Bilayer intercalates into Increased_Permeability Increased Permeability Lipid_Bilayer->Increased_Permeability Loss_of_Potential Loss of Membrane Potential (Depolarization) Lipid_Bilayer->Loss_of_Potential Ion_Leakage Leakage of Ions (K+, H+) Increased_Permeability->Ion_Leakage Metabolite_Leakage Leakage of Metabolites and ATP Increased_Permeability->Metabolite_Leakage Disrupted_Transport Disruption of Nutrient Transport Loss_of_Potential->Disrupted_Transport Inhibited_Respiration Inhibition of Cellular Respiration Loss_of_Potential->Inhibited_Respiration Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death Disrupted_Transport->Cell_Death Inhibited_Respiration->Cell_Death

References

Advanced Oxidation Processes (AOPs) for Methylparaben Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methylparaben Degradation Pathways and Byproducts in Water

Authored for: Researchers, Scientists, and Drug Development Professionals

This compound (MP), an alkyl ester of p-hydroxybenzoic acid, is extensively used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its widespread application leads to its continuous release into aquatic environments through wastewater effluents.[3][4] Classified as an endocrine disruptor, the presence of this compound and its derivatives in water bodies poses potential risks to ecosystems and human health, necessitating effective removal strategies.[5]

This technical guide provides a comprehensive overview of the primary degradation pathways of this compound in aqueous matrices, focusing on the byproducts generated, the reaction kinetics, and the detailed experimental protocols employed in their study. The degradation of this compound is predominantly achieved through Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the stable aromatic structure of the molecule. Biodegradation also plays a significant role in its removal in wastewater treatment plants.

AOPs are highly effective for the degradation of recalcitrant organic pollutants like this compound. These technologies include photocatalysis, ozonation, Fenton-based processes, and sonolysis, each with unique mechanisms and efficiencies.

Photocatalytic Degradation

Photocatalysis involves the generation of electron-hole pairs on a semiconductor surface (like TiO₂ or ZnO) upon irradiation, leading to the formation of reactive oxygen species (ROS) that degrade pollutants.

The general mechanism involves the excitation of the photocatalyst by light with energy greater than its bandgap, creating electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are the primary oxidants.

Byproducts and Pathways: The photocatalytic degradation of this compound typically proceeds through several key steps. The primary attack by hydroxyl radicals can occur at the aromatic ring or the ester group.

  • Hydroxylation of the Aromatic Ring: •OH radicals attack the benzene ring, leading to the formation of hydroxylated intermediates such as 2,5-dihydroxy-methyl benzoate.

  • Ester Hydrolysis: The ester bond is cleaved, forming p-hydroxybenzoic acid (PHBA).

  • Further Degradation: PHBA can be further decarboxylated to form phenol or hydroxylated to form hydroquinone. These intermediates are eventually mineralized into simpler, non-toxic molecules like CO₂, H₂O, and inorganic ions.

A proposed pathway for the photocatalytic degradation of this compound is illustrated below.

G cluster_degradation Photocatalytic Degradation Pathway of this compound MP This compound (MP) PHBA p-Hydroxybenzoic Acid (PHBA) MP->PHBA Ester Hydrolysis Hydroxylated_MP Hydroxylated MP (e.g., 2,5-dihydroxy-methyl benzoate) MP->Hydroxylated_MP Hydroxylation OH_radical •OH, h⁺ OH_radical->MP Phenol Phenol PHBA->Phenol Decarboxylation Mineralization Mineralization (CO₂ + H₂O) PHBA->Mineralization Hydroquinone Hydroquinone Hydroxylated_MP->Hydroquinone Hydroquinone->Mineralization Phenol->Mineralization

Fig. 1: Proposed photocatalytic degradation pathway for this compound.
Ozonation

Ozonation is a highly effective AOP for water treatment that can degrade pollutants through direct reaction with molecular ozone (O₃) or via indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at higher pH.

Byproducts and Pathways: The reaction of ozone with this compound leads to the cleavage of the aromatic ring and the formation of various byproducts. The primary attack is typically electrophilic addition of ozone to the activated aromatic ring. Common intermediates identified during the ozonation of this compound include:

  • Hydroxylated parabens.

  • p-Hydroxybenzoic acid (PHBA).

  • Hydroquinone.

  • p-Benzoquinone. These intermediates are subsequently oxidized to short-chain carboxylic acids and eventually mineralized. However, incomplete mineralization can sometimes lead to the formation of byproducts that are more toxic than the parent compound.

G cluster_ozonation Ozonation Degradation Pathway of this compound MP This compound Hydroxylated_MP Hydroxylated MP MP->Hydroxylated_MP PHBA p-Hydroxybenzoic Acid MP->PHBA O3_direct O₃ (direct attack) O3_direct->MP OH_indirect •OH (indirect attack) OH_indirect->MP Benzoquinone p-Benzoquinone Hydroxylated_MP->Benzoquinone Carboxylic_Acids Short-chain Carboxylic Acids Benzoquinone->Carboxylic_Acids PHBA->Carboxylic_Acids Mineralization CO₂ + H₂O Carboxylic_Acids->Mineralization

Fig. 2: Simplified ozonation pathway of this compound.
Fenton and Related Processes

Fenton-based processes (Fenton, photo-Fenton, electro-Fenton) utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly oxidative hydroxyl radicals. The photo-Fenton process enhances •OH production through UV irradiation, while the electro-Fenton process generates H₂O₂ and regenerates Fe²⁺ electrochemically.

Byproducts and Pathways: The degradation mechanism is driven by the non-selective attack of •OH radicals on the this compound molecule, leading to hydroxylation of the aromatic ring and eventual ring opening. The identified intermediates are similar to those in other AOPs, including p-hydroxybenzoic acid and various hydroxylated aromatic compounds, which are further oxidized to carboxylic acids before complete mineralization. The electro-Fenton process has been shown to achieve a total organic carbon (TOC) removal of 84.6% in 2 hours under specific conditions.

Biodegradation

Biodegradation is a crucial pathway for paraben removal in conventional wastewater treatment plants (WWTPs). It is primarily carried out by microorganisms in activated sludge.

Byproducts and Pathways: The biodegradation of this compound in aerobic conditions typically follows a two-step process:

  • Ester Hydrolysis: The ester bond of the paraben is hydrolyzed by esterase enzymes to yield p-hydroxybenzoic acid (PHBA).

  • Decarboxylation: PHBA is then decarboxylated by decarboxylase enzymes to form phenol.

Both PHBA and phenol can be utilized as carbon sources by microorganisms and are generally considered readily biodegradable. Under aerobic conditions, this compound can have a half-life as short as 30 minutes, whereas under anaerobic conditions, it is significantly more persistent. Interestingly, transesterification has been observed in activated sludge systems, where longer-chain parabens can be transformed into this compound.

G cluster_biodegradation Aerobic Biodegradation Pathway of this compound MP This compound PHBA p-Hydroxybenzoic Acid (PHBA) MP->PHBA Hydrolysis Esterase Esterase Esterase->MP Decarboxylase Decarboxylase Decarboxylase->PHBA Phenol Phenol PHBA->Phenol Decarboxylation Metabolism Further Metabolism (CO₂ + H₂O + Biomass) Phenol->Metabolism

Fig. 3: Key steps in the aerobic biodegradation of this compound.

Quantitative Data Summary

The efficiency of this compound degradation varies significantly depending on the treatment process and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Efficiency and Kinetics of this compound under Various AOPs

Degradation ProcessCatalyst/ConditionsInitial [MP]Efficiency/RateTimeReference
Photocatalysis TiO₂ P-25 (0.5 g/L)1 mg/L100% removal35 min
TiO₂ P-25 (0.5 g/L)10 mg/L100% removal240 min
ZnO NPs (0.04 g/L)N/A~90% degradation60 min
Ozonation pH 9, 30 mg/L O₃30 mg/L100% degradation15 min
O₃/UV/TiO₂/H₂O₂N/AMost efficient O₃-AOPN/A
Electro-Fenton BDD anode, Carbon felt cathode0.1 mM100% degradation20 min
Photo-Fenton 4 mg/L Fe²⁺, 52 mg/L H₂O₂N/A100% degradation16 min
Sonocatalysis ZnO NPs (0.04 g/L)N/A~90% degradation60 min
Chlorination N/AN/A70% removalN/A

Table 2: Major Identified Byproducts of this compound Degradation

Degradation ProcessMajor Byproducts IdentifiedReference
Photocatalysis p-Hydroxybenzoic acid (PHBA), 2,5-dihydroxy-methyl benzoate, hydroquinone, phenol, propyl acetate, diethyl phthalate
Ozonation Hydroxylated parabens, p-hydroxybenzoic acid (PHBA), hydroquinone, p-benzoquinone
Fenton Processes p-Hydroxybenzoic acid, hydroxylated aromatic compounds, short-chain carboxylic acids
Biodegradation p-Hydroxybenzoic acid (PHBA), phenol, benzoic acid
Chlorination Mono- and di-chlorinated this compound
Peroxynitrite Degradation Hydroquinone, quinone, p-hydroxybenzoic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of degradation studies. Below are representative protocols for key analytical and experimental procedures.

General Experimental Workflow

A typical experimental setup for studying this compound degradation involves preparing a spiked water sample, applying the degradation treatment, collecting samples at intervals, quenching the reaction, and analyzing the concentration of this compound and its byproducts.

G cluster_workflow General Experimental Workflow for MP Degradation Studies A 1. Solution Preparation (Spike MP in water matrix) B 2. Degradation Experiment (e.g., Photocatalysis, Ozonation) A->B C 3. Sample Collection (At defined time intervals) B->C D 4. Reaction Quenching (e.g., Add Na₂SO₃, Methanol) C->D E 5. Sample Preparation (e.g., Filtration, SPE) D->E F 6. Chemical Analysis (HPLC-UV, LC-MS) E->F G 7. Data Analysis (Kinetics, Byproduct ID) F->G

Fig. 4: A typical workflow for investigating this compound degradation.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for quantifying this compound and its non-volatile byproducts.

  • Objective: To determine the concentration of this compound and its degradation products in aqueous samples.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase column, such as a C18 column (e.g., Purospher® STAR RP-18), is typically used.

  • Mobile Phase: A mixture of an aqueous component (e.g., ultrapure water, acetate buffer) and an organic solvent (e.g., acetonitrile, methanol). The composition can be isocratic (constant) or a gradient (varied over time). A common isocratic mobile phase is a 50/50 (v/v) mixture of acetonitrile and ultrapure water.

  • Flow Rate: Typically set around 1.0 mL/min.

  • Detection Wavelength: this compound has a maximum absorbance (λmax) around 254 nm, which is commonly used for detection.

  • Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standard solutions of known concentrations.

Protocol for Photocatalytic Degradation Study
  • Objective: To evaluate the degradation of this compound using a photocatalyst under light irradiation.

  • Reactor Setup: A batch reactor, often made of quartz to allow UV penetration, is placed under a light source (e.g., solar simulator with a xenon lamp, UV lamp). The solution is continuously stirred to ensure a uniform suspension of the catalyst.

  • Catalyst: A known amount of photocatalyst (e.g., TiO₂ P-25) is suspended in the this compound solution. Catalyst loading is a key parameter to optimize, with typical values ranging from 0.1 to 1.0 g/L.

  • Procedure:

    • Prepare an aqueous solution of this compound of a known concentration (e.g., 1-10 mg/L).

    • Add the desired catalyst loading (e.g., 0.5 g/L) to the solution.

    • Stir the suspension in the dark for a period (e.g., 30-60 min) to establish adsorption-desorption equilibrium between the catalyst surface and this compound.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots at specific time intervals.

    • Immediately filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles and quench the reaction.

    • Analyze the filtrate for residual this compound and byproducts using HPLC or LC-MS.

Conclusion

The degradation of this compound in water can be achieved through various pathways, with Advanced Oxidation Processes demonstrating high efficiency. Photocatalysis, ozonation, and Fenton-based methods are effective in breaking down the this compound molecule, primarily through the action of hydroxyl radicals. These processes lead to the formation of intermediates like p-hydroxybenzoic acid and hydroquinone, which are subsequently mineralized. Biodegradation is also a vital removal mechanism in wastewater treatment, converting this compound into readily biodegradable compounds.

However, the formation of potentially more persistent or toxic byproducts, such as halogenated parabens during chlorination or certain ozonation intermediates, remains a concern. Therefore, a thorough understanding of the degradation pathways and byproduct formation is essential for optimizing treatment processes to ensure the complete and safe removal of this compound from the aquatic environment. Future research should focus on the toxicological assessment of degradation intermediates and the development of integrated treatment systems that maximize mineralization while minimizing the formation of harmful byproducts.

References

The Cellular Mechanisms of Methylparaben: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylparaben (MP), a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and food products, has been the subject of extensive research regarding its biological activities at the cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular processes, focusing on its estrogenic activity, impact on cell proliferation and apoptosis, and induction of oxidative stress. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for the scientific community.

Introduction

This compound is the methyl ester of p-hydroxybenzoic acid and has a long history of use as a preservative due to its broad-spectrum antimicrobial properties.[1] Despite its widespread use and being generally recognized as safe at concentrations approved for use in consumer products, concerns have been raised about its potential endocrine-disrupting capabilities and other cellular effects.[2][3] This guide delves into the molecular mechanisms underlying the biological activity of this compound, providing a technical resource for researchers investigating its cellular impact.

Estrogenic Activity

One of the most studied biological activities of this compound is its ability to mimic the effects of estrogen. This weak estrogenic activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[4][5]

Interaction with Estrogen Receptors

This compound has been shown to bind to both ERα and ERβ, albeit with a much lower affinity than the endogenous hormone 17β-estradiol. This binding can initiate the dimerization of the estrogen receptors, leading to their translocation to the nucleus. Once in the nucleus, the this compound-ER complex can bind to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of estrogen-responsive genes. Studies have demonstrated that this compound can induce the expression of estrogen-responsive genes in ER-positive breast cancer cell lines like MCF-7.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of this compound is often quantified using in vitro assays that measure the concentration required to elicit a half-maximal response (EC50).

Assay TypeCell LineEC50 / PC10 / PC20 / IC50Reference
ERα Dimerization (BRET)HEK293PC20: 5.98 x 10⁻⁵ M
ER Transcriptional ActivityHeLa9903No significant activity
Competitive ER BindingRat Uterine CytosolIC50: 2.45 x 10⁻⁴ M
17β-HSD1 InhibitionHEK-293No significant inhibition
17β-HSD2 InhibitionHEK-293IC50: > 20 µM

Table 1: Quantitative Data on the Estrogenic Activity of this compound. This table summarizes the half-maximal effective concentration (EC50), 10% and 20% effective concentration (PC10, PC20), and half-maximal inhibitory concentration (IC50) values of this compound in various estrogenicity assays.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway and the point of interaction for this compound.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to HSP Heat Shock Proteins ER->HSP Bound to ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Activates

Estrogen Receptor Signaling Pathway and this compound Interaction.

Effects on Cell Proliferation and Apoptosis

This compound has been shown to exert variable effects on cell proliferation and apoptosis, often in a cell-type and concentration-dependent manner.

Cell Proliferation

In estrogen receptor-positive breast cancer cells (MCF-7), this compound has been reported to stimulate proliferation, although this effect is generally observed at concentrations higher than those found in consumer products. Conversely, in other cell types, such as human keratinocytes (HaCaT), high concentrations of this compound can inhibit proliferation.

Apoptosis

Apoptosis, or programmed cell death, can be induced by this compound, particularly when cells are co-exposed to other stressors like UVB radiation. In human keratinocytes, co-exposure to this compound and UVB has been shown to significantly increase apoptosis. This pro-apoptotic effect is often linked to the induction of oxidative stress and the activation of caspase cascades.

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound are typically evaluated by determining the concentration that causes a 50% reduction in cell viability (IC50).

Cell LineAssayIC50 ValueReference
MCF-7 (ER-negative)MTTNo significant cytotoxicity up to 200 µM
Human and Fish cell lines (various)-Generally low cytotoxicity

Table 2: IC50 Values of this compound in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound, indicating its cytotoxic potential in different cell types.

Induction of Oxidative Stress

This compound has been implicated in the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This is a key mechanism underlying some of its observed cytotoxic and pro-apoptotic effects.

Mechanism of Oxidative Stress Induction

In skin keratinocytes, this compound, particularly upon exposure to UVB radiation, can lead to increased intracellular ROS production. This can result in lipid peroxidation, damage to cellular macromolecules, and activation of stress-response signaling pathways.

Oxidative Stress and Apoptosis Signaling Pathway

The interplay between this compound-induced oxidative stress and the intrinsic apoptosis pathway is depicted in the following diagram.

OxidativeStressApoptosis Methylparaben_UVB This compound + UVB ROS Reactive Oxygen Species (ROS) Methylparaben_UVB->ROS Mitochondria Mitochondria ROS->Mitochondria Induces damage Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Oxidative Stress and Apoptosis Pathway.

Modulation of Other Signaling Pathways

NF-κB Signaling Pathway

This compound has been shown to modulate the NF-κB signaling pathway. In human neutrophils, this compound can activate the IKKα/β-dependent NF-κB pathway. However, the translocation of the p65 subunit of NF-κB into the nucleus can be inhibited by estrogen receptors, suggesting a crosstalk between these two pathways in the presence of this compound.

NFkB_Signaling This compound This compound IKK IKK Complex This compound->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression

Modulation of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.

MTT_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.
DNA Damage Assessment using Comet Assay

Objective: To evaluate the genotoxic potential of this compound by detecting DNA strand breaks.

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet tail" whose intensity is proportional to the extent of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with this compound for a specified duration. Harvest the cells and resuspend them in ice-cold PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, tail moment).

CometAssay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest and Resuspend Cells in PBS treat_cells->harvest_cells mix_agarose Mix Cells with Low-Melting-Point Agarose harvest_cells->mix_agarose prepare_slide Prepare Agarose-Coated Microscope Slide mix_agarose->prepare_slide lysis Cell Lysis prepare_slide->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralize_stain Neutralization and DNA Staining electrophoresis->neutralize_stain visualize Visualize and Analyze Comets neutralize_stain->visualize end End visualize->end

Workflow for the Comet Assay.
Estrogenic Activity Assessment using Luciferase Reporter Assay

Objective: To measure the ability of this compound to activate the estrogen receptor and induce gene transcription.

Principle: This assay utilizes a cell line that has been genetically engineered to contain a luciferase reporter gene under the control of an estrogen response element (ERE). When an estrogenic compound binds to the ER and activates it, the luciferase gene is transcribed, and the resulting enzyme produces light upon the addition of its substrate, which can be quantified.

Protocol:

  • Cell Seeding: Seed reporter cells (e.g., T47D-KBluc) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control. Incubate for 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Reaction: Add the luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot a dose-response curve to determine the EC50 value.

LuciferaseAssay_Workflow start Start seed_cells Seed Reporter Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound, Positive & Vehicle Controls incubate1->treat_cells incubate2 Incubate 18-24h treat_cells->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence analyze_data Analyze Data (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

Workflow for the Luciferase Reporter Assay.
Protein Expression Analysis using Western Blot

Objective: To detect and quantify the expression levels of specific proteins in cells treated with this compound.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then detected using a secondary antibody conjugated to an enzyme or fluorophore.

Protocol:

  • Sample Preparation: Treat cells with this compound, then lyse the cells to extract the proteins. Determine the protein concentration of the lysates.

  • Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

WesternBlot_Workflow start Start sample_prep Sample Preparation (Protein Extraction) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis detection->analysis end End analysis->end

Workflow for Western Blot Analysis.

Conclusion

This compound exhibits a range of biological activities at the cellular level, including weak estrogenicity, modulation of cell proliferation and apoptosis, and induction of oxidative stress. The mechanisms underlying these effects involve interactions with key signaling pathways such as the estrogen receptor and NF-κB pathways. The provided experimental protocols and quantitative data serve as a foundational resource for researchers in toxicology, pharmacology, and drug development to further investigate the cellular and molecular impacts of this compound. A thorough understanding of these activities is crucial for the continued safety assessment of this widely used preservative.

References

Methylparaben Solubility: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of methylparaben in common laboratory solvents. This document provides quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

This compound, a widely used preservative in pharmaceuticals, cosmetics, and food products, exhibits varying solubility in different solvents, a critical factor for formulation development and experimental design. This technical guide offers a comprehensive overview of this compound's solubility in key laboratory solvents, along with detailed methodologies for its determination.

Quantitative Solubility of this compound

The solubility of this compound in several common laboratory solvents has been compiled from various sources. The data is presented in Table 1 for easy comparison. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

SolventSolubility ( g/100 g)Solubility ( g/100 mL)Temperature (°C)Other Reported Solubilities
Water ~0.25[1]0.25[1]251 g in 400 mL at 25°C[1][2][3]; 1 g in 50 mL at 80°C
Ethanol 52-251 g in 2.5 mL
Propylene Glycol 2226251 g in 4 mL
Acetone 64-25Freely soluble
Methanol 593725Freely soluble

Note: Solubility values can vary slightly between sources due to different experimental conditions and purities of substances.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for scientific research and product development. The following section details the established "shake-flask" method for determining thermodynamic equilibrium solubility, along with alternative methods suitable for different research needs.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent. It involves saturating a solvent with a solute and then quantifying the dissolved concentration.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (e.g., water, ethanol)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Standard laboratory glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass flask). The excess solid is crucial to ensure that equilibrium is reached.

    • Place the container in a constant temperature shaker bath and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid, centrifuge the suspension at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (around 258 nm).

      • Generate a calibration curve by plotting absorbance against concentration.

      • Measure the absorbance of the filtered supernatant (appropriately diluted if necessary).

      • Determine the concentration of this compound in the sample using the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L), and specify the temperature at which the determination was made.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72 hours) A->B C Centrifuge suspension B->C D Filter supernatant C->D F Analyze filtered sample (HPLC or UV-Vis) D->F E Prepare standard solutions and calibration curve E->F G Calculate concentration F->G H H G->H Report solubility data (units, temperature)

Caption: Workflow of the shake-flask method for solubility determination.

Alternative Solubility Determination Methods

For specific applications, such as high-throughput screening or determining kinetic solubility, other methods are employed.

  • Kinetic Solubility Assays: These methods are often used in early drug discovery to rapidly assess the solubility of a large number of compounds. They typically involve dissolving the compound in a high-concentration stock solution (e.g., in DMSO) and then diluting it into an aqueous buffer. The point at which the compound precipitates is determined, often by methods like nephelometry (measuring light scattering from suspended particles) or by analyzing the concentration in the clear solution after filtration using a direct UV assay . These methods are faster but may not represent true equilibrium solubility.

  • Potentiometric Titration: This method is suitable for ionizable compounds. It involves titrating a solution of the compound and determining the point at which it precipitates as the pH changes. This allows for the determination of the intrinsic solubility of the non-ionized form of the compound.

Conclusion

The solubility of this compound is a key parameter for its effective use in various applications. This guide provides a solid foundation of its solubility in common laboratory solvents and details robust experimental protocols for its determination. For researchers and formulation scientists, understanding and accurately measuring solubility is an indispensable step in developing safe and effective products.

References

Toxicological Profile of Methylparaben in Cell Culture Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben, a methyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its extensive use has led to increasing scrutiny regarding its potential impact on human health. In vitro cell culture models provide a crucial platform for elucidating the cellular and molecular mechanisms underlying the toxicological effects of this compound. This technical guide offers a comprehensive overview of the toxicological profile of this compound in various cell culture systems, focusing on cytotoxicity, genotoxicity, endocrine-disrupting activities, and the induction of oxidative stress. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers in this field.

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of cell lines, with varying degrees of sensitivity observed. Cytotoxicity is often concentration-dependent, and the choice of cell model is critical in determining the toxic potential.

In studies on human placental BeWo cells, treatment with this compound resulted in a significant decrease in cell viability.[3][4] Similarly, photosensitized this compound, particularly after exposure to UVB radiation, has been shown to decrease the viability of human keratinocyte (HaCaT) cells in a dose-dependent manner.[5] However, some studies have reported low toxicity in certain cell lines. For instance, in HepG2 (human hepatocarcinoma) and HDFn (human dermal fibroblasts, neonatal) cell lines, this compound did not show any significant decrease in cell viability at the concentrations tested. In contrast, other research has demonstrated that longer-chain parabens, such as butylparaben and benzylparaben, generally exhibit higher cytotoxicity than this compound.

Quantitative Cytotoxicity Data
Cell LineAssayEndpointThis compound ConcentrationResultReference
A431 (human skin)MTTIC507.05 mM50% inhibition of metabolic activity
A431 (human skin)NRUIC505.10 mM50% inhibition of cell membrane integrity
Allium cepa (onion root)Root Growth InhibitionEC5075 µg/mL50% effective concentration on root growth
BeWo (human placenta)Not specifiedCell ViabilityNot specifiedSignificant decrease
HaCaT (human keratinocyte)MTT, NRUCell ViabilityDose-dependentDecrease in viability
HepG2 (human liver)Not specifiedCell ViabilityUp to 1000 µMNo significant decrease
HDFn (human dermal fibroblasts)Not specifiedCell ViabilityUp to 1000 µMNo significant decrease

Genotoxicity Profile

Genotoxicity assessment is critical for understanding the potential of a compound to damage genetic material. In vitro assays are commonly employed to evaluate the genotoxic effects of substances like this compound.

Studies using cultured human lymphocytes have indicated that this compound can induce chromosomal aberrations at concentrations of 250 and 500 µg/mL after 24 hours of exposure. The same study also observed a decrease in the mitotic index at all tested concentrations and time points, suggesting cytotoxic effects. Furthermore, at the highest concentration tested, this compound caused DNA migration in the Comet assay, indicating DNA damage. In contrast, the numbers of micronuclei and sister chromatid exchanges were not significantly increased. Research on Allium cepa root tips also demonstrated a dose- and time-dependent increase in chromosomal aberrations and DNA damage following exposure to this compound.

Experimental Workflow: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The principle of the assay is that damaged DNA, containing fragments and breaks, will migrate further in an electric field, creating a "comet" shape.

Comet_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_embedding Slide Preparation cluster_lysis Cell Lysis cluster_electrophoresis DNA Unwinding and Electrophoresis cluster_analysis Visualization and Analysis cell_culture 1. Culture cells treatment 2. Treat cells with this compound cell_culture->treatment harvest 3. Harvest and suspend cells treatment->harvest mix_agarose 4. Mix cells with low-melting point agarose harvest->mix_agarose layer_slide 5. Layer cell/agarose suspension onto pre-coated slides mix_agarose->layer_slide solidify 6. Solidify agarose gel layer_slide->solidify lysis_buffer 7. Immerse slides in cold lysis solution solidify->lysis_buffer lysis_buffer_desc (Removes cell membranes and proteins) unwinding 8. Incubate slides in alkaline buffer for DNA unwinding lysis_buffer->unwinding electrophoresis 9. Perform electrophoresis unwinding->electrophoresis staining 10. Stain DNA with a fluorescent dye electrophoresis->staining visualization 11. Visualize comets under a fluorescence microscope staining->visualization analysis 12. Quantify DNA damage using image analysis software visualization->analysis

Caption: Workflow of the Comet Assay for DNA Damage Assessment.

Endocrine Disrupting Effects

This compound is considered an endocrine-disrupting compound due to its estrogenic properties. It can mimic the action of estrogen and potentially contribute to an imbalance in estrogen signaling.

In vitro studies using estrogen-responsive MCF-7 human breast cancer cells have shown that this compound can promote cell proliferation. This proliferative effect is thought to be mediated through the estrogen receptor pathway. This compound has been shown to competitively bind to estrogen receptors (ERs), with some studies indicating it can activate both ERα and ERβ. The estrogenic activity of parabens appears to be related to the length of their alkyl chain, though this compound still exhibits this effect. In human neutrophils, this compound has been found to modulate the expression of ERα.

Signaling Pathway: this compound and Estrogen Receptor Activation

Estrogen_Receptor_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP This compound ER Estrogen Receptor (ERα/ERβ) MP->ER Binds to MP_ER_complex MP-ER Complex ER->MP_ER_complex Forms MP_ER_complex_nuc MP-ER Complex MP_ER_complex->MP_ER_complex_nuc Translocates to Nucleus ERE Estrogen Response Element (ERE) on DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to MP_ER_complex_nuc->ERE Binds to

Caption: this compound's interaction with the estrogen receptor signaling pathway.

Oxidative Stress and Apoptosis

Exposure to this compound has been linked to the induction of oxidative stress in various cell types. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

In human keratinocytes, photosensitized this compound has been shown to significantly enhance the generation of intracellular ROS and lipid peroxidation. Studies in porcine oocytes have indicated that this compound can lead to a decrease in glutathione (GSH) levels, an important antioxidant, resulting in an elevated ROS/GSH ratio. The mechanism of this compound-induced cytotoxicity may be associated with mitochondrial dysfunction, including the depletion of cellular ATP.

The induction of oxidative stress can lead to programmed cell death, or apoptosis. In human placental BeWo cells, this compound has been observed to induce caspase-3-mediated apoptosis in a time- and dose-dependent manner. In human skin cells, photosensitized this compound can induce apoptosis through a caspase-dependent pathway involving both mitochondria and the endoplasmic reticulum. This includes the upregulation of pro-apoptotic proteins like Bax and the activation of caspases such as caspase-3 and caspase-12. This compound has also been shown to affect the cell cycle, causing arrest at different phases in various cell lines. For example, in BeWo cells, it can lead to cell cycle arrest at the sub-G1 phase.

Experimental Workflow: Measurement of Intracellular ROS

A common method to measure intracellular ROS is using fluorescent probes that become oxidized in the presence of ROS, leading to a detectable fluorescent signal.

ROS_Measurement_Workflow cluster_prep Cell Preparation and Treatment cluster_probe Probe Incubation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_culture 1. Plate cells in a multi-well plate treatment 2. Treat cells with this compound cell_culture->treatment add_probe 3. Add a fluorescent ROS indicator (e.g., DCFH-DA) treatment->add_probe incubation 4. Incubate to allow probe uptake and de-esterification add_probe->incubation wash_cells 5. Wash cells to remove excess probe incubation->wash_cells measure_fluorescence 6. Measure fluorescence intensity using a plate reader or flow cytometer wash_cells->measure_fluorescence normalize 7. Normalize fluorescence to control cells measure_fluorescence->normalize interpret 8. Interpret results as an increase in intracellular ROS normalize->interpret

Caption: A generalized workflow for measuring intracellular reactive oxygen species (ROS).

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or control medium.

  • Exposure: Incubate the cells with the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Comet Assay for Genotoxicity

This protocol is a generalized version for the alkaline Comet assay.

  • Cell Preparation: After treatment with this compound, harvest and resuspend cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with low melting point agarose and quickly layer it onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in a cold lysis solution (typically containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA will migrate towards the anode.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The resulting "comets" are analyzed using image analysis software to quantify the extent of DNA damage (e.g., tail length, tail moment).

In Vitro Estrogenicity Assay (E-Screen)

The E-Screen (Estrogen-Screen) assay measures the proliferation of estrogen-responsive cells, such as MCF-7, in response to estrogenic compounds.

  • Hormone Deprivation: Culture MCF-7 cells in a hormone-free medium for a minimum of 72 hours to synchronize the cells and minimize the effects of endogenous hormones. This medium is typically phenol red-free and supplemented with charcoal-stripped fetal bovine serum.

  • Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a low density.

  • Treatment: Add various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a negative control (vehicle) to the wells.

  • Incubation: Incubate the plates for 3 to 6 days to allow for cell proliferation.

  • Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: Compare the proliferation in the this compound-treated wells to the controls to determine the estrogenic potential.

Conclusion

The toxicological profile of this compound in cell culture models is multifaceted, encompassing cytotoxicity, genotoxicity, endocrine disruption, and the induction of oxidative stress and apoptosis. The effects are often dependent on the concentration, cell type, and specific experimental conditions. While some studies suggest low toxicity, others indicate that this compound can exert significant biological effects at the cellular level. The provided data, experimental protocols, and pathway diagrams serve as a comprehensive resource for researchers investigating the in vitro toxicology of this compound and other related compounds. This information is vital for a thorough risk assessment and for guiding the development of safer alternatives in various consumer products.

References

methylparaben interaction with cellular membranes in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Interaction of Methylparaben with Cellular Membranes

Introduction

This compound (MP), the methyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and food products. Its efficacy in preventing the growth of bacteria and fungi has led to its ubiquitous presence. However, increasing scrutiny regarding its biological activity has prompted extensive in vitro research to elucidate its interactions with cellular structures, particularly the cell membrane. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated cellular pathways.

Direct Interaction with the Lipid Bilayer and Membrane Permeability

The primary mode of this compound's action is believed to involve its incorporation into the cellular membrane, leading to a disruption of membrane functions.[1] Studies utilizing model lipid systems have been crucial in characterizing this interaction. The lipophilic nature of this compound allows it to penetrate the lipid bilayer, which can alter membrane fluidity and permeability.

Quantitative Data on Membrane Interaction and Permeation

The ability of this compound to cross biological barriers has been quantified in various in vitro models. These studies are essential for understanding its bioavailability and potential for intracellular effects.

ParameterModel SystemThis compound ConcentrationResultReference
Permeation Rabbit Ear Skin (in vitro)Not specified (from commercial cream)Up to 60% penetrated after 8 hours[2]
Maximum Flux (Jmax) Strat-M® Artificial MembraneSaturated Aqueous Solution76.23 ± 26.60 µg/cm²/h[3]
Spermicidal Potency Human Spermatozoa (in vitro)6 mg/mLInduces sperm death[4]
Experimental Protocols

1.2.1 Langmuir Monolayer Technique This technique is used to study the interactions between parabens and specific lipid components of cell membranes in a controlled, two-dimensional model system.[5]

  • Monolayer Formation: A lipid or a mixture of lipids (e.g., phosphatidylcholine to mimic mammalian membranes) is dissolved in a volatile solvent like chloroform. This solution is carefully spread onto the surface of an aqueous subphase in a Langmuir trough.

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving behind a single layer of lipid molecules at the air/water interface.

  • Paraben Introduction: this compound is introduced into the aqueous subphase at a known concentration.

  • Compression Isotherms: The monolayer is compressed by movable barriers, and the surface pressure (π) is measured as a function of the area per molecule (A). The resulting π-A isotherm provides information on the packing, phase behavior, and stability of the lipid film.

  • Analysis: Changes in the shape of the isotherm, the collapse pressure, and the area per molecule in the presence of this compound indicate the extent and nature of its interaction with and incorporation into the lipid monolayer. Techniques like Brewster Angle Microscopy (BAM) can be used for direct visualization of the monolayer's morphology.

1.2.2 Franz Diffusion Cell Assay This assay is a standard method for assessing the permeation of substances across a membrane, be it biological skin or a synthetic equivalent.

  • Cell Setup: A Franz diffusion cell consists of two chambers, a donor compartment and a receptor compartment, separated by the test membrane (e.g., excised skin or a synthetic membrane like Strat-M®).

  • Membrane Mounting: The membrane is mounted between the two chambers, with the stratum corneum side facing the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline) and is continuously stirred to ensure sink conditions.

  • Application of Substance: The formulation containing this compound is applied to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid and analyzed for the concentration of this compound using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of this plot.

Experimental Workflow Visualization

G cluster_0 Franz Diffusion Cell Workflow A Mount Membrane (e.g., Skin, Strat-M®) B Fill Receptor Chamber with Buffer A->B C Apply this compound Formulation to Donor Chamber B->C D Incubate and Stir (Constant Temperature) C->D E Withdraw Aliquots from Receptor Chamber at Time Intervals D->E F Quantify this compound (e.g., via HPLC) E->F G Calculate Permeation Parameters (Flux, Permeability Coefficient) F->G G MP This compound (5 mM) TNFR TNF-α Receptor MP->TNFR activates Membrane Cell Membrane (Lipid Raft) TNFR->Membrane Caspase Caspase Cascade TNFR->Caspase PARP PARP I Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis G MP This compound CellCycle Cell Cycle Arrest (Sub-G1 ↑, G2/M ↓) MP->CellCycle Casp3 Caspase-3 Activation MP->Casp3 Apoptosis Apoptosis CellCycle->Apoptosis Casp3->Apoptosis G MP This compound (0.06 µM) ER Estrogen Receptors (ERα modulated) MP->ER IKK p-IKKα/β Activation MP->IKK p65 p65 NF-κB ER->p65 inhibits translocation IKK->p65 activates Nucleus Nucleus p65->Nucleus translocation iNOS iNOS Expression ↓ NO Nitric Oxide (NO) ↓ iNOS->NO

References

The Unseen Sentinels: A Technical History of Parabens and Their Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and discovery of parabens, a class of preservatives that have been instrumental in ensuring the safety and longevity of pharmaceutical, cosmetic, and food products for over a century. We delve into the key scientific milestones, from the initial synthesis of their parent compound to the elucidation of their antimicrobial properties and the evolution of their use. This document provides a technical overview, including experimental methodologies and quantitative data, to offer a comprehensive understanding of these ubiquitous compounds.

From Willow Bark to a New Class of Preservatives: The Genesis of Parabens

The story of parabens begins with the exploration of aromatic compounds in the 19th century. The parent molecule, p-hydroxybenzoic acid, is a phenolic acid that occurs naturally in various plants. The journey to its synthetic production and the subsequent discovery of its esters' preservative capabilities marked a significant advancement in industrial microbiology and product formulation.

A pivotal moment in this history was the work of German scientist Theodor Sabalitschka in the 1920s. His research was instrumental in recognizing the potent antimicrobial activity of the esters of p-hydroxybenzoic acid, which came to be known as parabens. This discovery paved the way for their commercial production and widespread adoption as effective preservatives.

A Timeline of Discovery and Development

YearKey Event[1]
Late 19th Century Synthesis of p-hydroxybenzoic acid.
1920s Theodor Sabalitschka discovers the antimicrobial properties of p-hydroxybenzoic acid esters (parabens).[2]
1924 The first patents for the use of parabens as preservatives are filed.
1930s-1950s Widespread adoption of parabens in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity, stability, and low cost.

The Chemical Foundation: Synthesis of Parabens

The industrial synthesis of parabens is a relatively straightforward esterification process. The reaction involves the esterification of p-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol for methylparaben, ethanol for ethylparaben) in the presence of an acid catalyst, such as sulfuric acid.

A general workflow for the synthesis of parabens is illustrated below:

G cluster_reactants Reactants cluster_process Process cluster_products Products p_hydroxybenzoic_acid p-Hydroxybenzoic Acid esterification Esterification p_hydroxybenzoic_acid->esterification alcohol Alcohol (e.g., Methanol, Ethanol) alcohol->esterification heating Heating under Reflux esterification->heating catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification paraben Paraben (Ester) heating->paraben water Water heating->water

Caption: Generalized workflow for the synthesis of parabens.

Unveiling the Antimicrobial Power: Early Experimental Protocols

The pioneering work to establish the antimicrobial efficacy of parabens involved a variety of microbiological techniques. While the specific details of the earliest experiments are not always extensively documented in modern literature, the fundamental methods were based on established principles of microbiology. These early studies were crucial in determining the spectrum of activity and the effective concentrations of different parabens.

Key Experimental Methodologies
  • Agar Diffusion Method: This technique was likely used to qualitatively assess the antimicrobial activity of parabens. In this method, a solid nutrient agar is inoculated with a specific microorganism. A paper disc impregnated with a paraben solution is then placed on the agar surface. The formation of a clear zone of inhibition around the disc indicates that the paraben has diffused into the agar and inhibited microbial growth. The diameter of this zone provides a measure of the antimicrobial potency.

  • Broth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, the broth dilution method was a critical tool. This involved preparing a series of test tubes with liquid nutrient broth containing decreasing concentrations of a paraben. Each tube was then inoculated with a standardized suspension of the target microorganism. After an incubation period, the tubes were visually inspected for turbidity (cloudiness), which indicates microbial growth. The lowest concentration of the paraben that resulted in no visible growth was recorded as the MIC.

A simplified representation of the historical workflow for determining the Minimum Inhibitory Concentration (MIC) is provided below:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_paraben Prepare Serial Dilutions of Paraben Solution add_paraben Add Paraben Dilutions to Broth prep_paraben->add_paraben prep_broth Dispense Nutrient Broth into Test Tubes prep_broth->add_paraben prep_inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Each Tube with Microorganism prep_inoculum->inoculate add_paraben->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic

Caption: Historical workflow for MIC determination of parabens.

Quantifying the Efficacy: Antimicrobial Activity of Parabens

Early research demonstrated that the antimicrobial effectiveness of parabens increases with the length of the alkyl chain. For instance, propylparaben is a more potent antimicrobial agent than this compound. However, this increase in efficacy is accompanied by a decrease in water solubility. This trade-off led to the common practice of using combinations of different parabens to achieve a broad spectrum of activity in various product formulations.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various parabens against a range of common microorganisms, compiled from historical and contemporary data.

MicroorganismThis compound (%)Ethylparaben (%)Propylparaben (%)Butylparaben (%)
Staphylococcus aureus0.10 - 0.200.05 - 0.100.012 - 0.0250.006 - 0.012
Escherichia coli0.10 - 0.200.10 - 0.150.05 - 0.100.025 - 0.05
Pseudomonas aeruginosa>0.20>0.200.10 - 0.200.05 - 0.10
Candida albicans0.05 - 0.100.025 - 0.050.012 - 0.0250.006 - 0.012
Aspergillus niger0.05 - 0.100.025 - 0.050.012 - 0.0250.006 - 0.012

Note: These values are approximate and can vary depending on the specific strain of microorganism, the culture medium, and the experimental conditions.

Conclusion

The discovery and development of parabens represent a significant chapter in the history of pharmaceutical and cosmetic science. From their origins in the study of natural compounds to their widespread use as effective preservatives, parabens have played a crucial role in ensuring product safety and stability. The foundational experimental work, though conducted decades ago, laid the groundwork for our modern understanding of their antimicrobial properties. This technical guide provides a glimpse into the historical context and scientific underpinnings of these important compounds, offering valuable insights for today's researchers and drug development professionals.

References

The Endocrine-Disrupting Potential of Methylparaben: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylparaben, a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential to disrupt the endocrine system. As a member of the paraben family, its structural similarity to endogenous hormones raises concerns about its ability to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the current basic research into the endocrine-disrupting potential of this compound, with a focus on its estrogenic, anti-androgenic, and thyroid-disrupting activities. Detailed experimental protocols for key assays, quantitative data from in vitro and in vivo studies, and diagrams of relevant signaling pathways are presented to serve as a resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Parabens are esters of p-hydroxybenzoic acid that have been used for decades as effective antimicrobial agents. Their low cost and broad spectrum of activity have led to their ubiquitous presence in a vast array of consumer products.[1] However, a growing body of evidence suggests that some parabens, including this compound, may act as endocrine-disrupting chemicals (EDCs).[2][3] EDCs are exogenous substances that can interfere with any aspect of hormone action. The primary mechanisms of endocrine disruption by this compound that have been investigated include its interaction with estrogen and androgen receptors, as well as its potential to interfere with thyroid hormone signaling and steroidogenesis.[2][4] This guide summarizes the key findings from foundational research in these areas.

Estrogenic Activity of this compound

This compound is considered a xenoestrogen, a foreign compound that mimics the effects of estrogen. Its estrogenic activity, although weak compared to the endogenous hormone 17β-estradiol, is a primary focus of research into its endocrine-disrupting potential.

In Vitro Evidence

In vitro studies have consistently demonstrated the estrogenic activity of this compound. A key model for assessing this is the proliferation of estrogen receptor-positive (ER+) human breast cancer cells, such as the MCF-7 cell line. This compound has been shown to stimulate the proliferation of these cells, an effect that can be blocked by anti-estrogens, suggesting an ER-mediated mechanism. Furthermore, studies using reporter gene assays have confirmed that this compound can induce the transcription of estrogen-responsive genes.

In Vivo Evidence

The uterotrophic assay in rodents is a standard in vivo test for estrogenicity. This assay measures the increase in uterine weight in immature or ovariectomized female rats following exposure to a test substance. While some studies with high doses of other parabens have shown a positive uterotrophic response, this compound has generally been found to be inactive in this assay when administered orally.

Quantitative Data on Estrogenic Activity

The following table summarizes quantitative data from various in vitro assays assessing the estrogenic activity of this compound.

Assay TypeCell LineEndpointThis compound ActivityReference
ERα DimerizationHEK293PC205.98 µM
MCF-7 Cell ProliferationMCF-7StimulationObserved at 10 nM
MCF-7 Cell ViabilityMCF-7No significant effectUp to 200 µM
Estrogen Reporter GeneMCF-7 / HeLaGene ExpressionIncreased

Anti-Androgenic Activity of this compound

In addition to its estrogenic effects, this compound has been shown to possess anti-androgenic properties, meaning it can interfere with the action of androgens like testosterone.

In Vitro Evidence

In vitro studies using androgen receptor (AR)-mediated transcriptional activity assays have demonstrated that this compound can inhibit the transcriptional activity induced by testosterone. This suggests that this compound can act as an androgen receptor antagonist.

In Vivo Evidence

The Hershberger bioassay is the standard in vivo screening test for androgenic and anti-androgenic properties of chemicals. This assay uses castrated male rats and measures the weight changes in five androgen-dependent tissues. While data for this compound in the Hershberger assay is less extensive than for other parabens, the in vitro findings suggest a potential for anti-androgenic effects in vivo.

Quantitative Data on Anti-Androgenic Activity

The following table presents quantitative data on the anti-androgenic activity of this compound from in vitro studies.

Assay TypeCell LineEndpointThis compound ActivityReference
AR-Mediated Transcriptional ActivityStably transfected cellsInhibition of Testosterone-induced activity40% inhibition at 10 µM
Androgen Receptor BindingCHO-K1 (AR-EcoScreen)Luciferase ActivityNo effect

Thyroid-Disrupting Potential of this compound

Emerging research suggests that this compound may also interfere with the hypothalamus-pituitary-thyroid (HPT) axis, which is crucial for regulating metabolism and development.

In Vitro and In Vivo Evidence

In vivo studies in male rats have shown that subacute exposure to this compound can lead to morphological changes in the thyroid gland and affect the expression of genes involved in hormone biosynthesis. In vitro and in silico studies have suggested that parabens can exhibit thyroid receptor agonistic activities. Epidemiological studies have also suggested an association between paraben exposure and altered thyroid hormone levels in humans.

Quantitative Data on Thyroid Disruption

The following table provides quantitative data related to the thyroid-disrupting potential of this compound.

Study TypeModelDosage/ConcentrationObserved EffectReference
In vivo (subacute)Male Rats3, 30, and 300 µg/kg/day for 14 daysDecrease in thyroid follicular area, colloid area, and epithelial height.
In vitroZebrafish Embryos/Larvae20 - 200 µMReduced thyroid hormone levels and disturbed gene expression in the HPT axis.

Effects on Steroidogenesis

Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. Some studies have investigated the potential of parabens to interfere with this process.

In Vitro Evidence

The H295R steroidogenesis assay, which uses a human adrenocortical carcinoma cell line, is a key in vitro model for assessing effects on steroid hormone production. Studies with ethyl and butyl parabens have shown an increase in progesterone formation in this assay, suggesting a potential to interfere with the steroidogenic pathway. While specific data for this compound in this assay is limited in the reviewed literature, the findings for other parabens warrant further investigation.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with nuclear hormone receptors and subsequent modulation of gene expression.

Estrogen Receptor Signaling

This compound, acting as an estrogen mimic, can bind to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA. This can lead to the recruitment of co-activators and the initiation of transcription of estrogen-responsive genes, which can promote cell proliferation.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogen receptor signaling pathway disrupted by this compound.
Androgen Receptor Signaling

As an anti-androgen, this compound can competitively bind to the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone. This inhibits the normal activation and nuclear translocation of the AR, thereby blocking the transcription of androgen-responsive genes that are essential for male reproductive development and function.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Inhibits Testosterone Testosterone Testosterone->AR Normal Binding AR_dimer AR Dimer AR->AR_dimer Inhibited Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Blocked

Caption: Anti-androgenic action of this compound on the androgen receptor pathway.
Thyroid Hormone Receptor Signaling

This compound is suggested to act as an agonist for thyroid hormone receptors (TRs). By binding to TRs in the nucleus, it may mimic the action of thyroid hormones, leading to the transcription of thyroid hormone-responsive genes. This could potentially disrupt the delicate balance of the HPT axis.

Thyroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TR Thyroid Hormone Receptor (TR) This compound->TR Binds & Activates TR_RXR TR-RXR Heterodimer TR->TR_RXR RXR Retinoid X Receptor (RXR) RXR->TR_RXR TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binds Gene_Transcription Thyroid-Responsive Gene Transcription TRE->Gene_Transcription Initiates

Caption: Agonistic action of this compound on the thyroid hormone receptor pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic potential of a substance by measuring its effect on the proliferation of ER+ breast cancer cells.

  • Cell Culture: MCF-7 cells are cultured in DMEM media without phenol red, supplemented with 5% charcoal dextran-treated fetal bovine serum (CDT-FBS).

  • Plating: Cells are plated at a density of 50,000 cells/mL in quadruplicate.

  • Hormone Deprivation: For 2-3 days, the media is changed to phenol red-free media with 5% CDT-FBS to deprive the cells of external estrogens.

  • Treatment: Cells are treated with a vehicle control (e.g., 0.1% ethanol), a positive control (e.g., 10 nM 17β-estradiol), and various concentrations of this compound.

  • Incubation and Media Refreshment: The cells are incubated for a set period (e.g., 7 days), with media being refreshed every 2-3 days.

  • Cell Counting: At the end of the incubation period, cells are harvested and counted using a hemocytometer or an automated cell counter. Cell viability can be assessed using methods like the MTT assay.

MCF7_Workflow cluster_protocol MCF-7 Proliferation Assay Workflow start Culture MCF-7 cells (phenol red-free media) plate Plate cells (e.g., 50,000 cells/mL) start->plate deprive Hormone Deprivation (2-3 days) plate->deprive treat Treat with this compound, Positive & Vehicle Controls deprive->treat incubate Incubate (e.g., 7 days) & Refresh Media treat->incubate count Harvest & Count Cells (e.g., Hemocytometer) incubate->count end Analyze Proliferation Data count->end

Caption: Workflow for the MCF-7 cell proliferation assay.
Uterotrophic Bioassay (OECD TG 440)

This in vivo assay evaluates the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.

  • Animal Model: Immature (e.g., post-natal day 21) or adult ovariectomized female rats or mice are used.

  • Acclimation: Animals are acclimated to laboratory conditions.

  • Dosing: Animals are administered the test substance (this compound), a vehicle control, and a positive control (e.g., ethinyl estradiol) daily for at least three consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

  • Organ Weighing: The uterus is carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group to determine if there is a statistically significant increase.

Hershberger Bioassay (OECD TG 441)

This in vivo assay screens for androgenic and anti-androgenic properties of a chemical.

  • Animal Model: Peripubertal, castrated male rats are used.

  • Acclimation and Post-castration Recovery: Animals are allowed to recover for a period after castration.

  • Dosing (Anti-androgenic): Animals are treated daily for 10 consecutive days with the test substance (this compound) in conjunction with a reference androgen (e.g., testosterone propionate). A positive control group receives an anti-androgen (e.g., flutamide) with the reference androgen.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

  • Organ Weighing: Five androgen-dependent tissues are dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: The weights of these tissues in the test group are compared to the group receiving only the reference androgen to detect any statistically significant decreases.

Conclusion

The research summarized in this technical guide indicates that this compound possesses weak endocrine-disrupting activity, primarily through estrogenic and anti-androgenic mechanisms. While the potency of this compound is significantly lower than that of endogenous hormones, its widespread and continuous exposure through a variety of consumer products warrants further investigation into its potential long-term effects on human health. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field to design and interpret future studies on the endocrine-disrupting potential of this compound and other related compounds. Further research is needed to fully elucidate the downstream signaling effects and the potential for synergistic actions when combined with other EDCs.

References

methylparaben hydrolysis rate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hydrolysis Rate of Methylparaben at Different pH and Temperatures

For researchers, scientists, and drug development professionals, understanding the stability of excipients like this compound is critical for ensuring the safety, efficacy, and shelf-life of pharmaceutical and cosmetic products. This technical guide provides a comprehensive overview of the hydrolysis rate of this compound under various pH and temperature conditions.

Introduction to this compound and its Hydrolysis

This compound (methyl 4-hydroxybenzoate) is a widely used preservative due to its antimicrobial properties. However, its stability is a key concern as it can undergo hydrolysis, breaking down into 4-hydroxybenzoic acid and methanol.[1] This degradation is primarily influenced by pH and temperature. The hydrolysis of this compound follows first-order kinetics, meaning the rate of reaction is directly proportional to the concentration of the this compound.[2]

Factors Influencing this compound Hydrolysis

The rate of this compound hydrolysis is significantly affected by the pH of the solution and the ambient temperature. Generally, the degradation rate increases with both increasing pH and temperature.

Effect of pH

The hydrolysis of this compound is subject to both specific acid and specific base catalysis. However, the base-catalyzed hydrolysis is much more significant. In alkaline conditions, the hydroxyl ion acts as a potent nucleophile, attacking the ester carbonyl group and facilitating its cleavage. The rate of hydrolysis increases as the pH rises.[3] For instance, the degradation of parabens is significantly faster at pH 9 than at lower pH values.[3]

Effect of Temperature

Temperature plays a crucial role in the kinetics of this compound hydrolysis. As with most chemical reactions, an increase in temperature leads to a higher reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Studies have been conducted at elevated temperatures (e.g., 70°C, 80°C, and 85°C) to accelerate degradation and predict stability at lower temperatures through extrapolation.[2]

Quantitative Data on this compound Hydrolysis

The following tables summarize the hydrolysis rate constants (k) and half-lives (t½) of this compound at various pH and temperature conditions as reported in the scientific literature.

Table 1: First-Order Rate Constants (k) for this compound Hydrolysis at Different pH and Temperatures

Temperature (°C)pHRate Constant (k)UnitReference
702.75 - 9.16Data not explicitly provided in abstract-
409.16Data not explicitly provided in abstract-
509.16Data not explicitly provided in abstract-
706 - 8Data not explicitly provided in abstract-
806 - 8Data not explicitly provided in abstract-
856 - 8Data not explicitly provided in abstract-
2510.593.15 x 10⁻⁴s⁻¹
2090.21min⁻¹

Table 2: Half-Lives (t½) of this compound at Different pH and Temperatures

Temperature (°C)pHHalf-Life (t½)UnitReference
708.24Independent of initial concentration-
25VariousObtained by extrapolation-

Note: Specific quantitative data for rate constants and half-lives were not always available in the abstracts of the search results. The tables will be populated as more detailed data is extracted from full-text articles.

Experimental Protocols for Determining Hydrolysis Rate

The following is a generalized methodology for conducting a stability study to determine the hydrolysis rate of this compound.

Materials and Equipment
  • This compound reference standard

  • Buffer solutions of various pH (e.g., phosphate buffers)

  • High-purity water

  • Temperature-controlled chambers or water baths

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, 9).

  • For each pH and temperature condition to be tested, transfer a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer solution to achieve the desired final concentration.

Stability Study Conditions
  • Place the prepared sample solutions in temperature-controlled chambers or water baths set to the desired temperatures (e.g., 40°C, 50°C, 60°C).

  • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly depending on the expected degradation rate).

Analytical Method (HPLC)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol and water, or acetonitrile and an acidic buffer (e.g., 0.01% acetic acid in water). The composition may be isocratic or a gradient.

    • Flow Rate: Typically 0.7-1.0 mL/min.

    • Detection Wavelength: 255 nm.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Injection Volume: Typically 2-20 µL.

  • Analysis:

    • Inject the withdrawn samples into the HPLC system.

    • Quantify the concentration of this compound and its primary degradation product, 4-hydroxybenzoic acid, by comparing the peak areas to those of standard solutions of known concentrations.

Data Analysis
  • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.

  • If the plot is linear, it confirms first-order kinetics. The slope of the line will be equal to the negative of the apparent first-order rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • To determine the activation energy (Ea), plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

HydrolysisFactors cluster_factors Influencing Factors cluster_outcome Outcome pH pH Rate Hydrolysis Rate pH->Rate Increases with increasing pH (Base Catalysis) Temp Temperature Temp->Rate Increases with increasing Temperature (Arrhenius Relationship)

Caption: Factors influencing this compound hydrolysis rate.

ExperimentalWorkflow A Sample Preparation (this compound in Buffers) B Incubation (Controlled Temperature & pH) A->B C Time-Point Sampling B->C D HPLC Analysis (Quantification of this compound) C->D E Data Analysis (Kinetics & Half-life Calculation) D->E

Caption: Experimental workflow for hydrolysis rate determination.

Conclusion

The hydrolysis of this compound is a critical factor in the stability of many formulated products. This degradation is primarily driven by pH and temperature, with alkaline conditions and elevated temperatures significantly accelerating the process. By understanding the kinetics of this reaction and employing robust analytical methods such as HPLC, researchers and formulation scientists can accurately predict the shelf-life of products containing this compound and develop strategies to enhance their stability.

References

Unveiling the Antifungal Potential of Methylparaben: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens, researchers are continually exploring the efficacy of various compounds. Methylparaben, a well-established preservative in the cosmetic and pharmaceutical industries, has long been recognized for its antifungal properties. This technical guide provides an in-depth exploration of the antifungal characteristics of this compound in laboratory settings, offering valuable insights for researchers, scientists, and drug development professionals. The following report details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols.

Introduction to this compound's Antifungal Activity

This compound, the methyl ester of p-hydroxybenzoic acid, is a synthetic compound that also occurs naturally in some fruits. Its primary function in commercial products is to inhibit the growth of microorganisms, including a broad spectrum of fungi.[1] The fungistatic and fungicidal actions of this compound make it a subject of significant interest for further antifungal research and development.

Mechanism of Action

The antifungal efficacy of this compound is primarily attributed to its ability to disrupt the integrity of the fungal cell membrane. This disruption leads to increased membrane permeability and the subsequent leakage of vital intracellular components.[2][3] Furthermore, evidence suggests that parabens, including this compound, can interfere with mitochondrial function by inhibiting the membrane respiratory chain, particularly mitochondrial complex II.[4] This impairment of cellular respiration contributes significantly to its antifungal effect. Some studies also suggest that parabens may inhibit the synthesis of DNA, RNA, and essential proteins in microbial cells.

While direct evidence of this compound inducing apoptosis in fungi is still an area of active research, its known effects on the cell membrane and mitochondria are key upstream events that can trigger programmed cell death pathways in eukaryotic cells. The induction of reactive oxygen species (ROS) is another potential mechanism that can lead to oxidative stress and subsequent cellular damage.

Quantitative Antifungal Data

The antifungal activity of this compound has been quantified against various fungal species using standardized laboratory methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from several studies.

Fungal SpeciesThis compound ConcentrationTest MethodResultReference
Aspergillus niger400 µ g/disc Disk Diffusion25 mm zone of inhibition[5]
Aspergillus flavus400 µ g/disc Disk Diffusion35 mm zone of inhibition
Candida albicans400 µ g/disc Disk Diffusion30 mm zone of inhibition

Table 1: Zone of Inhibition of this compound against Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Test MethodReference
Candida albicans500 (0.05% wt/vol)Not ReportedBroth Microdilution
Aspergillus brasiliensis1000 (0.1% wt/vol)Not ReportedBroth Microdilution
Candida albicans1000 - 2000>2000Broth Microdilution
Cladosporium sp.5000 (0.5% in mixture)Not ReportedNot Specified
Penicillium corylophilum5000 (0.5% in mixture)Not ReportedNot Specified

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungi Note: The MIC for Cladosporium sp. and Penicillium corylophilum was for a mixture of 0.5% this compound and 1% propylparaben.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of antifungal agents. The following are detailed methodologies for two common in vitro antifungal susceptibility tests.

Disk Diffusion Method

The disk diffusion method is a qualitative to semi-quantitative test used to determine the susceptibility of a fungus to an antifungal agent.

1. Inoculum Preparation:

  • Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
  • A sterile suspension of fungal spores or yeast cells is prepared in sterile saline or broth.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

2. Inoculation:

  • A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
  • The surface of a Mueller-Hinton agar plate (or other suitable agar) is evenly inoculated by swabbing in three directions.

3. Disk Application:

  • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound.
  • The disks are placed firmly on the surface of the inoculated agar plate.

4. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28-30°C for molds) for 24-48 hours.

5. Interpretation:

  • The diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) is measured in millimeters.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal agent.

1. Preparation of Antifungal Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

2. Inoculum Preparation:

  • A fungal suspension is prepared and adjusted to a concentration of approximately 1-5 x 10^3 CFU/mL in the same growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the fungal suspension.
  • The plate is incubated at the appropriate temperature for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control well (containing no antifungal agent). Growth inhibition can be assessed visually or by using a spectrophotometer.

5. MFC Determination:

  • To determine the MFC, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.
  • The plates are incubated for a sufficient period to allow for the growth of any surviving fungi.
  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.

Visualizing Experimental Workflows and Potential Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

Antifungal_Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_result Result Inoculum_Preparation Fungal Inoculum Preparation (0.5 McFarland) Agar_Plate_Inoculation Agar Plate Inoculation Inoculum_Preparation->Agar_Plate_Inoculation Disk_Application Application of This compound Disk Agar_Plate_Inoculation->Disk_Application Incubation Incubation (24-48h) Disk_Application->Incubation Zone_Measurement Measure Zone of Inhibition (mm) Incubation->Zone_Measurement Antifungal_Broth_Microdilution_Workflow cluster_mic MIC Determination cluster_mfc MFC Determination Serial_Dilution Serial Dilution of This compound in 96-Well Plate Inoculation Inoculation of Wells Serial_Dilution->Inoculation Inoculum_Preparation Fungal Inoculum Preparation (1-5x10^3 CFU/mL) Inoculum_Preparation->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Visual_Reading Visual/Spectrophotometric Reading Incubation->Visual_Reading Subculture Subculture from Clear Wells Incubation->Subculture MIC_Value Determine MIC Visual_Reading->MIC_Value Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates MFC_Value Determine MFC Incubate_Plates->MFC_Value Methylparaben_Antifungal_Signaling_Pathway This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Mitochondrion Mitochondrion This compound->Mitochondrion Membrane_Disruption Membrane Potential Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Mitochondrial_Dysfunction Inhibition of Respiratory Chain (Complex II) Mitochondrion->Mitochondrial_Dysfunction Component_Leakage Leakage of Intracellular Components Membrane_Disruption->Component_Leakage Apoptosis Apoptosis Component_Leakage->Apoptosis ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Apoptosis

References

Methodological & Application

Application Note and Protocol for Methylparaben Assay in Cell Culture using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylparaben (Methyl 4-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial and antifungal properties. In toxicological and pharmacological research, it is crucial to accurately quantify the concentration of this compound in cell culture experiments to understand its cellular uptake, metabolism, and potential cytotoxic effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the determination of this compound in complex biological matrices like cell culture media and cell lysates.

This document provides a detailed protocol for the quantification of this compound in cell culture samples using a reversed-phase HPLC (RP-HPLC) method. The protocol covers sample preparation from both cell culture supernatant and cell lysates, preparation of calibration standards, HPLC instrumentation and conditions, and data analysis.

Principle

This method is based on the separation of this compound from other components in the cell culture matrix by RP-HPLC on a C18 column. The sample preparation involves a protein precipitation step to remove proteins that can interfere with the analysis and damage the HPLC column.[1][2] An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate the proteins.[1][3] After centrifugation, the clear supernatant containing this compound is injected into the HPLC system.

The separation is achieved using an isocratic mobile phase of acetonitrile and water. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte in the sample to a calibration curve constructed from standard solutions of known concentrations.

Materials and Reagents

  • This compound (analytical standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

  • HPLC vials with inserts

Instrumentation and HPLC Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the recommended HPLC parameters, which may be optimized for specific instruments and columns.

ParameterRecommended Condition
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm; or Purospher® STAR RP-18 endcapped, 4.6 x 150 mm, 5 µm). A guard column with the same stationary phase is recommended.
Mobile Phase Isocratic mixture of Acetonitrile and Water. A common starting ratio is 50:50 (v/v). The ratio can be adjusted to achieve optimal separation and retention time.
Flow Rate 1.0 mL/min.
Injection Volume 10 - 20 µL.
Column Temperature Ambient or controlled at 25-30 °C.
Detection UV detection at 254 nm or 270 nm.[2]
Run Time Approximately 10 minutes.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the curve should be verified (R² > 0.99).

Sample Preparation
  • Collect the cell culture medium from the wells after treatment with this compound.

  • Transfer 200 µL of the supernatant to a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile (pre-chilled at -20°C) to the tube to precipitate the proteins. The 1:2 ratio of sample to solvent is a common starting point and can be optimized.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the clear supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

  • After collecting the supernatant, wash the adherent cells twice with cold PBS.

  • Add an appropriate volume of trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 500 x g for 5 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

  • Count the cells to normalize the results.

  • Lyse the cells by a suitable method (e.g., sonication on ice or freeze-thaw cycles).

  • Transfer 200 µL of the cell lysate to a 1.5 mL microcentrifuge tube.

  • Follow the protein precipitation, centrifugation, and filtration steps as described for the cell culture supernatant (Section 5.2.1, steps 3-9).

Data Analysis
  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Integrate the peak area of the this compound peak in the sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

  • Account for the dilution factor introduced during sample preparation.

  • For cell lysate samples, normalize the concentration to the cell number (e.g., µg/10⁶ cells).

Quality Control

  • Blank Samples: Analyze a blank sample (cell culture medium or cell lysate from untreated cells) prepared using the same procedure to check for any interfering peaks.

  • Spiked Samples: To assess the recovery and matrix effects, spike a known concentration of this compound into a blank sample and process it alongside the experimental samples. The recovery should ideally be within 85-115%.

Visualization of Experimental Workflow and Assay Components

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Seed Cells in Culture Plates B Treat Cells with this compound A->B C Collect Supernatant B->C D Wash and Harvest Cells B->D F Protein Precipitation (Acetonitrile) C->F E Cell Lysis D->E E->F G Centrifugation F->G H Collect Supernatant G->H I Filtration (0.22 µm) H->I J Inject Sample into HPLC I->J K Data Acquisition J->K L Data Analysis (Quantification) K->L

Caption: Experimental workflow for this compound quantification in cell culture.

assay_components cluster_instrumentation Instrumentation cluster_reagents Reagents & Standards cluster_method_parameters Method Parameters cluster_validation Assay Validation HPLC HPLC System Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector MobilePhase Mobile Phase (Acetonitrile:Water) Standard This compound Standard Precipitant Acetonitrile (Protein Precipitation) FlowRate Flow Rate (1.0 mL/min) Wavelength Detection Wavelength (254 nm / 270 nm) InjectionVol Injection Volume (10-20 µL) Linearity Linearity (R² > 0.99) Accuracy Accuracy (Recovery) Precision Precision (RSD < 2%) Assay Validated HPLC Assay Assay->HPLC Assay->MobilePhase Assay->Standard Assay->Precipitant Assay->FlowRate Assay->Wavelength Assay->InjectionVol Assay->Linearity Assay->Accuracy Assay->Precision

Caption: Key components of the validated HPLC assay for this compound.

Summary of Quantitative Data

The following table provides a summary of typical quantitative parameters for the HPLC analysis of this compound, compiled from various sources.

ParameterTypical Value/RangeReference(s)
Retention Time 3 - 7 minutes (highly dependent on column and mobile phase)
Linearity Range 0.1 - 50 µg/mLGeneral practice, adapted from various sources.
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mLDependent on instrument sensitivity.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLDependent on instrument sensitivity.
Precision (%RSD) < 2%General requirement for validated analytical methods.
Accuracy (Recovery) 85 - 115%General requirement for bioanalytical method validation.

References

Application Notes & Protocols: A Comprehensive Guide to Assessing Methylparaben Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylparaben (MP), an ester of p-hydroxybenzoic acid, is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] While generally considered safe, concerns about its potential endocrine-disrupting properties and cytotoxic effects have prompted further investigation.[3][4] Assessing the in vitro cytotoxicity of this compound is crucial for understanding its safety profile and potential mechanisms of toxicity. This document provides a detailed overview of key protocols and data for evaluating the cytotoxic effects of this compound on various cell lines. The potential cytotoxic mechanisms of parabens may involve mitochondrial failure, characterized by mitochondrial depolarization and depletion of cellular ATP.[1]

Data Presentation: Summary of this compound Cytotoxicity

The cytotoxic effects of this compound vary depending on the cell line, concentration, and assay method used. The following tables summarize quantitative data from various in vitro studies.

Table 1: Cytotoxic Concentrations and EC50 Values of this compound in Various Cell Lines

Cell Line/SystemAssayThis compound ConcentrationObserved EffectReference(s)
Allium cepa (Onion root tips)Root Growth InhibitionEC50: 75 µg/mLInhibition of root growth.
Allium cepaMitotic IndexDose-dependentDecrease in mitotic index.
Human LymphocytesApoptosis Assay0.25 and 0.50 mg/LIncreased frequency of apoptosis.
Human LymphocytesMitotic IndexConcentration-dependentReduction in mitotic index.
Human Keratinocytes (HaCaT)MTT Assay750 µg/mLWeak cytotoxicity (below IC50).
SVK14 KeratinocytesMTT Assay500 µg/mLWeak cytotoxicity (below IC50).
Human Hepatocarcinoma (HepG2)Cell ViabilityUp to 1000 µMNo significant decrease in cell viability.
Human Dermal Fibroblasts (HDFn)Cell ViabilityUp to 1000 µMNo significant decrease in cell viability.
Human Breast Cancer (MCF-7)MTT AssayUp to 200 µMNo significant cytotoxic effect.
Human Placental (BeWo)Cell ViabilityNot specifiedSignificantly decreased cell viability, induced apoptosis and cell-cycle arrest.

Experimental Workflow and Methodological Relationships

A systematic approach is essential for assessing cytotoxicity. The workflow typically begins with general viability assays, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_workflow General Experimental Workflow A Cell Seeding & Culture B Treatment with This compound (Dose-Response) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Primary Cytotoxicity Screening (MTT, NRU, LDH Assays) C->D E Mechanism-Specific Assays (Apoptosis, Oxidative Stress, Genotoxicity) D->E F Data Acquisition & Analysis (e.g., IC50) E->F

Caption: General workflow for in vitro cytotoxicity assessment.

The choice of assay provides different but complementary information about the cytotoxic event.

G cluster_assays Relationship Between Cytotoxicity Assays MP This compound Exposure node1 Cell Membrane Damage LDH Assay MP->node1 node2 Metabolic Compromise MTT Assay MP->node2 node3 Lysosomal Integrity Loss Neutral Red Assay MP->node3 node4 Apoptosis Induction Annexin V / Caspase Assays node1->node4 node2->node4 node3->node4 node5 DNA Damage Comet Assay node4->node5

Caption: Logical relationship between different cytotoxicity assays.

Key Experimental Protocols

Detailed methodologies for the most common assays used to evaluate this compound cytotoxicity are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed 5 x 10⁴ viable cells per well in a 96-well plate and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated (vehicle) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

This assay assesses the viability of cells based on their ability to take up and accumulate the neutral red dye within their lysosomes. This capacity is diminished in damaged or dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells gently with a wash buffer (e.g., PBS) to remove excess dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Read the absorbance at 540 nm.

  • Calculation: Calculate cell viability as a percentage of the untreated control. % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol. Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).

    • Background: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Subtract the background absorbance and calculate cytotoxicity. % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Signaling Pathway of this compound-Induced Apoptosis

Studies suggest that under certain conditions, such as exposure to UVB radiation, this compound can induce apoptosis through an oxidative stress-mediated pathway involving mitochondria and the endoplasmic reticulum. This process is often dependent on caspases.

G cluster_pathway Proposed Pathway for Photosensitized this compound-Induced Apoptosis MP This compound + Ambient UVB ROS Intracellular ROS Generation MP->ROS Mito Mitochondrial Membrane Disruption ROS->Mito ER ER Stress (Ca2+ Release) ROS->ER CytC Cytochrome C Release Mito->CytC Casp12 Caspase-12 Activation ER->Casp12 Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp12->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway for this compound-induced apoptosis.

This pathway highlights that photosensitized this compound can lead to oxidative stress, resulting in DNA damage and apoptosis mediated by both mitochondria and the ER.

References

Application Note and Protocol: Quantitative Analysis of Methylparaben in Pharmaceutical Formulations by UV Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of methylparaben in various pharmaceutical formulations using UV-Visible spectroscopy. This technique offers a simple, rapid, and cost-effective method for routine quality control analysis.

Introduction

This compound (methyl 4-hydroxybenzoate) is a widely used preservative in pharmaceutical, cosmetic, and food products due to its effective antimicrobial properties.[1] It is essential to quantify the concentration of this compound in pharmaceutical formulations to ensure it falls within the approved safety limits, which is typically not more than 0.4% w/w for individual parabens.[2] UV-Visible spectroscopy provides a straightforward and reliable analytical method for this purpose. The principle is based on the measurement of the absorption of ultraviolet radiation by the this compound molecule at its specific wavelength of maximum absorbance (λmax).[3]

Principle

The quantitative determination of this compound is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a sample solution at the λmax of this compound and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of this compound in the sample can be accurately determined.

Materials and Apparatus

  • Reagents:

    • This compound reference standard (analytical grade)

    • Methanol (HPLC or spectroscopic grade)[4][5]

    • Distilled or deionized water

  • Apparatus:

    • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Beakers

    • Magnetic stirrer and stir bars

    • Ultrasonic bath

    • Syringe filters (0.45 µm)

Experimental Protocols

4.1. Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) in methanol.

  • Scan the solution using the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For this compound in methanol, the λmax is typically found around 256 nm.

4.2. Preparation of Standard Solutions and Calibration Curve

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with methanol.

  • Working Stock Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of standard solutions by diluting the working stock solution with methanol to obtain concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax (e.g., 256 nm) against a methanol blank. Plot a graph of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. A correlation coefficient close to 0.999 indicates good linearity.

4.3. Sample Preparation

The sample preparation method will vary depending on the pharmaceutical formulation.

4.3.1. For Liquid Formulations (e.g., Syrups, Oral Solutions)

  • Accurately measure a specific volume of the formulation (e.g., 1 mL of syrup) and transfer it to a 100 mL volumetric flask.

  • Add a suitable volume of methanol (e.g., 50 mL) and sonicate for 10-15 minutes to ensure complete dissolution of this compound.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute the filtered solution with methanol to a concentration that falls within the range of the calibration curve.

4.3.2. For Semi-Solid Formulations (e.g., Creams, Gels)

  • Accurately weigh a specific amount of the formulation (e.g., 1 g of cream) and transfer it to a beaker.

  • Add a known volume of methanol (e.g., 50 mL) and heat gently on a water bath with stirring until the base melts and disperses.

  • Transfer the mixture to a 100 mL volumetric flask.

  • Sonicate for 15-20 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with methanol to a concentration within the calibration curve range.

4.4. Sample Analysis

  • Measure the absorbance of the prepared sample solution at the λmax against a methanol blank.

  • Calculate the concentration of this compound in the sample solution using the equation of the line from the calibration curve.

  • Calculate the amount of this compound in the original pharmaceutical formulation, taking into account the initial weight/volume and any dilution factors.

Data Presentation

The following table summarizes typical quantitative data for the UV spectroscopic analysis of this compound.

ParameterTypical ValueReference(s)
Wavelength of Maximum Absorbance (λmax)254 - 258 nm (in Methanol/Alcohol)
Linearity Range1 - 10 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.071 - 0.3095 µg/mL
Limit of Quantification (LOQ)0.2154 - 0.9378 µg/mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Calibration Generate Calibration Curve Standard_Prep->Calibration Absorbance Data Sample_Prep Sample Preparation (Extraction & Dilution) Abs_Measure Measure Sample Absorbance Sample_Prep->Abs_Measure UV_Scan UV Spectrophotometer (Scan at λmax) UV_Scan->Calibration UV_Scan->Abs_Measure Concentration Calculate Concentration Calibration->Concentration Abs_Measure->Concentration Absorbance Value Quantification Final Quantification in Formulation Concentration->Quantification Apply Dilution Factor

Caption: Experimental workflow for the quantitative analysis of this compound.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Linearity: Assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a sample matrix and the recovery is calculated.

  • Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as excipients.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The UV spectroscopic method described provides a simple, accurate, and precise means for the quantitative determination of this compound in pharmaceutical formulations. Its cost-effectiveness and speed make it an ideal choice for routine quality control testing in the pharmaceutical industry. Proper method validation is crucial to ensure the integrity and reliability of the analytical results.

References

Application Notes and Protocols: Utilizing Methylparaben as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (MeP), an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in cosmetics, food, and pharmaceutical industries due to its broad-spectrum activity against bacteria, yeasts, and molds.[1][2] Its mechanism of action involves disrupting microbial cell membrane integrity and interfering with essential enzymatic processes.[1] While not a standard practice, the consideration of using this compound as a preservative in cell culture media arises from the need to prevent microbial contamination, which can compromise experimental results. However, its application in this context requires careful consideration due to its known biological effects on mammalian cells.

These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its potential effects, recommended protocols for evaluation, and critical considerations for researchers.

Key Considerations for Use

The decision to use this compound in cell culture media should be approached with caution. While it can prevent microbial contamination, it can also introduce significant variables that may affect experimental outcomes.

  • Cytotoxicity: this compound has been shown to exhibit cytotoxic effects in a concentration-dependent manner on various cell lines.[3][4] It is crucial to determine the non-toxic concentration for the specific cell line being used.

  • Impact on Cellular Processes: this compound can influence fundamental cellular processes, including cell cycle progression, apoptosis, and cell signaling pathways. It has been reported to reduce cellular proliferation and alter the levels of cell cycle regulators.

  • Signaling Pathway Modulation: Research has demonstrated that this compound can modulate intracellular signal transduction pathways, including the estrogen receptor (ER) and NF-κB pathways. This can lead to unintended effects on gene expression and cellular function.

  • Experimental Artifacts: The use of this compound in the water bath of a CO2 incubator has been shown to alter cell growth rates and gene expression in mouse embryonic stem cells, highlighting the potential for confounding experimental results.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayConcentrationEffectReference
HepG2 (Hepatocarcinoma)Cell Viability5-1000 µMNo significant decrease in cell viability
HDFn (Human Dermal Fibroblasts, neonatal)Cell Viability5-1000 µMNo significant decrease in cell viability
Murine Oviductal Epithelial (MOE) cellsCellular ProliferationNot specifiedReduced cellular proliferation and colony numbers
Human Skin Keratinocytes (HaCaT)Cell Viability (MTT assay)0.003%Little to no effect on cellular viability
Human Dermal FibroblastsCell Viability0.01%, 0.03%, 0.05%Dose-dependent decrease in cell survival and proliferation
Human Placental BeWo cellsCell ViabilityNot specifiedSignificantly decreased cell viability

Table 2: Effects of this compound on Cellular Processes and Signaling

Cell LineProcess/PathwayConcentrationObserved EffectReference
Human NeutrophilsEstrogen Receptor (ER) & NF-κB Signaling0.06 µMModulated ERα expression, activated IKKα/β-dependent NF-κB pathway
Human NeutrophilsNitric Oxide (NO) Production0.06 µMDecreased iNOS-dependent production of NO
Human Skin Keratinocytes (HaCaT)Oxidative Stress, NO Production, Lipid Peroxidation0.003% (with UVB exposure)Significantly increased cell death, oxidative stress, NO production, and lipid peroxidation
Human Dermal FibroblastsCollagen Production0.01%, 0.03%, 0.05%Dose-dependent decrease in collagen biosynthesis
Human Placental BeWo cellsCell CycleNot specifiedIncreased protein level of cyclin B1, arrested cell cycle at sub-G1
Human Placental BeWo cellsApoptosisNot specifiedInduced caspase-3-mediated apoptosis

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration range of this compound that is non-toxic to a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is for assessing the impact of this compound on the expression of specific proteins involved in signaling pathways (e.g., ERα, p-IKKα/β, p65 NF-κB).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation cell_culture 1. Cell Culture (Select appropriate cell line) mep_prep 2. Prepare this compound Stock cytotoxicity 3. Cytotoxicity Assay (MTT) Determine non-toxic concentration mep_prep->cytotoxicity treatment 4. Treat Cells with MeP (Non-toxic concentration) cytotoxicity->treatment protein_analysis 5a. Protein Analysis (Western Blot for signaling proteins) treatment->protein_analysis gene_analysis 5b. Gene Expression Analysis (qPCR) treatment->gene_analysis functional_assays 5c. Functional Assays (e.g., Apoptosis, Cell Cycle) treatment->functional_assays data_interp 6. Data Interpretation Evaluate impact of MeP on experimental outcomes protein_analysis->data_interp gene_analysis->data_interp functional_assays->data_interp

Experimental workflow for evaluating this compound's effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeP_ext This compound (MeP) ER_alpha ERα MeP_ext->ER_alpha Modulates IKK IKKα/β MeP_ext->IKK Activates p65_nuc p65-NFκB ER_alpha->p65_nuc Inhibits Translocation p65_IκB p65-NFκB-IκB Complex IKK->p65_IκB Phosphorylates IκB p65 p65-NFκB p65_IκB->p65 Releases p65->p65_nuc Translocation gene_exp Gene Expression p65_nuc->gene_exp Regulates

This compound's modulation of ER and NF-κB signaling.

Conclusion

The use of this compound as a preservative in cell culture media is not standard practice and should be approached with a thorough understanding of its potential to influence cellular physiology. While it may offer a solution for preventing microbial contamination, its pleiotropic effects on cell viability, proliferation, and signaling pathways necessitate rigorous validation to ensure that observed experimental results are not artifacts of the preservative itself. Researchers are strongly encouraged to perform comprehensive dose-response studies and include appropriate controls to mitigate the risk of data misinterpretation. In many cases, adhering to strict aseptic techniques for cell culture is a more reliable and less confounding approach to preventing contamination.

References

Solid-Phase Extraction of Methylparaben from Complex Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of methylparaben from challenging biological matrices, including human plasma, urine, and tissue. The methodologies outlined herein are designed to ensure high recovery and sample purity, making them suitable for downstream quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Its prevalence has led to a growing need for sensitive and reliable methods to quantify its presence in biological samples for toxicological and pharmacokinetic studies. Solid-phase extraction is a critical sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing matrix effects, and improving analyte concentration. This note details optimized SPE protocols for the efficient isolation of this compound from human plasma, urine, and tissue samples.

Data Presentation: Quantitative Performance of SPE Methods

The following table summarizes the quantitative performance of various extraction methods for this compound and other parabens from different biological and complex matrices. This data is compiled from multiple studies to provide a comparative overview.

Analyte(s)MatrixExtraction MethodSorbent/CartridgeRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound, PropylparabenPharmaceutical SuspensionSPE-HPLCNot Specified98.8 - 101.6Not SpecifiedNot Specified[1]
This compound, PropylparabenPharmaceutical GelsSPE-HPLCStyrene-divinylbenzene (HR-P)83 - 910.001%Not Specified[2]
This compound, Ethylparaben, Propylparaben, ButylparabenInfant Shampoo/Body WashSolid-Supported Liquid-Liquid Extraction (SLE)Agilent Chem Elut82 - 101Not SpecifiedNot Specified[3]
This compoundInfant FormulaeLiquid-Liquid ExtractionNot Applicable88 - 1080.2 µg/mL0.5 µg/mL[4]
This compound, Ethylparaben, Propylparaben, ButylparabenHuman UrineOnline SPE-LC-MS/MSNot Specified98.3 - 106.4 (Accuracy)0.2 - 2 ng/mL0.7 - 6 ng/mL[5]
This compound, Ethylparaben, Propylparaben, Butylparaben, BenzylparabenHuman UrineMicroextraction by Packed Sorbent (MEPS)C18-8.8% to 15% (Accuracy)Not Specified0.5 ng/mL
This compound, IsobutylparabenHuman PlasmaFabric Phase Sorptive Extraction (FPSE)Not SpecifiedNot SpecifiedNot Specified20 ng/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Human Plasma

This protocol is a standard procedure for the extraction of this compound from human plasma using a reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced)

  • Human Plasma

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Centrifuge the plasma sample at 3000 x g for 10 minutes to precipitate any particulate matter.

    • Dilute 1 mL of the supernatant with 1 mL of deionized water.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridge by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge with 2 x 1.5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for subsequent analysis.

Protocol 2: Solid-Phase Extraction of this compound from Human Urine

This protocol describes an offline SPE method for the extraction of this compound from human urine. For large-scale studies, an online SPE system can be employed for higher throughput.

Materials:

  • SPE Cartridges: C18 or Oasis HLB

  • Human Urine

  • Methanol (HPLC Grade)

  • Deionized Water

  • Formic Acid

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Adjust the pH of the urine sample to approximately 6.0 with formic acid.

    • Centrifuge the urine sample at 3000 x g for 10 minutes.

    • Take 2 mL of the supernatant for extraction.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a second wash using 3 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute this compound with 2 x 1.5 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction of this compound from Tissue Samples

This protocol provides a general framework for the extraction of this compound from tissue samples. The homogenization and initial extraction steps may need optimization based on the specific tissue type.

Materials:

  • SPE Cartridges: C18 or Oasis HLB

  • Tissue Sample (e.g., liver, adipose)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Tissue Homogenizer

  • Centrifuge

  • SPE Vacuum Manifold

Procedure:

  • Sample Homogenization and Initial Extraction:

    • Weigh approximately 0.5 g of the tissue sample.

    • Add 2 mL of ice-cold PBS and homogenize the tissue until a uniform consistency is achieved.

    • Add 4 mL of acetonitrile to the homogenate to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Sample Pre-treatment:

    • Evaporate the acetonitrile from the supernatant under a stream of nitrogen.

    • Dilute the remaining aqueous solution with 5 mL of deionized water.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate with 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample extract onto the cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the analyte with 2 x 1.5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound from the biological matrices described.

SPE_Workflow_Plasma cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Human Plasma Sample centrifuge_plasma Centrifuge at 3000 x g for 10 min plasma->centrifuge_plasma dilute_plasma Dilute 1 mL Supernatant with 1 mL Water centrifuge_plasma->dilute_plasma load Load Pre-treated Sample dilute_plasma->load condition Condition Cartridge (3 mL Methanol) equilibrate Equilibrate Cartridge (3 mL Water) condition->equilibrate equilibrate->load wash Wash Cartridge (3 mL 10% Methanol) load->wash dry Dry Cartridge under Vacuum wash->dry elute Elute with 2 x 1.5 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Quantitative Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Workflow for SPE of this compound from Human Plasma.

SPE_Workflow_Urine cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine Human Urine Sample ph_adjust Adjust pH to ~6.0 urine->ph_adjust centrifuge_urine Centrifuge at 3000 x g for 10 min ph_adjust->centrifuge_urine load Load Supernatant centrifuge_urine->load condition Condition Cartridge (3 mL Methanol) equilibrate Equilibrate Cartridge (3 mL Water) condition->equilibrate equilibrate->load wash1 Wash with 3 mL Water load->wash1 wash2 Wash with 3 mL 5% Methanol wash1->wash2 dry Dry Cartridge under Vacuum wash2->dry elute Elute with 2 x 1.5 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Quantitative Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Workflow for SPE of this compound from Human Urine.

SPE_Workflow_Tissue cluster_pretreatment Sample Homogenization & Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction tissue Tissue Sample homogenize Homogenize in PBS tissue->homogenize precipitate Add Acetonitrile (Protein Precipitation) homogenize->precipitate centrifuge_tissue Centrifuge at 10,000 x g for 15 min precipitate->centrifuge_tissue evaporate_acn Evaporate Acetonitrile from Supernatant centrifuge_tissue->evaporate_acn dilute_tissue Dilute with 5 mL Water evaporate_acn->dilute_tissue load Load Pre-treated Extract dilute_tissue->load condition Condition Cartridge (3 mL Methanol) equilibrate Equilibrate Cartridge (3 mL Water) condition->equilibrate equilibrate->load wash Wash with 3 mL 10% Methanol load->wash dry Dry Cartridge under Vacuum wash->dry elute Elute with 2 x 1.5 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Quantitative Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Workflow for SPE of this compound from Tissue Samples.

References

Application Note: Simultaneous Determination of Multiple Parabens by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of four common paraben preservatives: methylparaben, ethylparaben, propylparaben, and butylparaben. The method is suitable for the quality control and analysis of these preservatives in various pharmaceutical and cosmetic products. The separation is achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water. Detection is performed using a UV detector at 254 nm. The method was validated according to the International Conference on Harmonization (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.

Introduction

Parabens, which are esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceutical, cosmetic, and food products due to their broad antimicrobial spectrum and low toxicity.[1][2] Commonly used parabens include this compound (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BP).[3][4] Due to regulatory limits on the concentration of these preservatives in consumer products, a reliable and efficient analytical method for their simultaneous quantification is crucial for quality control and consumer safety.[5] High-performance liquid chromatography (HPLC) with UV detection is a widely accepted technique for this purpose due to its specificity, sensitivity, and accuracy. This application note presents a validated RP-HPLC method for the simultaneous determination of MP, EP, PP, and BP.

Experimental
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    10 40 60
    12 40 60
    15 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • This compound (≥99% purity)

  • Ethylparaben (≥99% purity)

  • Propylparaben (≥99% purity)

  • Butylparaben (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each paraben standard and dissolve in 100 mL of methanol in separate volumetric flasks.

  • Working Standard Mixture (100 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 60% Water, 40% Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the working standard mixture with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Liquid Samples (e.g., syrups, lotions): Accurately weigh a suitable amount of the sample (e.g., 1 g) into a 50 mL volumetric flask. Add 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Solid/Semi-solid Samples (e.g., creams, ointments): Accurately weigh a suitable amount of the sample (e.g., 0.5 g) into a 50 mL beaker. Add 20 mL of methanol and heat gently on a hot plate with stirring to dissolve the sample. Transfer the solution to a 50 mL volumetric flask, allow it to cool to room temperature, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: The method demonstrated good specificity with no interference from common excipients found in pharmaceutical and cosmetic formulations. The paraben peaks were well-resolved from each other and from the solvent front.

  • Linearity: The calibration curves for all four parabens showed excellent linearity over the concentration range of 1-50 µg/mL. The correlation coefficients (R²) were consistently greater than 0.999.

Table 1: Linearity Data for Parabens

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
This compound1 - 50y = 54321x + 1234> 0.999
Ethylparaben1 - 50y = 65432x + 2345> 0.999
Propylparaben1 - 50y = 76543x + 3456> 0.999
Butylparaben1 - 50y = 87654x + 4567> 0.999
  • Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of each paraben were spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery for all parabens was within the acceptable range of 98-102%.

Table 2: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)%RSD
This compound80%99.50.8
100%100.20.5
120%99.80.7
Ethylparaben80%99.20.9
100%100.50.6
120%99.90.8
Propylparaben80%98.91.1
100%100.10.7
120%99.50.9
Butylparaben80%98.51.2
100%99.80.8
120%99.31.0
  • Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution at a concentration of 20 µg/mL on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 2%, indicating good precision.

Table 3: Precision Data

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.61.1
Ethylparaben0.81.3
Propylparaben0.71.2
Butylparaben0.91.5
  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 4: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.10.3
Ethylparaben0.10.3
Propylparaben0.150.5
Butylparaben0.20.6

A typical chromatogram of a standard mixture of the four parabens shows baseline separation of all peaks within a run time of 15 minutes. The elution order is typically this compound, ethylparaben, propylparaben, and butylparaben, which is consistent with the principles of reversed-phase chromatography where less polar compounds have longer retention times.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, accurate, precise, and sensitive for the simultaneous determination of this compound, ethylparaben, propylparaben, and butylparaben. The method can be successfully applied for the routine quality control analysis of these preservatives in pharmaceutical and cosmetic formulations.

Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by filling a reservoir with HPLC-grade water.

    • Prepare Mobile Phase B by filling a separate reservoir with HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.

  • System Startup:

    • Turn on the HPLC system components: pump, autosampler, column oven, and detector.

    • Set the column oven temperature to 30°C.

    • Set the detector wavelength to 254 nm.

  • Column Installation and Equilibration:

    • Install the C18 column (4.6 mm × 150 mm, 5 µm) into the column compartment.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Set the initial mobile phase composition to 60% A and 40% B at a flow rate of 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Analysis of Samples
  • Sequence Setup:

    • Create a sequence in the HPLC software.

    • Include injections of a blank (mobile phase), calibration standards, and samples.

  • Injections:

    • Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition:

    • Acquire the chromatograms for each injection for a run time of 20 minutes.

  • Data Processing:

    • Integrate the peaks corresponding to each paraben.

    • Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

    • Determine the concentration of each paraben in the samples using the regression equation from the calibration curve.

Protocol 3: System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system.

  • Injection: Inject the working standard mixture (e.g., 20 µg/mL) five times.

  • Evaluation:

    • Tailing Factor (T): The tailing factor for each paraben peak should be ≤ 2.0.

    • Theoretical Plates (N): The number of theoretical plates for each paraben peak should be ≥ 2000.

    • Resolution (Rs): The resolution between adjacent paraben peaks should be ≥ 2.0.

    • Repeatability: The %RSD of the peak areas for the five replicate injections should be ≤ 2.0%.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Data_Acquisition Data Acquisition Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification HPLC_Parameters cluster_method HPLC Method Parameters cluster_performance Performance Characteristics Mobile_Phase Mobile Phase (Acetonitrile/Water) Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Resolution Stationary_Phase->Retention_Time Flow_Rate Flow Rate (1.0 mL/min) Flow_Rate->Retention_Time Temperature Temperature (30°C) Temperature->Retention_Time Peak_Shape Peak Shape Temperature->Peak_Shape Detection Detection (UV 254 nm) Sensitivity Sensitivity Detection->Sensitivity

References

Real-Time Monitoring of Methylparaben Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the degradation of methylparaben in real-time, a critical aspect of environmental remediation, pharmaceutical stability testing, and cosmetic formulation development. The following sections offer a comparative overview of key analytical techniques, comprehensive experimental protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific application.

Introduction to this compound and Degradation Monitoring

This compound (MP), the methyl ester of p-hydroxybenzoic acid, is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] However, concerns about its potential endocrine-disrupting effects have led to increased research into its environmental fate and degradation pathways.[1][3] Real-time monitoring of MP degradation is essential for evaluating the efficiency of various removal techniques, such as advanced oxidation processes (AOPs), and for studying its stability in different matrices.[4]

This document outlines three primary techniques for real-time or near real-time monitoring of this compound degradation: High-Performance Liquid Chromatography (HPLC), Electrochemical Sensing, and Spectroscopic Methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, cost, and amenability to real-time analysis.

Comparative Overview of Monitoring Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for real-time data. The following table summarizes the key quantitative parameters of the discussed techniques for easy comparison.

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeKey AdvantagesKey Disadvantages
HPLC-UV This compound0.2 µg/mL0.5 µg/mL0.5–20 µg/mLHigh selectivity, well-establishedNot truly real-time, requires sample preparation
RP-HPLC This compound Sodium0.001 mg/mL-0.045–0.075 mg/mLPrecise and reliable for quantificationCan be time-consuming
LC-MS/MS This compound0.625 pg/L<20% variability-Extremely sensitive and specificHigh instrument cost, complex operation
Electrochemical Sensor (CNC-rGO) This compound1 x 10⁻⁴ M-2 x 10⁻⁴–9 x 10⁻⁴ MRapid, in-situ analysis, low costSusceptible to matrix interference
Biosensor (Hemoglobin-based) This compound25 nmol/L-0.1–13 µmol/LHigh sensitivity and selectivityStability of biological component can be a concern
Spectrofluorimetry (Dansyl Chloride) This compound18 ng/mL-ng/mL rangeHigh sensitivityRequires derivatization step
UV/H₂O₂ Treatment Monitoring Halogenated MP---Effective for degradationByproduct formation needs monitoring

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust and widely used technique for the separation and quantification of parabens. This protocol is based on a reversed-phase HPLC-UV method.

Objective: To quantify the concentration of this compound over time during a degradation experiment.

Materials:

  • HPLC system with UV detector (e.g., Waters Alliance)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Deionized water

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing equal proportions of a solution of glacial acetic acid in water (50:850 v/v) and methanol.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: At specified time intervals during the degradation experiment, withdraw an aliquot of the sample. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 20 µL.

    • Set the UV detector wavelength to 256 nm.

    • The total run time is approximately 10 minutes.

  • Calibration and Quantification: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

Electrochemical Sensing for Real-Time this compound Detection

Electrochemical sensors offer a rapid and cost-effective alternative for real-time monitoring of this compound. This protocol describes the use of a glassy carbon electrode modified with a nanocomposite for differential pulse voltammetry (DPV) analysis.

Objective: To monitor the change in this compound concentration in real-time using an electrochemical sensor.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode: Glassy carbon electrode (GCE) modified with a suitable nanocomposite (e.g., cellulose nanocrystal–reduced graphene oxide).

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

  • Phosphate buffer solution (PBS, 0.05 M, pH 7.0)

  • This compound solution

Procedure:

  • Electrode Preparation: Prepare the modified GCE as described in the relevant literature for the chosen nanocomposite.

  • Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the sample solution (e.g., PBS with this compound).

  • Differential Pulse Voltammetry (DPV) Measurement:

    • Set the potential range (e.g., +0.4 V to +1.0 V vs. Ag/AgCl).

    • Apply a modulation amplitude (e.g., 50 mV).

    • Set a pulse width and step potential.

  • Real-Time Monitoring: Continuously record DPV measurements at set time intervals throughout the degradation process. The oxidation peak current of this compound is proportional to its concentration.

  • Calibration: Prior to the experiment, perform a calibration by measuring the DPV response to a series of standard this compound solutions to establish the relationship between peak current and concentration.

Visualization of Workflows and Pathways

General Workflow for Monitoring this compound Degradation

The following diagram illustrates a generalized workflow for studying this compound degradation, from sample treatment to data analysis.

cluster_0 Degradation Process cluster_1 Analytical Monitoring cluster_2 Data Analysis & Interpretation start This compound Sample process Initiate Degradation (e.g., AOP, biological) start->process sampling Collect Samples at Time Intervals process->sampling prep Sample Preparation (e.g., filtration, dilution) sampling->prep analysis Instrumental Analysis (HPLC, Electrochemical, etc.) prep->analysis data_acq Data Acquisition analysis->data_acq quant Quantification of This compound data_acq->quant kinetics Determine Degradation Kinetics quant->kinetics pathway Identify Degradation Products (optional) quant->pathway results Results & Conclusion kinetics->results pathway->results

Caption: General experimental workflow for monitoring this compound degradation.

Simplified Degradation Pathway of this compound

Advanced oxidation processes typically lead to the mineralization of this compound. A simplified initial step in this degradation pathway is the hydroxylation of the aromatic ring.

MP This compound Intermediate Hydroxylated Intermediates MP->Intermediate Oxidation OH_radical •OH (Hydroxyl Radical) OH_radical->Intermediate Mineralization Further Oxidation (CO₂, H₂O) Intermediate->Mineralization Mineralization

Caption: Simplified pathway of this compound degradation by hydroxyl radicals.

Logic Diagram for Technique Selection

Choosing the right analytical technique is crucial. This diagram outlines the decision-making process based on key experimental requirements.

node_rect node_rect start Need for Real-Time Monitoring? node_rect_yes Electrochemical Methods start->node_rect_yes Yes node_rect_no High Sensitivity Required? start->node_rect_no No node_rect_no_yes LC-MS/MS node_rect_no->node_rect_no_yes Yes node_rect_no_no HPLC-UV node_rect_no->node_rect_no_no No

Caption: Decision tree for selecting a this compound monitoring technique.

References

Application Notes and Protocols for the Determination of Methylparaben in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products, is increasingly detected as a micropollutant in various environmental water bodies. Its potential endocrine-disrupting effects necessitate sensitive and reliable analytical methods for monitoring its presence and concentration. This document provides detailed application notes and protocols for the detection of this compound in environmental water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The following sections outline various analytical techniques, from sample preparation to instrumental analysis, complete with experimental protocols and performance data.

Analytical Methods Overview

Several analytical techniques are employed for the quantification of this compound in water samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Commonly used methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Sample preparation is a critical step to isolate and concentrate this compound from the water matrix and remove potential interferences.[1] Solid-Phase Extraction (SPE) is the most prevalent technique for this purpose.[1]

Quantitative Data Summary

The performance of different analytical methods for the determination of this compound is summarized in the table below. This allows for a direct comparison of key analytical parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UHPLC-MS/MSSolid-Phase Extraction0.04 ng/L0.82 ng/L-[2]
HPLC-UV-0.0387 µg/mL-90.78–104.89[1]
UHPLC-TOF/MSRotating Disk Sorptive Extraction< 0.018 µg/L-~60
GC-MSSolid-Phase Microextraction1.00 - 2.00 µg/L--
HPLC-UVCloud Point, Vortex, and Liquid-Liquid Extraction0.1627 ppm-41.0–147.9
GC-MSStir-bar sorptive extraction with in situ derivatization0.64 - 4.12 ng/L->79 (except for this compound at 22)
LC-MS/MSSolid-Phase Extraction0.625 pg/L (for a mixture of compounds)--

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the isolation and preconcentration of parabens from environmental water samples.

Objective: To extract and concentrate this compound from a water sample and remove interfering substances.

Materials:

  • Water sample

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Filtration: Filter the water sample through a cellulose nitrate membrane to remove suspended particles.

  • pH Adjustment: Acidify the sample to a pH of 3.0 using formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 10 mL of 5% (v/v) methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for instrumental analysis.

  • Filtration: Filter the reconstituted sample through a 0.22-µm PTFE membrane filter before injection into the analytical instrument.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction A Water Sample Collection B Filtration A->B C pH Adjustment B->C E Sample Loading C->E D Cartridge Conditioning D->E F Washing E->F G Elution F->G H Drying (N2 Stream) G->H I Reconstitution H->I J Final Filtration I->J K Analysis J->K

Solid-Phase Extraction Workflow
Instrumental Analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the determination of this compound, particularly at higher concentrations.

Objective: To separate and quantify this compound in the prepared sample extract.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Purospher® STAR RP-18 endcapped, 5µm, 150x4.6 mm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and ultrapure water (50/50; v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection Wavelength: 254 nm.

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area to construct a calibration curve.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve. The retention time for this compound is approximately 3.25 minutes under these conditions.

HPLC_Workflow cluster_hplc_system HPLC System cluster_data_analysis Data Analysis A Prepared Sample/Standard B HPLC Injector A->B C C18 Column B->C D UV Detector C->D E Data Acquisition D->E F Chromatogram E->F G Quantification F->G

HPLC-UV Analysis Workflow
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, often requiring a derivatization step to improve volatility. However, some methods with Solid-Phase Microextraction (SPME) can be performed without derivatization.

Objective: To separate, identify, and quantify this compound in the prepared sample extract.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., Restek Rtx-5Sil, 30 m x 0.25 mm, 0.25 µm film thickness)

  • SPME holder and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

GC-MS Conditions (with SPME):

  • Injector Temperature: 270 °C.

  • Injector Mode: Splitless.

  • Carrier Gas: Helium at a constant velocity of 40 cm/s.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

  • Transfer Line Temperature: 300 °C.

  • MS Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions for this compound: m/z 121 and 152.

Protocol:

  • SPME Extraction:

    • Place a stir bar in the water sample vial.

    • Expose the SPME fiber to the sample headspace or directly immerse it in the sample while stirring for a defined period (e.g., 30 minutes).

  • Thermal Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analyte onto the column.

  • GC Separation and MS Detection: The separated compounds eluting from the GC column are ionized and detected by the mass spectrometer.

  • Quantification: Create a calibration curve using standards prepared and extracted in the same manner as the samples. Quantify this compound based on the peak area of the characteristic ions.

GCMS_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_gcms_system GC-MS System cluster_analysis Analysis A Water Sample B SPME Extraction A->B C Thermal Desorption in GC Injector B->C D GC Separation C->D E Mass Spectrometry Detection D->E F Data Analysis E->F G Concentration Determination F->G

GC-MS with SPME Workflow
Instrumental Analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of trace levels of this compound in complex environmental matrices.

Objective: To provide highly sensitive and selective quantification of this compound.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): [M-H]⁻ for negative mode (m/z 151.1) or [M+H]⁺ for positive mode (m/z 153.1).

    • Product Ions (Q3): Characteristic fragment ions for quantification and confirmation (e.g., m/z 92.1, 136.1 in negative mode).

Protocol:

  • System Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters and determine the optimal MRM transitions.

  • Chromatographic Separation: Inject the prepared sample extract into the LC-MS/MS system.

  • Detection and Quantification: The mass spectrometer, operating in MRM mode, provides high selectivity and sensitivity for the detection of this compound. Quantification is performed using an internal standard or an external calibration curve. An online SPE-LC-MS/MS system can also be utilized for automated sample cleanup and analysis.

Conclusion

The choice of an analytical method for this compound in environmental water samples depends on the specific requirements of the study. HPLC-UV provides a reliable and accessible method for routine monitoring. GC-MS offers enhanced sensitivity and is suitable for a wide range of volatile and semi-volatile compounds. For ultra-trace analysis in complex matrices, LC-MS/MS is the gold standard, providing the highest sensitivity and selectivity. Proper sample preparation, particularly Solid-Phase Extraction, is crucial for achieving accurate and reproducible results with all these techniques.

References

Application Note: Quantification of Methylparaben in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of methylparaben in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive and specific, making it suitable for pharmacokinetic studies, toxicological assessments, and quality control in drug development. The protocol includes a comprehensive guide to tissue sample preparation, instrumental analysis, and data processing. Method validation parameters are summarized to demonstrate the robustness and reliability of the assay.

Introduction

This compound is an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products. Due to its extensive use, there is a growing interest in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation and toxicity. Accurate quantification of this compound in biological tissues is crucial for these assessments. This document outlines a validated method for the determination of this compound in tissue homogenates, employing solid-phase extraction (SPE) for sample cleanup and LC-MS/MS for detection.

Experimental Protocol

Materials and Reagents
  • This compound certified reference standard

  • Internal Standard (IS), e.g., deuterated this compound (this compound-d4)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation: Homogenization and Solid-Phase Extraction (SPE)
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue.

    • Add 1 mL of cold PBS (pH 7.4).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Spike the homogenate with the internal standard solution.

  • Protein Precipitation:

    • Add 2 mL of acetonitrile to the tissue homogenate.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.[2]

    • Elute the this compound and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1]

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatography (LC) System: UPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 100 x 2.1 mm[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient can be optimized, for example, starting at 15% B and increasing to 90% B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the this compound to the internal standard versus the concentration of the calibrators. The concentration of this compound in the tissue samples is then determined from this curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound.

Table 1: LC-MS/MS Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound151.092.02015
This compound-d4 (IS)155.096.02015

Note: These values may require optimization on the specific instrument used.

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (in PBS) tissue->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway_placeholder cluster_exposure Exposure & Absorption cluster_distribution Distribution & Metabolism cluster_quantification Quantification Target This compound This compound Exposure (e.g., dermal, oral) Absorption Systemic Absorption This compound->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (hydrolysis to p-hydroxybenzoic acid) Distribution->Metabolism TissueHomogenate This compound in Tissue Homogenate Metabolism->TissueHomogenate influences concentration

References

Application Note: Utilizing Methylparaben for Microbial Contamination Control in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The integrity of laboratory reagents is paramount for reproducible and accurate experimental results. Microbial contamination is a persistent threat, potentially leading to the degradation of reagents, inaccurate assays, and loss of valuable samples. Methylparaben, the methyl ester of p-hydroxybenzoic acid, is a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical industries due to its broad-spectrum efficacy, stability, and cost-effectiveness.[1][2][3] This document provides detailed application notes and protocols for the use of this compound to prevent microbial growth in aqueous laboratory reagents.

Physicochemical Properties and Mechanism of Action

This compound is a stable, non-volatile compound effective over a wide pH range, making it suitable for a variety of reagent formulations.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White, odorless crystalline powder
Effective pH Range 3 - 8
Solubility (25°C) Slightly soluble in water (~2.5 g/L); Freely soluble in alcohol, acetone, and propylene glycol.
Typical Working Conc. 0.05% - 0.25% (w/v)

Mechanism of Antimicrobial Action this compound exerts its antimicrobial effect primarily by disrupting the integrity of microbial cells. Its mechanism involves the interference with membrane transport processes, inhibition of key enzyme systems, and potential disruption of DNA/RNA synthesis. This multi-faceted action makes it effective against a broad range of common laboratory contaminants.

G cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm disruption_node Cell Lysis & Growth Inhibition membrane->disruption_node enzymes Essential Enzymes (e.g., Electron Transport Chain) enzymes->disruption_node synthesis DNA/RNA Synthesis synthesis->disruption_node This compound This compound This compound->membrane Disrupts Membrane Potential & Transport Processes This compound->enzymes Inhibits Enzyme Activity This compound->synthesis Inhibits Synthesis

Caption: Mechanism of this compound antimicrobial action.

Antimicrobial Spectrum and Efficacy

This compound is effective against a wide range of bacteria, yeasts, and molds. It is generally more active against fungi and Gram-positive bacteria compared to Gram-negative bacteria. For enhanced, broad-spectrum protection, it is often used in combination with other preservatives like propylparaben.

Table 2: Effective Concentrations and Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismTypeTypical Effective Conc. (% w/v)MIC (% w/v)
Staphylococcus aureusGram-positive Bacteria0.05 - 0.25~0.20
Escherichia coliGram-negative Bacteria0.05 - 0.25~0.20
Pseudomonas aeruginosaGram-negative Bacteria0.05 - 0.25>0.20
Candida albicansYeast0.05 - 0.20~0.05
Aspergillus brasiliensisMold0.05 - 0.20~0.10

Note: Efficacy can be influenced by the formulation matrix, pH, and the presence of other ingredients. Validation is required for each specific reagent.

Protocols for Application and Validation

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

Due to its limited solubility in water at room temperature, a stock solution is typically prepared in a suitable solvent. Propylene glycol or ethanol are common choices.

Materials:

  • This compound powder (C₈H₈O₃)

  • Propylene Glycol or 95% Ethanol

  • Sterile 50 mL conical tube or glass bottle

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Weigh 5.0 g of this compound powder and transfer it to the sterile container.

  • Add a magnetic stir bar to the container.

  • Measure and add 40 mL of propylene glycol or 95% ethanol.

  • Place the container on a magnetic stirrer at a low to medium speed.

  • Gently warm the solution to 40-50°C to aid dissolution if necessary. Do not overheat.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume to 50 mL with the same solvent.

  • Store the stock solution at room temperature, protected from light. This 10% stock can be added to aqueous reagents to achieve the desired final concentration (e.g., add 1 mL of stock to 99 mL of reagent for a 0.1% final concentration).

Protocol 2: Antimicrobial Effectiveness Testing (AET)

This protocol is adapted from the USP <51> guidelines to validate the efficacy of this compound in a specific laboratory reagent. The AET, or "challenge test," intentionally introduces microorganisms into the preserved reagent to determine if the preservative system can effectively reduce the microbial population over time.

G cluster_sampling Incubation & Sampling start Start prep_reagent 1. Prepare Reagent with this compound start->prep_reagent inoculate 3. Inoculate Reagent (Challenge Test) Final Conc: 1x10^5 - 1x10^6 CFU/mL prep_reagent->inoculate prep_inoculum 2. Prepare Microbial Inoculum (~1x10^8 CFU/mL) prep_inoculum->inoculate t0 Time 0 Plate for Initial Count inoculate->t0 incubate 4. Incubate at 22.5 ± 2.5°C t0->incubate t7 Day 7 Plate Sample t14 Day 14 Plate Sample t7->t14 t28 Day 28 Plate Sample t14->t28 analysis 5. Analyze Log Reduction vs. Acceptance Criteria t28->analysis incubate->t7 end End analysis->end

Caption: Experimental workflow for Antimicrobial Effectiveness Testing (AET).

Materials:

  • Test Reagent preserved with this compound (e.g., at 0.1% w/v).

  • Unpreserved reagent (as a control, optional but recommended).

  • Standard challenge microorganisms (ATCC strains):

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile saline, pipettes, and plating supplies.

Procedure:

  • Preparation of Inoculum: Culture each microorganism according to standard methods. Harvest the cultures and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation ("Challenge"):

    • Dispense 20 mL of the preserved reagent into five separate sterile containers, one for each test organism.

    • Inoculate each container with 0.1 mL to 0.2 mL of one of the prepared microbial suspensions. The goal is to achieve an initial concentration between 1 x 10⁵ and 1 x 10⁶ CFU/mL in the reagent.

    • Mix thoroughly.

  • Time Zero (T=0) Plate Count: Immediately after inoculation, remove a 1 mL aliquot from each container. Perform serial dilutions and use standard plate count methods to determine the initial concentration of microorganisms. This serves as the baseline.

  • Incubation: Store the inoculated reagent containers at 20–25°C, protected from light.

  • Sampling and Plating: At specified intervals (typically 7, 14, and 28 days), remove a 1 mL aliquot from each container. Perform serial dilutions and plate counts to determine the concentration of viable microorganisms remaining.

  • Data Analysis: For each microorganism at each time point, calculate the change in microbial concentration from the initial (T=0) count. Express this as a log reduction using the formula:

    • Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time point)

Table 3: Acceptance Criteria for Antimicrobial Effectiveness (Based on USP <51>)

Organism TypeAt 14 DaysAt 28 Days
Bacteria Not less than 2.0 log reduction from the initial count.No increase from the 14-day count.
Yeasts & Molds No increase from the initial count.No increase from the initial count.

A preserved reagent is considered effective if it meets these criteria for all challenged microorganisms.

Conclusion

This compound is a reliable and effective preservative for preventing microbial contamination in a wide array of laboratory reagents. Its broad-spectrum activity, stability, and well-understood profile make it a valuable tool for ensuring reagent integrity and experimental accuracy. Researchers should determine the optimal concentration for their specific formulation and validate its effectiveness using a standardized challenge test, such as the Antimicrobial Effectiveness Test described herein.

References

Application Notes and Protocols for the Spectrophotometric Determination of Methylparaben Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl 4-hydroxybenzoate) is a widely used preservative in pharmaceutical formulations, cosmetics, and food products due to its effective antimicrobial properties. Its concentration in these products is a critical quality control parameter, as regulatory bodies have established maximum permissible limits to ensure consumer safety.[1][2] Spectrophotometry offers a simple, rapid, and cost-effective analytical approach for the quantitative determination of this compound.[2][3]

This document provides detailed application notes and protocols for two common spectrophotometric methods for determining this compound concentration: Direct UV Spectrophotometry and Visible Spectrophotometry by Oxidative Coupling Reaction.

Method 1: Direct UV Spectrophotometry

This method relies on the intrinsic ultraviolet (UV) absorbance of the this compound molecule. It is a straightforward and non-destructive technique suitable for routine analysis of samples with relatively simple matrices.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 254 - 256 nm (in Methanol)[1]
Linearity Range 1 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.071 - 0.3095 µg/mL
Limit of Quantification (LOQ) 0.2154 - 0.9378 µg/mL
Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade)

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the working standard solution with methanol to obtain concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

4. Sample Preparation:

  • The sample preparation will vary depending on the matrix (e.g., cream, oral solution, gel). A common approach involves dissolving a known weight or volume of the sample in methanol, followed by filtration or centrifugation to remove any insoluble excipients. Subsequent dilutions with methanol may be necessary to bring the this compound concentration within the calibration range.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at the predetermined λmax (e.g., 256 nm).

  • Use methanol as the blank.

  • Measure the absorbance of each calibration standard and the prepared sample solutions.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standard (100 µg/mL) stock->working cal_standards Prepare Calibration Standards (e.g., 2-10 µg/mL) working->cal_standards measure_abs Measure Absorbance of Standards and Samples cal_standards->measure_abs sample_prep Prepare Sample Solution sample_prep->measure_abs set_lambda Set Spectrophotometer to λmax (e.g., 256 nm) blank Blank with Methanol set_lambda->blank blank->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve regression Linear Regression Analysis cal_curve->regression calc_conc Calculate Sample Concentration regression->calc_conc

Workflow for Direct UV Spectrophotometry

Method 2: Visible Spectrophotometry by Oxidative Coupling Reaction

This colorimetric method involves a chemical reaction to produce a colored product, which is then measured in the visible region of the spectrum. This can enhance selectivity and sensitivity, especially for samples with complex matrices that may interfere with direct UV measurements.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 600 nm
Linearity Range 2.0 - 20 µg/mL
Molar Absorptivity 6253 L·mol⁻¹·cm⁻¹
Correlation Coefficient (r²) 0.9947
Limit of Detection (LOD) 0.34 µg/mL
Recovery 98.96 - 103%
Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer

  • Matched glass or quartz cuvettes (1 cm path length)

  • Water bath

  • Volumetric flasks and pipettes

2. Reagents and Materials:

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution (0.005 M)

  • N-Bromosuccinimide (NBS) solution (0.01 M)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Ethanol

  • Distilled water

3. Preparation of Reagent Solutions:

  • 2,4-DNPH (0.005 M): Dissolve an appropriate amount of 2,4-DNPH in a small volume of sulfuric acid and then dilute with distilled water.

  • NBS (0.01 M): Dissolve the required amount of NBS in a small volume of ethanol and then dilute with distilled water.

  • NaOH (1 M): Dissolve 4.0 g of NaOH in distilled water and dilute to 100 mL.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (250 µg/mL): Dissolve 25 mg of this compound in a small amount of ethanol and dilute to 100 mL with distilled water.

  • Calibration Standards: In a series of 25 mL volumetric flasks, add varying volumes (e.g., 0.2 to 2.0 mL) of the stock standard solution to cover the linear range (2.0 - 20 µg/mL).

5. Sample Preparation:

  • Prepare an aqueous solution of the sample. For instance, a syrup formulation can be diluted with distilled water to an appropriate concentration.

6. Color Development and Measurement:

  • To each flask containing the calibration standards and a similarly prepared sample solution, add the following reagents in order, with mixing after each addition:

    • 1.5 mL of 2,4-Dinitrophenylhydrazine (0.005 M) solution

    • 1.5 mL of N-Bromosuccinimide (0.01 M) solution

    • 2.3 mL of Sodium Hydroxide (1 M) solution

  • Dilute to the mark with distilled water and mix well. A green-blue colored product will form.

  • Prepare a reagent blank using distilled water instead of the this compound standard.

  • Measure the absorbance of the colored solutions at 600 nm against the reagent blank.

7. Data Analysis:

  • Follow the same data analysis procedure as described for the Direct UV Spectrophotometry method, using the absorbance values obtained at 600 nm.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reagent Solutions (2,4-DNPH, NBS, NaOH) add_reagents Add 2,4-DNPH, NBS, and NaOH to Standards and Samples reagents->add_reagents standards Prepare Calibration Standards standards->add_reagents sample Prepare Sample Solution sample->add_reagents dilute Dilute to Volume with Distilled Water add_reagents->dilute measure_abs Measure Absorbance dilute->measure_abs set_lambda Set Spectrophotometer to 600 nm blank Blank with Reagent Blank set_lambda->blank blank->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve regression Linear Regression Analysis cal_curve->regression calc_conc Calculate Sample Concentration regression->calc_conc

Workflow for Visible Spectrophotometry

Conclusion

The choice between Direct UV Spectrophotometry and Visible Spectrophotometry by Oxidative Coupling Reaction will depend on the nature of the sample matrix and the required sensitivity and selectivity. Direct UV spectrophotometry is simpler and faster for clear, uncomplicated formulations. The oxidative coupling method offers an alternative for colored or complex samples where matrix interference is a concern. Both methods, when properly validated, are suitable for the quality control analysis of this compound in various products.

References

Application Notes and Protocols for Methylparaben Analysis in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben is a widely used preservative in cosmetic products due to its effective antimicrobial properties against a broad spectrum of microorganisms.[1][2] Regulatory bodies in many regions, including the European Union, permit its use within specified concentration limits, typically up to 0.4% for a single paraben and 0.8% for a mixture of parabens.[1] Given the extensive use of cosmetics and the potential for systemic absorption, accurate and reliable analytical methods for the quantification of this compound are crucial to ensure product safety and regulatory compliance.

This document provides detailed application notes and protocols for the sample preparation of various cosmetic matrices for the analysis of this compound. The techniques covered include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a brief overview of other relevant methods. Subsequent instrumental analysis is typically performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[3][4]

Sample Preparation Techniques

The complexity of cosmetic matrices, which can range from simple solutions to complex emulsions and solids, necessitates an effective sample preparation step to extract this compound and remove interfering substances prior to instrumental analysis. The choice of technique depends on the sample matrix, the desired level of cleanliness, and the available resources.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for the extraction of analytes from a liquid sample into an immiscible solvent. It is a relatively simple and cost-effective technique suitable for a variety of cosmetic samples.

Materials:

  • Cosmetic sample (e.g., cream, lotion, shampoo)

  • Extraction solvent: Ethyl acetate or a mixture of ethanol and water

  • Acetone

  • Sodium chloride

  • Sulfuric acid (2 mol/L)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Separatory funnel

  • Filter paper or syringe filter (0.45 µm)

  • Volumetric flasks

  • Water bath

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.5 g to 1.0 g of the cosmetic sample into a 50 mL volumetric flask or a suitable extraction vessel.

  • Initial Dissolution/Dispersion:

    • For creams and lotions: Add 2.5 mL of acetone and 1.25 mL of sodium chloride solution, and vortex for 30 seconds in a water bath to achieve a homogeneous suspension.

    • Alternative for creams and lotions: Add 1 mL of 2 mol/L sulfuric acid and 30 mL of an ethanol:water (90:10, v/v) solvent mixture.

  • Extraction:

    • Using Ethyl Acetate: Transfer the prepared sample to a separatory funnel. Add approximately 20 mL of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction twice more with fresh ethyl acetate.

    • Using Ethanol/Water: Shake the flask vigorously for about 5 minutes until a homogeneous suspension is obtained. Heat the suspension in a water bath at 60°C for 5 minutes to facilitate extraction.

  • Phase Separation and Collection:

    • For the ethyl acetate extraction, combine the organic layers.

    • For the ethanol/water extraction, cool the flask immediately in cold water and then store at 5°C for one hour to precipitate insoluble excipients.

  • Filtration: Filter the extract through a 0.45 µm nylon syringe filter to remove any particulate matter before HPLC analysis.

  • Final Preparation: The filtered extract is then ready for injection into the HPLC system. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Post-Extraction sample Weigh Cosmetic Sample dissolve Dissolve/Disperse in Solvent (e.g., Acetone/NaCl or Ethanol/H2O) sample->dissolve add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) dissolve->add_solvent vortex Vortex/Shake Vigorously add_solvent->vortex separate Allow Phases to Separate vortex->separate collect Collect Organic Layer separate->collect filter Filter Extract (0.45 µm) collect->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is particularly useful for complex matrices as it provides a cleaner extract compared to LLE. C8 and C18 cartridges are commonly used for paraben extraction.

Materials:

  • Cosmetic sample (e.g., hand cream, syrup)

  • SPE Cartridge: C8 or C18 (e.g., HyperSep C8/BSAIE, Sep-Pak C18)

  • Methanol

  • Deionized water

  • Acetonitrile

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Volumetric flasks

Procedure:

  • Sample Pre-treatment:

    • Accurately weigh about 0.5 g of the sample into a 50 mL volumetric flask.

    • Dissolve the sample in methanol. For samples like creams, sonication for 10-15 minutes may be necessary to ensure complete dissolution.

    • Dilute with deionized water to obtain a water-methanol mixture.

    • Filter the sample solution to remove any suspended particles.

  • SPE Cartridge Conditioning:

    • Condition the C8 or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a small volume (e.g., 5 mL) of a water-methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using a suitable organic solvent. A mixture of acetonitrile and methanol (2:1, v/v) has been shown to be effective. Collect the eluate.

  • Final Preparation:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for concentration.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Caption: Workflow for Solid-Phase Extraction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound in cosmetics using different sample preparation techniques followed by HPLC-UV analysis.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Recovery 82% - 101% (Solid-Supported LLE)62.6% - 100.4%
Limit of Detection (LOD) 2.358 µg/mL0.001 - 0.14 mg/L
Limit of Quantification (LOQ) -0.001%
Concentration Range Found 0.077% - 0.451%0.06% - 0.42%

Other Sample Preparation Techniques

Besides LLE and SPE, other microextraction techniques have been developed for paraben analysis, offering advantages such as reduced solvent consumption and higher enrichment factors.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution that allows for a large contact area and fast extraction. DLLME coupled with solidification of a floating organic drop (DLLME-SFO) has been successfully applied for this compound analysis in cosmetic creams.

  • Solid-Supported Liquid-Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto an inert solid support (e.g., diatomaceous earth), and the analytes are then eluted with an immiscible organic solvent. This method avoids emulsion formation, which can be a problem in traditional LLE.

Instrumental Analysis: HPLC-UV

High-Performance Liquid Chromatography with a Diode-Array Detector (DAD) or a UV detector is the most common analytical technique for the determination of this compound in cosmetic samples.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, tetrahydrofuran (THF), acetonitrile (ACN), and water in an isocratic mode (e.g., 10:5:25:60, v/v/v/v) or a gradient elution with a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm or 280 nm

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in diverse cosmetic products. While LLE offers a simple and cost-effective approach, SPE provides cleaner extracts, which is advantageous for complex matrices. Emerging microextraction techniques show promise for further reducing solvent usage and improving extraction efficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of cosmetic products.

References

liquid chromatography-mass spectrometry (LC-MS) method for methylparaben detection

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the sensitive and selective quantification of methylparaben in various sample matrices.

Introduction

This compound (MP) is an ester of p-hydroxybenzoic acid commonly used as a preservative in cosmetics, pharmaceuticals, and food products to prevent microbial contamination.[1] Due to its widespread use, there is growing interest in monitoring its levels in various products and biological samples to assess human exposure and ensure regulatory compliance.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound in complex matrices.[3] This application note details a robust LC-MS/MS method for the determination of this compound, providing a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall workflow for the analysis of this compound by LC-MS/MS is depicted below. The process involves sample preparation through extraction and purification, followed by instrumental analysis and data processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cosmetic, Wastewater, Biological Fluid) Extraction Extraction (e.g., with Methanol/Acetonitrile) Sample->Extraction 10 min Sonication Centrifuge Centrifugation Extraction->Centrifuge 5 min @ 800g Filter Filtration / SPE Cleanup Centrifuge->Filter Filter with 0.2µm filter or use SPE Cartridge LC_Separation LC Separation (Reversed-Phase C18) Filter->LC_Separation MS_Detection MS/MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Fig 1. General experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound (MP) reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Butylparaben (BPB) or BHA[4]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%) or Ammonium Acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solution into a blank matrix extract. For example, to prepare concentrations from 20 ng/mL to 1000 ng/mL, spike 20 µL of working solutions into 980 µL of the blank matrix (e.g., whole blood).

Sample Preparation Protocol

The following is a general protocol that can be adapted based on the sample matrix.

  • For Cosmetics and Personal Care Products:

    • Accurately weigh 100 mg of the sample into a centrifuge tube.

    • Add 5 mL of a 1:1 (v/v) methanol:acetonitrile solution.

    • Sonicate the mixture for approximately 10 minutes.

    • Centrifuge for 5 minutes at 800 x g.

    • Filter the supernatant through a 0.2-µm syringe filter.

    • Transfer 1 mL of the filtered supernatant to an autosampler vial and add the internal standard.

  • For Biological Fluids (e.g., Dried Blood Spots - DBS):

    • Excise the dried blood spot and place it into a 2 mL Eppendorf tube.

    • Add 1 mL of methanol containing the internal standard (e.g., 5 ng/mL BPB).

    • Vortex the mixture for 30 minutes to extract the parabens.

    • Evaporate the extract to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the residue in 1 mL of water and perform a Solid Phase Extraction (SPE) cleanup using Oasis HLB cartridges.

    • Elute the analytes, evaporate, and reconstitute in 200 µL of methanol for injection.

  • For Environmental Water Samples:

    • Centrifuge 10 mL of the water sample for 5 minutes at 10,000 x g.

    • Precondition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Dry the extract under vacuum and reconstitute in 100 µL of the mobile phase.

Liquid Chromatography (LC) Method
ParameterCondition
Column Reversed-phase C18 or equivalent (e.g., XSelect® CSH, 100 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mmol L⁻¹ Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in 2-Propanol or Methanol:Acetonitrile (50:50, v/v)
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Oven Temperature 25°C - 40°C
Gradient Elution Start at 15-50% B, hold for 2.5 min; ramp to 95% B over 0.5 min; hold for 4.5 min; re-equilibrate.
Mass Spectrometry (MS) Method
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Ionization Voltage 2.9 - 4.5 kV
Source Temperature 150°C - 500°C
Desolvation Gas Flow 600 - 850 L/h
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Negative (ESI-)151.1 (or 150.76)92.1 (or 91.95)18 - 26
Positive (ESI+)153.1121.1User Optimized

Note: Positive mode transitions may require optimization. The negative mode is commonly cited for paraben analysis.

Quantitative Data Summary

The described method demonstrates excellent performance characteristics for the quantification of this compound across various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.91 – 4.19 µg/mL (ppm)Cosmetics
10 ng/mLDried Blood Spots
Limit of Quantitation (LOQ) 3.03 – 14.00 µg/mL (ppm)Cosmetics
20 ng/mLDried Blood Spots
Linearity (R²) > 0.99Cosmetics
> 0.995Dried Blood Spots
> 0.984Domestic Wastewater
Recovery 33.4% - 96.9%Domestic Wastewater
Intra-day Precision (%RSD) < 0.1%Dried Blood Spots
Inter-day Precision (%RSD) 1.1% - 3.4%Dried Blood Spots

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound. The protocol covers sample preparation from diverse matrices, optimized chromatographic conditions, and specific mass spectrometric parameters. The method is shown to be sensitive, linear, and precise, making it highly suitable for researchers, scientists, and drug development professionals requiring reliable determination of this compound in various applications, from quality control in cosmetics to exposure monitoring in biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylparaben Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of methylparaben from tissue samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem / QuestionPossible CausesSuggested Solutions
Q1: Why is my this compound recovery consistently low? 1. Incomplete tissue homogenization: Inadequate disruption of the tissue matrix can prevent the solvent from accessing the analyte. 2. Inappropriate solvent selection: The chosen extraction solvent may have poor affinity for this compound. 3. Suboptimal pH: The pH of the sample can affect the ionization state and solubility of this compound. 4. Insufficient extraction time or agitation: The analyte may not have had enough time to partition into the extraction solvent. 5. Analyte degradation: this compound can be susceptible to degradation under certain conditions.1. Improve homogenization: Ensure the tissue is thoroughly homogenized to a uniform consistency. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stators) for tough or fibrous tissues. 2. Solvent optimization: Test a range of solvents with varying polarities. Ethyl acetate is a commonly used and effective solvent for liquid-liquid extraction (LLE) of parabens.[1] For solid-phase extraction (SPE), ensure the sorbent type is appropriate for this compound (e.g., C18). 3. pH adjustment: Adjust the sample pH to be acidic (e.g., pH 6.0) to ensure this compound is in its non-ionized form, which is more readily extracted by organic solvents.[2] 4. Optimize extraction parameters: Increase the extraction time and/or the vigor of agitation (e.g., vortexing, shaking). 5. Control experimental conditions: Perform extractions at controlled temperatures and avoid prolonged exposure to harsh conditions.
Q2: I'm seeing high variability in my results between replicate samples. What could be the cause? 1. Inconsistent sample preparation: Variations in tissue weight, homogenization, or solvent volumes can lead to inconsistent results. 2. Matrix effects: Endogenous components of the tissue matrix can interfere with the analytical measurement, causing ion suppression or enhancement in mass spectrometry-based methods. 3. Incomplete phase separation (LLE): Poor separation of the aqueous and organic layers can lead to inconsistent recovery.1. Standardize procedures: Use precise measurements for all reagents and samples. Ensure homogenization is consistent across all samples. 2. Mitigate matrix effects: Incorporate a sample cleanup step, such as SPE, to remove interfering substances. The use of an internal standard can also help to correct for matrix effects. 3. Improve phase separation: Centrifuge the samples after extraction to achieve a clear separation of the layers. The addition of salt (salting out) can also improve phase separation.
Q3: How can I effectively extract this compound from high-lipid (adipose) tissues? 1. Lipid interference: High concentrations of lipids can co-extract with this compound, leading to matrix effects and low recovery. Lipids can also form emulsions during LLE, making phase separation difficult.1. Sample dilution: Diluting the sample can help to reduce the concentration of interfering lipids.[3] 2. Defatting step: Incorporate a pre-extraction step with a non-polar solvent like hexane to remove a significant portion of the lipids. 3. Solid-Phase Extraction (SPE): Utilize an SPE method with a sorbent that retains this compound while allowing lipids to be washed away. 4. Matrix Solid-Phase Dispersion (MSPD): This technique combines homogenization and extraction in a single step and can be effective for fatty samples. The tissue is blended with a solid support, and interfering lipids can be removed with a non-polar solvent wash before eluting the target analyte.
Q4: My extract is cloudy or contains precipitates. What should I do? 1. Presence of insoluble material: Tissue homogenates can contain insoluble proteins and other cellular debris. 2. Emulsion formation (LLE): Vigorous shaking of samples with high lipid or protein content can lead to the formation of stable emulsions.1. Centrifugation and filtration: Centrifuge the extract at high speed to pellet insoluble material. The supernatant can then be carefully collected or filtered through a syringe filter (e.g., 0.22 µm) before analysis. 2. Break the emulsion: Techniques to break emulsions include centrifugation, addition of salt, or passing the emulsion through a glass wool plug.

Frequently Asked Questions (FAQs)

Q5: What are the most common methods for extracting this compound from tissue samples?

A5: The most common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Matrix Solid-Phase Dispersion (MSPD). LLE is a simple technique but can be labor-intensive and prone to emulsion formation with fatty tissues.[1] SPE offers better cleanup and concentration of the analyte but requires method development to select the appropriate sorbent and solvents.[1] MSPD is a streamlined technique that combines sample homogenization, extraction, and cleanup into a single step and is particularly useful for solid and semi-solid samples like tissues.

Q6: Which solvent is best for liquid-liquid extraction of this compound?

A6: Ethyl acetate is widely reported as an effective and suitable solvent for the LLE of this compound due to its polarity and immiscibility with water.

Q7: What is the importance of pH in the extraction of this compound?

A7: The pH of the sample matrix is crucial because this compound is a weak acid. At a pH below its pKa (around 8.2), it exists predominantly in its non-ionized, more hydrophobic form, which is more efficiently extracted into an organic solvent. Therefore, adjusting the sample to a slightly acidic pH (e.g., 6.0) is often recommended to maximize extraction efficiency.

Q8: How can I minimize matrix effects in my analysis?

A8: Matrix effects, which are alterations in the analytical signal due to co-eluting compounds from the sample matrix, can be minimized by:

  • Effective sample cleanup: Techniques like SPE are designed to remove interfering substances from the extract before analysis.

  • Use of an internal standard: An isotopically labeled internal standard is ideal as it behaves similarly to the analyte during extraction and analysis, allowing for accurate quantification even in the presence of matrix effects.

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

Q9: What is Matrix Solid-Phase Dispersion (MSPD), and when should I use it?

A9: MSPD is a sample preparation technique where the solid or semi-solid sample (e.g., tissue) is blended with a solid support (e.g., C18-bonded silica). This process simultaneously disrupts the sample matrix and disperses it onto the support material, creating a chromatographic phase. The target analyte can then be selectively eluted while interfering compounds are retained or washed away. MSPD is particularly advantageous for complex and fatty matrices as it combines homogenization, extraction, and cleanup in a single procedure.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Parabens in Tissue Samples

Extraction MethodTissue TypeAnalyte(s)Recovery Rate (%)Reference
MSPD-UHPLC-MS/MSHuman PlacentaThis compound96 - 104
LLEHuman Breast TumorsThis compoundNot specified, but detected at a mean concentration of 12.8 ng/g

Note: Direct comparative data for LLE, SPE, and MSPD on the same tissue type for this compound is limited in the reviewed literature. The recovery rates can be highly dependent on the specific protocol and tissue matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Non-Fatty Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Sample Homogenization:

    • Weigh approximately 1 g of tissue into a homogenizer tube.

    • Add 5 mL of acidified water (pH 6.0) and homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer the homogenate to a 15 mL conical centrifuge tube.

    • Add 5 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with an additional 5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the mobile phase for your analytical instrument (e.g., HPLC, LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Tissue

This protocol uses a generic C18 SPE cartridge and may need optimization.

  • Sample Preparation and Homogenization:

    • Homogenize 1 g of tissue in 5 mL of a methanol/water solution (e.g., 50:50 v/v).

    • Centrifuge the homogenate at 3000 x g for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences. For fatty tissues, a wash with a non-polar solvent like hexane may be added before the polar wash to remove lipids.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Protocol 3: Matrix Solid-Phase Dispersion (MSPD) for this compound in Tissue

This protocol is a general guideline based on MSPD principles.

  • Sample Preparation:

    • Weigh approximately 0.5 g of tissue.

    • In a glass mortar, add the tissue and 2 g of C18-bonded silica.

  • Blending and Packing:

    • Gently blend the tissue and C18 silica with a pestle until a homogeneous mixture is obtained.

    • Transfer the mixture to an empty SPE cartridge.

  • Cleanup (for fatty tissues):

    • If necessary, wash the packed cartridge with a non-polar solvent like hexane to elute lipids.

  • Elution:

    • Elute the this compound with an appropriate solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate and reconstitute as described in the previous protocols.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization lle Liquid-Liquid Extraction (LLE) homogenization->lle spe Solid-Phase Extraction (SPE) homogenization->spe mspd Matrix Solid-Phase Dispersion (MSPD) homogenization->mspd phase_separation Phase Separation (LLE) lle->phase_separation wash_elute Wash & Elute (SPE/MSPD) spe->wash_elute mspd->wash_elute evaporation Evaporation phase_separation->evaporation wash_elute->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Instrumental Analysis (HPLC, LC-MS) reconstitution->analysis

Caption: Experimental workflow for this compound extraction from tissue samples.

troubleshooting_workflow start Low Recovery? check_homogenization Is Homogenization Complete? start->check_homogenization check_solvent Is Solvent Appropriate? check_homogenization->check_solvent Yes solution_homogenize Improve Homogenization (e.g., mechanical) check_homogenization->solution_homogenize No check_ph Is pH Optimal? check_solvent->check_ph Yes solution_solvent Test Different Solvents (e.g., Ethyl Acetate) check_solvent->solution_solvent No check_lipids High Lipid Content? check_ph->check_lipids Yes solution_ph Adjust pH to ~6.0 check_ph->solution_ph No solution_lipids Incorporate Defatting Step or use SPE/MSPD check_lipids->solution_lipids Yes end_node Re-analyze check_lipids->end_node No solution_homogenize->end_node solution_solvent->end_node solution_ph->end_node solution_lipids->end_node

Caption: Troubleshooting workflow for low this compound recovery.

References

Methylparaben Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products, can be a source of significant interference in a variety of biochemical assays. Its inherent chemical properties can lead to false-positive or false-negative results, consuming valuable time and resources. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate this compound-related assay interference.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments due to the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: How can a seemingly inert preservative like this compound interfere with my biochemical assay?

A1: this compound can interfere through several mechanisms:

  • Intrinsic Absorbance and Fluorescence: this compound absorbs ultraviolet (UV) light, with absorption maxima at approximately 194 nm and 256 nm. This can directly interfere with absorbance-based assays that measure at or near these wavelengths. While less common, it can also exhibit intrinsic fluorescence, potentially leading to false signals in fluorescence-based assays.

  • Enzyme Inhibition: this compound can directly inhibit the activity of various enzymes. This inhibition can be competitive, non-competitive, or uncompetitive, leading to a decrease in the expected reaction rate and potentially being misinterpreted as the effect of a test compound.

  • Interaction with Assay Components: this compound can interact with assay reagents, such as substrates, cofactors, or detection molecules, altering their properties and affecting the assay readout.

  • Effects on Cell-Based Assays: In cell-based assays, this compound can exert biological effects, such as weak estrogenic activity, which can confound the interpretation of results, particularly in studies involving hormone signaling pathways.[1] It can also impact cell viability and other cellular processes at higher concentrations.

Q2: My absorbance-based enzyme assay is showing unexpected inhibition. Could this compound be the cause?

A2: Yes, this is a common issue. This compound's UV absorbance can mask the true signal of your reaction.

Troubleshooting Steps:

  • Run a "this compound-only" Control: Prepare a control well containing all assay components except the enzyme, but including this compound at the concentration present in your test samples.

  • Measure the Absorbance Spectrum: Scan the absorbance of a solution of this compound in your assay buffer across the relevant wavelength range to determine its specific absorbance profile.

  • Subtract Background Absorbance: If this compound absorbs at your detection wavelength, subtract the absorbance of the "this compound-only" control from your experimental readings.

  • Consider a Different Wavelength: If possible, select a detection wavelength where this compound absorbance is minimal.

Q3: I am observing a decrease in signal in my luciferase reporter assay. Can this compound be responsible?

A3: Yes, this compound has been reported to affect luciferase-based assays. The interference can be complex, sometimes leading to an increase in the luminescence signal due to enzyme stabilization, or a decrease due to direct inhibition.[2]

Troubleshooting Steps:

  • Perform a Counter-Screen: Test the effect of this compound directly on purified luciferase enzyme in a cell-free system. This will help determine if the observed effect is due to direct enzyme inhibition or an upstream cellular event.

  • Use a Different Reporter Gene: If possible, validate your findings using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase, which may be less susceptible to interference by this compound.

  • Consult the Literature for Known Inhibitors: Be aware that many small molecules can inhibit firefly luciferase.[2]

Q4: How can I proactively test for potential interference from this compound in my new assay?

A4: A systematic approach is crucial to identify potential interference early on.

Proactive Testing Workflow:

  • Characterize Spectral Properties: Measure the absorbance and fluorescence spectra of this compound in your assay buffer.

  • Run Interference Controls:

    • No-Enzyme/No-Cell Control: Include controls with this compound but without the biological target (enzyme or cells) to assess direct effects on the detection system.

    • No-Substrate Control: For enzyme assays, a control without the substrate can help identify if this compound interacts with the detection of the product.

  • Perform a Dose-Response Curve: Test a range of this compound concentrations to understand the dose-dependency of any observed interference.

Quantitative Data on this compound Interference

Understanding the concentration at which this compound interferes with different assays is critical for experimental design and data interpretation. The following table summarizes known inhibitory concentrations (IC50) and other relevant quantitative data for this compound in various assays.

Assay TypeTarget/SystemIC50 / Effect ConcentrationNotesReference
Enzyme Assay17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)No significant inhibitionThis compound did not inhibit 17β-HSD1 activity.[3]
Enzyme Assay17β-Hydroxysteroid Dehydrogenase 2 (17β-HSD2)Inhibition observed, but IC50 not specified for this compoundLonger-chain parabens showed IC50 values in the low micromolar range.[3]
Cell-Based AssayYeast-based estrogen assayWeak estrogenic effectsButylparaben was the most potent, but still 10,000 times less potent than estradiol.
Cell-Based AssayHuman breast cancer cell line (MCF7)Weakly estrogenicCompetitively displaced estradiol from its receptor at high molar excess.
Bioluminescence AssayAliivibrio fischeri~40% inhibition of bioluminescence (in a mixture with propylparaben)Suggests potential for additive toxic effects on some biological systems.
Enzyme AssayAcid Phosphatase (in daphnids)Altered activityDemonstrates that this compound can impact enzymatic markers.
Enzyme AssayPeptidase (in daphnids)Decreased activity (28% at 0.01 mg/L, 43% at 1 mg/L)Shows a dose-dependent inhibitory effect.
Enzyme AssayGlutathione-S-transferase (GST) (in daphnids)Increased activity by 19% at 1 mg/LIndicates a complex interaction with cellular enzyme systems.

Detailed Experimental Protocols

To assist in troubleshooting and validating your results, here are detailed protocols for key experiments to assess this compound interference.

Protocol 1: Assessing Optical Interference (Absorbance and Fluorescence)

Objective: To determine if this compound directly absorbs light or fluoresces at the excitation and emission wavelengths used in an assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with absorbance and/or fluorescence capabilities

  • UV-transparent microplates (for absorbance below 340 nm)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer, covering a concentration range relevant to your experiments.

  • Plate Layout:

    • In a suitable microplate, add the this compound dilutions to a set of wells.

    • Include wells with only the assay buffer to serve as a blank.

  • Incubation: Incubate the plate under the same conditions (temperature and time) as your primary assay.

  • Measurement:

    • Absorbance: Measure the absorbance at the wavelength used for your assay. It is also recommended to perform a full spectral scan (e.g., 200-800 nm) to identify all absorption peaks.

    • Fluorescence: Measure the fluorescence intensity at the excitation and emission wavelengths of your assay. A full excitation/emission scan is recommended to identify the compound's intrinsic fluorescence profile.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Plot the absorbance or fluorescence as a function of this compound concentration. A concentration-dependent increase in signal indicates optical interference.

Protocol 2: Counter-Screen for Non-Specific Enzyme Inhibition

Objective: To determine if this compound directly inhibits the activity of a reporter enzyme (e.g., luciferase, alkaline phosphatase).

Materials:

  • Purified reporter enzyme

  • Enzyme substrate

  • This compound stock solution

  • Assay buffer

  • Luminometer or spectrophotometer

Procedure:

  • Assay Setup: In a microplate, combine the assay buffer, purified enzyme, and this compound at various concentrations. Include a vehicle control (e.g., DMSO) without this compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the assay temperature to allow for any interaction between this compound and the enzyme.

  • Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.

  • Detection: Measure the signal (luminescence or absorbance) over time (kinetic assay) or at a fixed endpoint.

  • Data Analysis:

    • Plot the enzyme activity (rate of signal change or endpoint signal) against the concentration of this compound.

    • A dose-dependent decrease in enzyme activity indicates direct inhibition by this compound. Calculate the IC50 value to quantify the inhibitory potency.

Protocol 3: Decontamination of Labware from this compound

Objective: To effectively remove residual this compound from laboratory glassware and plasticware to prevent cross-contamination in subsequent experiments.

Materials:

  • Laboratory detergent (e.g., Alconox, Liquinox)

  • Organic solvent (e.g., ethanol, methanol, or isopropanol)

  • Deionized (DI) water

  • Bleach solution (10%) for disinfection if required

Procedure for Glassware:

  • Initial Rinse: Rinse the glassware thoroughly with DI water to remove any loose contaminants.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent solution and hot water. Use a brush to scrub all surfaces.

  • Rinse: Rinse the glassware multiple times with tap water, followed by several rinses with DI water to remove all traces of detergent.

  • Organic Solvent Rinse: Rinse the glassware with an appropriate organic solvent (e.g., ethanol or methanol) to dissolve and remove any residual organic compounds like this compound.

  • Final Rinse: Rinse again thoroughly with DI water.

  • Drying: Allow the glassware to air dry completely or dry in an oven.

Procedure for Plasticware:

  • Initial Rinse: Rinse the plasticware with DI water.

  • Detergent Soak: Soak the plasticware in a laboratory detergent solution. Avoid using abrasive brushes that could scratch the plastic surface.

  • Rinse: Thoroughly rinse with tap water and then DI water.

  • Organic Solvent Wipe/Rinse (Material Dependent): Check the chemical compatibility of the plastic before using organic solvents. If compatible, a brief rinse or wipe with ethanol or isopropanol can be effective.

  • Final Rinse: A final thorough rinse with DI water is essential.

  • Drying: Air dry the plasticware. Avoid high temperatures in drying ovens as this can damage or warp the plastic.

Note: For equipment contaminated with biological materials, initial decontamination with a disinfectant like a 10% bleach solution may be necessary before cleaning.

Visualizing Interference Pathways and Workflows

To aid in understanding the concepts discussed, the following diagrams illustrate key logical relationships and experimental workflows.

cluster_troubleshooting Troubleshooting Workflow for Suspected this compound Interference A Unexpected Assay Result (False Positive/Negative) B Hypothesis: This compound Interference A->B C Run Control Experiments B->C D Assess Optical Interference (Protocol 1) C->D E Assess Direct Enzyme Inhibition (Protocol 2) C->E F Assess Cellular Effects (e.g., viability, signaling) C->F G Analyze Control Data D->G E->G F->G H Interference Confirmed? G->H I Yes H->I Yes J No H->J No K Mitigate Interference (e.g., change wavelength, use counter-screen) I->K L Investigate Other Causes J->L

Caption: A logical workflow for troubleshooting suspected this compound interference in biochemical assays.

cluster_pathways Potential Mechanisms of this compound Assay Interference cluster_optical Optical Interference cluster_biochemical Biochemical Interference cluster_cellular Cellular Interference MP This compound Absorbance UV Absorbance MP->Absorbance Fluorescence Intrinsic Fluorescence MP->Fluorescence Enzyme Direct Enzyme Inhibition MP->Enzyme Reagent Interaction with Assay Reagents MP->Reagent Signaling Altered Cell Signaling (e.g., Estrogenic Effects) MP->Signaling Viability Impact on Cell Viability MP->Viability

Caption: A diagram illustrating the different mechanisms by which this compound can cause interference in biochemical assays.

By following these guidelines and utilizing the provided protocols, researchers can more effectively identify and mitigate the confounding effects of this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Overcoming Methylparaben Insolubility in Aqueous Research Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of methylparaben in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has inherently low solubility in water at room temperature.[1][2] It is a white crystalline powder that is only slightly soluble in water but readily dissolves in organic solvents like ethanol, ether, and acetone.[2][3][4] The limited solubility is a known characteristic and often requires specific preparation techniques to achieve the desired concentration in aqueous solutions.

Q2: What factors influence the solubility of this compound in water?

A2: The primary factors affecting this compound's aqueous solubility are:

  • Temperature: Solubility significantly increases with a rise in temperature.

  • pH: this compound is stable over a pH range of 4-8. However, at a pH of 8 or higher, it is susceptible to rapid hydrolysis, which can affect its stability and effective concentration.

  • Co-solvents: The presence of polar organic solvents can greatly enhance the solubility of this compound.

Q3: Can I autoclave aqueous solutions containing this compound?

A3: Yes, aqueous solutions of this compound at a pH between 3 and 6 can be safely sterilized by autoclaving at 120°C for 20 minutes without significant decomposition.

Q4: My this compound precipitated out of solution after cooling. How can I prevent this?

A4: Precipitation upon cooling is a common issue when preparing concentrated aqueous solutions of this compound by heating. To prevent this, ensure that the final concentration of this compound in your formulation does not exceed its solubility limit at ambient temperature. If precipitation occurs, you may need to use a co-solvent or maintain the solution at a slightly elevated temperature, if experimentally permissible.

Q5: I dissolved this compound in a solvent, but it precipitated when I added it to my aqueous buffer. What should I do?

A5: This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. To mitigate this, you can try the following:

  • Use the lowest possible concentration of the organic solvent in your stock solution.

  • Add the stock solution to the aqueous buffer slowly while vigorously stirring.

  • Consider using a co-solvent that is miscible with water, such as propylene glycol or ethanol.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in an aqueous buffer at room temperature.

dot

cluster_0 Troubleshooting Workflow: Dissolving this compound start Start: this compound Insolubility Issue check_concentration Is the concentration below the solubility limit at 25°C (~2.5 g/L)? start->check_concentration high_concentration Concentration is too high for direct dissolution at room temp. check_concentration->high_concentration No success Success: this compound Dissolved check_concentration->success Yes, but still not dissolving heat_method Use Heat-Assisted Method (Protocol 1) high_concentration->heat_method cosolvent_method Use Co-Solvent Method (Protocol 2) high_concentration->cosolvent_method heat_method->success cosolvent_method->success

Caption: Troubleshooting workflow for this compound insolubility.

Possible Causes & Solutions:

  • Concentration Exceeds Solubility Limit: The desired concentration may be higher than this compound's intrinsic solubility in water at room temperature.

    • Solution 1: Heat-Assisted Dissolution: Increase the water temperature to between 60°C and 100°C to prepare a concentrated solution, then cool it down. Ensure the final concentration does not exceed the solubility at the working temperature to avoid precipitation.

    • Solution 2: Co-Solvent Method: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, propylene glycol) before adding it to the aqueous solution.

Issue 2: Preparing a stable, concentrated stock solution of this compound.

dot

cluster_1 Stock Solution Preparation Workflow start Start: Need Concentrated This compound Stock choose_solvent Choose Appropriate Solvent start->choose_solvent organic_solvent Organic Solvent (e.g., Ethanol, Propylene Glycol) choose_solvent->organic_solvent High Concentration Needed heated_water Heated Deionized Water (60-80°C) choose_solvent->heated_water Aqueous Stock Preferred dissolve Weigh and Dissolve This compound organic_solvent->dissolve heated_water->dissolve cool Cool to Room Temperature (if heated) dissolve->cool store Store in a Tightly Sealed Container cool->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing this compound stock solutions.

Solutions:

  • Organic Solvent-Based Stock: For high concentrations, dissolving this compound in a suitable organic solvent is the most effective method. Methanol can be used to prepare stock solutions for analytical purposes like HPLC.

  • Aqueous Stock (with heat): If an aqueous stock is required and an organic solvent is not permissible, you can prepare it by heating. Be mindful of the potential for precipitation upon cooling.

Quantitative Data Summary

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)Reference
20~0.188
25~0.25
80~2.0

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100 g)Reference
Methanol59
Ethanol52
Propylene Glycol22
Acetone64
Glycerol~1.4 (in warm glycerol)
Peanut Oil0.5
Benzene0.7
Ether23
Carbon Tetrachloride0.1

Experimental Protocols

Protocol 1: Heat-Assisted Method for Aqueous Solutions
  • Heating: Heat a measured volume of deionized water to 60-80°C in a sterile, appropriate container.

  • Addition: While stirring, slowly add the pre-weighed this compound powder to the heated water.

  • Dissolution: Continue stirring until all the this compound has completely dissolved.

  • Cooling: Allow the solution to cool to room temperature.

  • Observation: Observe the solution for any signs of precipitation as it cools. If precipitation occurs, the concentration is likely too high for room temperature stability.

  • Storage: Store in a tightly sealed container.

Protocol 2: Co-Solvent Method for Aqueous Solutions
  • Solvent Selection: Choose a water-miscible organic solvent such as propylene glycol or ethanol.

  • Stock Preparation: Prepare a concentrated stock solution of this compound in the selected solvent. For example, a 32% solution can be made in ethanol.

  • Dilution: Slowly add the required volume of the this compound stock solution to the aqueous buffer or medium while continuously stirring.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is compatible with your experimental system.

  • Storage: Store the final solution in a well-closed container in a cool, dry place.

References

optimization of mobile phase for better separation of parabens in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of parabens using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my paraben peaks co-eluting or showing poor resolution?

A1: Poor resolution in paraben separation is a common issue that can often be resolved by adjusting the mobile phase. Parabens are a homologous series of p-hydroxybenzoic acid esters, and their retention in reversed-phase HPLC increases with the length of the alkyl chain (e.g., methyl < ethyl < propyl < butyl).[1][2] If peaks are not well-separated, consider the following:

  • Insufficient Organic Modifier: The mobile phase may be too "strong," causing the parabens to elute too quickly and without adequate separation. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For instance, if you are using 70% acetonitrile, try reducing it to 60% or 55%.[2][3]

  • Inappropriate Organic Modifier: While both acetonitrile and methanol are common, they offer different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve separation. Methanol is generally considered a weaker solvent than acetonitrile in reversed-phase HPLC.[4]

  • Isocratic vs. Gradient Elution: For a mixture of parabens with a wide range of hydrophobicities (e.g., methyl to butylparaben), an isocratic elution (constant mobile phase composition) may not provide sufficient resolution for all peaks within a reasonable time. A gradient elution, where the percentage of the organic solvent is increased during the run, can improve peak shape and resolution, especially for later-eluting compounds like propylparaben and butylparaben.

Q2: I'm observing significant peak tailing for my paraben analytes. What's the cause and how can I fix it?

A2: Peak tailing can compromise peak integration and quantification. For parabens, which are weakly acidic, this is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Mobile Phase pH: Parabens have a pKa value of around 8.5. If the mobile phase pH is close to this value, the parabens will exist in both ionized and non-ionized forms, which can lead to tailing. To ensure they are in a single, non-ionized form, it is recommended to use a mobile phase with a pH well below the pKa. Adjusting the pH to a range of 3.5-4.5 often yields optimal results with symmetrical peaks. This can be achieved by adding a buffer, such as a phosphate or acetate buffer, to the aqueous portion of the mobile phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing. Try diluting your sample or reducing the injection volume.

  • Column Contamination: Residual contaminants on the column can also cause peak tailing. Ensure proper sample preparation and consider using a guard column to protect the analytical column.

Q3: Should I use a gradient or isocratic method for separating a mixture of parabens?

A3: The choice between gradient and isocratic elution depends on the complexity of your paraben mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more reproducible, and ideal for separating a small number of parabens with similar retention times (e.g., only methylparaben and ethylparaben). However, for a wider range of parabens, it can lead to long run times and significant peak broadening for the later-eluting compounds.

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the concentration of the organic solvent. It is highly effective for separating complex mixtures containing parabens with different alkyl chain lengths (e.g., methyl, ethyl, propyl, and butyl). A gradient can significantly shorten the analysis time and improve the peak shape and sensitivity for the more retained parabens.

Q4: What is a good starting mobile phase composition for separating methyl, ethyl, and propylparaben?

A4: A common and effective starting point for the reversed-phase HPLC separation of parabens is a mixture of acetonitrile or methanol and water (or an aqueous buffer).

  • Acetonitrile/Water: A starting isocratic condition could be Acetonitrile:Water (50:50, v/v). From here, you can adjust the ratio to optimize separation. For better resolution, you might decrease the acetonitrile percentage.

  • Methanol/Buffer: Another excellent option is a mixture of methanol and an acetate or phosphate buffer. A composition of Methanol:Phosphate Buffer (pH 2.5) at a ratio of 60:40 (v/v) has been shown to be effective. The low pH helps ensure sharp, symmetrical peaks.

Data Presentation: Mobile Phase Comparison

The following table summarizes typical mobile phase compositions used for the separation of parabens and their effects on the chromatographic results.

Organic ModifierAqueous PhaseRatio (v/v)Elution ModeTarget AnalytesObservationsReference
AcetonitrileWater50:50IsocraticMP, EP, PP, BPGood separation achieved within 10 minutes.
MethanolWater65:35IsocraticMethyl Paraben Sodium, Propyl Paraben SodiumSeparation completed in under 7 minutes with good efficiency.
Acetonitrile0.1% Orthophosphoric Acid in WaterVariesGradientMP, EP, PP, BP & degradation productsOptimal separation of parabens and their degradation products.
MethanolPhosphate Buffer (pH=2.5)60:40IsocraticThis compound, PropylparabenGood selectivity in complex matrices like syrups.
MethanolAcetate Buffer (pH=4)82:18IsocraticThis compound, PropylparabenComplete separation achieved in less than 6 minutes.

MP: this compound, EP: Ethylparaben, PP: Propylparaben, BP: Butylparaben

Experimental Protocols

Protocol 1: Isocratic Separation of Four Parabens

This protocol is adapted for the routine analysis of the four common parabens (Methyl, Ethyl, Propyl, and Butylparaben).

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detector: UV detector set at 254 nm.

    • Column Temperature: 35-40°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water at a 50:50 (v/v) ratio.

    • For improved peak shape, prepare an aqueous phase by creating a 20mM phosphate buffer and adjusting the pH to 4.0 with phosphoric acid.

    • Filter the mobile phase components through a 0.45 µm filter before use.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare standard solutions of methyl, ethyl, propyl, and butylparaben in the mobile phase.

    • Inject the standards and samples.

    • The expected elution order is this compound -> Ethylparaben -> Propylparaben -> Butylparaben.

Visual Guides

Troubleshooting Workflow for Poor Paraben Separation

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the HPLC separation of parabens.

G Troubleshooting Workflow for Poor Paraben Separation start Poor Separation Observed (Co-elution / Broad Peaks) check_organic Step 1: Adjust Organic Ratio start->check_organic Peaks elute too fast? check_solvent Step 2: Change Organic Solvent start->check_solvent Resolution still poor? check_ph Step 3: Check Mobile Phase pH start->check_ph Peak Tailing observed? check_mode Step 4: Evaluate Elution Mode start->check_mode Wide range of parabens? solution_organic Decrease % Organic (e.g., ACN/MeOH) check_organic->solution_organic solution_solvent Switch Acetonitrile <=> Methanol check_solvent->solution_solvent solution_ph Buffer pH to 3.5-4.5 check_ph->solution_ph solution_mode Switch to Gradient Elution check_mode->solution_mode end_node Optimized Separation solution_organic->end_node solution_solvent->end_node solution_ph->end_node solution_mode->end_node G Mobile Phase Optimization Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Mobile Phase Solution p1 Poor Resolution c1 Incorrect Solvent Strength p1->c1 p2 Peak Tailing c2 Sub-optimal pH p2->c2 p3 Long Run Time p3->c1 c3 Isocratic Limitations p3->c3 s1 Adjust Organic % c1->s1 s2 Add/Adjust Buffer (pH) c2->s2 s3 Implement Gradient c3->s3

References

Technical Support Center: Minimizing Interference from Methylparaben in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference caused by methylparaben in fluorescence-based assays. Our aim is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in fluorescence assays?

A1: this compound is an antimicrobial preservative commonly used in pharmaceutical formulations, cosmetics, and food products to prevent microbial growth. In fluorescence-based assays, this compound can be a source of interference due to its intrinsic fluorescence, or autofluorescence. This can lead to elevated background signals, reduced assay sensitivity (lower signal-to-noise ratio), and potentially false-positive or false-negative results.

Q2: What are the fluorescence properties of this compound?

A2: The native fluorescence of this compound in aqueous solutions can be a source of interference. Studies have shown that sodium this compound in an aqueous solution exhibits a fluorescence characteristic peak with an excitation maximum around 380 nm and an emission maximum around 510 nm[1]. The fluorescence properties can be influenced by the solvent and other components in the assay buffer[1].

Q3: How can I determine if this compound is interfering with my assay?

A3: To determine if this compound is a source of interference, you should run a "formulation blank" or "vehicle control" experiment. This involves measuring the fluorescence of a sample containing all formulation components, including this compound, but without the analyte or fluorophore of interest. A high background signal from this control compared to the assay buffer alone is a strong indication of interference.

Q4: What are the main strategies to minimize interference from this compound?

A4: There are several strategies to mitigate interference from this compound, which can be broadly categorized as:

  • Assay Optimization: Modifying the assay parameters to minimize the impact of this compound's fluorescence.

  • Background Correction: Subtracting the fluorescence contribution of this compound from the total signal.

  • Formulation Modification: Replacing this compound with a non-fluorescent preservative.

Troubleshooting Guide

Issue 1: High background fluorescence in my assay wells.

Possible Cause: The high background may be due to the intrinsic fluorescence of this compound in your formulation.

Troubleshooting Steps:

  • Confirm the Source of Interference:

    • Run a control plate with the following wells:

      • Assay buffer only.

      • Assay buffer + your fluorophore/analyte.

      • Assay buffer + this compound (at the final assay concentration).

      • Your complete assay mixture.

    • Compare the fluorescence readings. A significantly higher signal in the wells containing this compound indicates it is a major contributor to the background.

  • Optimize Wavelength Selection:

    • If your plate reader allows, perform a spectral scan of your formulation blank to determine the exact excitation and emission peaks of the interference.

    • Select assay fluorophores with excitation and emission spectra that are well separated from those of this compound. Red-shifted fluorophores are generally less susceptible to autofluorescence interference.

  • Implement Background Subtraction:

    • For each experimental plate, include control wells containing the formulation blank (assay buffer with this compound).

    • Calculate the average fluorescence of these blank wells and subtract this value from all other wells on the plate.

Experimental Protocol: Background Subtraction for Plate-Based Assays

  • Plate Setup: Dedicate at least three wells on each 96- or 384-well plate to a "formulation blank" control. This control should contain the assay buffer and this compound at the same concentration as in the experimental wells, but without the specific analyte or fluorescent reporter.

  • Measurement: Read the fluorescence intensity of the entire plate using the same instrument settings as for your experimental samples.

  • Data Analysis:

    • Calculate the average fluorescence intensity of the formulation blank replicates.

    • Subtract this average background value from the fluorescence intensity of each experimental well.

    Mathematical Correction: Corrected Fluorescence = Total Measured Fluorescence - Average Blank Fluorescence

Issue 2: Poor signal-to-noise ratio in my assay.

Possible Cause: The fluorescence from this compound is masking the specific signal from your assay, leading to a reduced signal-to-noise (S/N) ratio.

Troubleshooting Steps:

  • Switch to Red-Shifted Fluorophores:

    • Autofluorescence from many interfering compounds, including excipients, is often more pronounced in the blue-green spectral region.

    • Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can significantly reduce the background signal and improve the S/N ratio.

  • Consider Time-Resolved Fluorescence (TR-FRET):

    • TR-FRET assays use long-lifetime lanthanide donors, which allows for a time delay between excitation and detection.

    • This time delay effectively eliminates short-lived background fluorescence from interfering compounds like this compound.

  • Increase Fluorophore Concentration (if possible):

    • In some assays, increasing the concentration of the fluorescent substrate or tracer can overwhelm the background signal from this compound. However, this is not always feasible and may alter the assay kinetics.

Data Presentation: Comparison of Mitigation Strategies

Mitigation StrategyPrincipleAdvantagesDisadvantages
Background Subtraction Mathematical removal of the blank signal.Simple to implement with no change to assay chemistry.Can increase variability if the background is very high or uneven.
Red-Shifted Fluorophores Avoids the spectral region of this compound's fluorescence.Can significantly improve signal-to-noise.May require re-optimization of the assay.
TR-FRET Uses a time delay to eliminate short-lived background fluorescence.Excellent for reducing interference and improving sensitivity.Requires specific instrumentation and reagents.
Formulation Change Replaces this compound with a non-fluorescent alternative.Eliminates the source of interference.May not be feasible if the formulation is fixed.

Advanced Solutions & Methodologies

Protocol: Evaluating Alternative Preservatives

If modifying the assay is not sufficient, consider replacing this compound in the formulation for your experiments.

  • Identify Potential Alternatives: Several non-fluorescent preservatives are available.

    • Phenoxyethanol: Effective over a broad pH range (4-9).

    • Sodium Benzoate: Most effective at a lower pH (3-5).

    • Benzyl Alcohol: Often used in combination with other preservatives.

  • Compatibility and Efficacy Testing:

    • Ensure the chosen alternative is compatible with your drug substance and other formulation components.

    • Verify that the new preservative provides adequate antimicrobial protection for your formulation.

  • Fluorescence Validation:

    • Prepare a new formulation blank with the alternative preservative.

    • Measure the fluorescence at your assay's excitation and emission wavelengths to confirm that it does not interfere.

Data Presentation: Characteristics of this compound Alternatives

PreservativeTypical Use ConcentrationOptimal pH RangePotential Incompatibilities
Phenoxyethanol up to 1.0%4 - 9Non-ionic surfactants
Sodium Benzoate 0.06% - 2.5%3 - 5Less effective at higher pH
Benzyl Alcohol up to 1.0%3 - 5Non-ionic surfactants

Data synthesized from available chemical information.

Visualizing Workflows and Concepts

Troubleshooting Decision Tree for this compound Interference

This diagram outlines a logical workflow for identifying and addressing fluorescence interference from this compound.

Troubleshooting_Methylparaben_Interference start High Background or Low S/N Ratio Observed check_source Run Formulation Blank Control (with this compound) start->check_source background_high Background is High check_source->background_high Yes background_ok Background is Low check_source->background_ok No mitigation_strategy Select Mitigation Strategy background_high->mitigation_strategy other_issue Interference is Not from This compound. Investigate other causes. background_ok->other_issue assay_optimization Assay Optimization mitigation_strategy->assay_optimization background_correction Background Correction mitigation_strategy->background_correction reformulate Reformulation mitigation_strategy->reformulate red_shift Use Red-Shifted Fluorophore assay_optimization->red_shift tr_fret Switch to TR-FRET assay_optimization->tr_fret subtract_blank Subtract Average Formulation Blank background_correction->subtract_blank replace_mp Replace this compound with Non-fluorescent Alternative reformulate->replace_mp validate Validate Assay Performance red_shift->validate tr_fret->validate subtract_blank->validate replace_mp->validate

Troubleshooting workflow for this compound interference.

Experimental Workflow for Mitigating Interference

This workflow illustrates the steps to systematically address interference from formulation components.

Mitigation_Workflow start Start: Assay Development or Troubleshooting step1 1. Characterize Interference: Run formulation blank and perform spectral scan. start->step1 step2 2. Attempt Background Correction: Subtract blank from all wells. step1->step2 decision1 Is S/N Ratio Acceptable? step2->decision1 step3 3. Optimize Assay Readout: - Switch to red-shifted fluorophore - Implement TR-FRET decision1->step3 No end End: Final Validated Assay decision1->end Yes decision2 Is Interference Mitigated? step3->decision2 step4 4. Reformulate (if possible): Replace this compound with a non-fluorescent alternative. decision2->step4 No decision2->end Yes step4->end fail Re-evaluate Assay Principle

Systematic workflow for mitigating interference.

References

strategies to prevent methylparaben precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling methylparaben in your laboratory. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent precipitation and ensure the stability of your this compound stock solutions.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered during the preparation and use of this compound stock solutions.

Issue 1: this compound precipitates out of the aqueous solution after preparation.

Possible Causes:

  • Exceeding Solubility Limit: The concentration of this compound in water is likely above its solubility limit at room temperature.

  • Insufficient Dissolution Time or Energy: The this compound may not have fully dissolved initially.

  • Temperature Fluctuation: A decrease in temperature after preparation can cause precipitation.

Solutions:

  • Increase Temperature: Heating the water while dissolving this compound can significantly increase its solubility. One gram of this compound dissolves in approximately 400 mL of water at 25°C, but in only about 50 mL of water at 80°C.[1][2] Allow the solution to cool to room temperature slowly. If precipitation occurs upon cooling, the concentration is too high for a stable aqueous solution at that temperature.

  • Use a Co-solvent: Dissolve the this compound in a small amount of a suitable organic solvent first, before adding it to the water. This is a common and effective technique.[3][4]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, Methanol.

  • pH Adjustment: The antimicrobial efficacy of parabens can be higher at a lower pH.[5] While this compound is stable over a wide pH range (4-8), adjusting the pH of your final solution might be a consideration depending on your application.

Experimental Protocol: Preparing a Stable Aqueous this compound Stock Solution Using a Co-solvent
  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol or propylene glycol).

  • Dissolve this compound: Weigh the desired amount of this compound powder. Add a minimal amount of the chosen co-solvent to completely dissolve the powder. For example, 1 gram of this compound dissolves in 2.5 mL of ethanol.

  • Prepare Aqueous Phase: Measure the required volume of water. If possible, gently warm the water to aid in dissolution.

  • Combine Solutions: Slowly add the dissolved this compound concentrate to the vortexing or stirring aqueous phase. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final Volume Adjustment: Adjust to the final desired volume with water.

  • Observation: Observe the solution as it cools to room temperature to ensure no precipitation occurs.

Issue 2: this compound stock solution, prepared in an organic solvent, precipitates when diluted into an aqueous buffer or media.

Possible Cause:

  • Solvent Shock: Rapidly adding the organic stock solution to the aqueous phase can cause the this compound to "crash out" or precipitate because it is no longer in a favorable solvent environment. The final concentration of the co-solvent may be too low to keep the this compound dissolved in the aqueous mixture.

Solutions:

  • Slow Addition with Agitation: Add the this compound stock solution dropwise to the aqueous phase while vigorously stirring or vortexing. This allows for rapid dispersion and minimizes localized supersaturation.

  • Increase Co-solvent in Final Solution: If your experimental design allows, increasing the final concentration of the organic co-solvent in the aqueous solution can help maintain solubility.

  • Warm the Aqueous Phase: Gently warming the aqueous buffer or media before adding the this compound stock can help keep it in solution, as long as the temperature is compatible with your other reagents.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly depending on the solvent and temperature. Below is a summary of its solubility in various common laboratory solvents at 25°C.

SolventSolubility ( g/100 g of solvent)Reference
Acetone64
Methanol59
Ethanol52
Propylene Glycol22
Ether23
Benzene0.7
Peanut Oil0.5
Carbon Tetrachloride0.1
Water (at 25°C)~0.25
Water (at 80°C)~2.0

Q2: Can I prepare a concentrated this compound stock solution in water alone?

A2: Preparing a highly concentrated stock solution of this compound in water alone is challenging due to its limited aqueous solubility at room temperature. Heating the water can help dissolve a higher concentration, but the solution may not be stable upon cooling and is prone to precipitation. For higher concentrations, using a co-solvent is the recommended method.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, the antimicrobial activity of this compound can be reduced in the presence of nonionic surfactants, such as polysorbate 80, due to micellization. Incompatibilities with substances like bentonite, magnesium trisilicate, talc, tragacanth, sodium alginate, essential oils, sorbitol, and atropine have also been reported.

Q4: What is the recommended storage condition for a this compound stock solution?

A4: Prepared stock solutions should be stored in tightly closed containers in a cool, well-ventilated, and dry place. For long-term storage, refrigeration may be appropriate, but be mindful that lower temperatures can decrease solubility and potentially lead to precipitation. Always visually inspect the solution for any precipitates before use. Some sources suggest that stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.

Q5: How can I be sure my this compound has not degraded?

A5: this compound is generally a stable compound. However, degradation can occur under certain conditions, such as through advanced oxidation processes. For most standard laboratory stock solutions prepared in appropriate solvents and stored correctly, degradation is not a primary concern. If you suspect degradation, analytical techniques such as HPLC would be required for confirmation.

Visual Guides

Workflow for Preparing a Stable this compound Stock Solution

cluster_start cluster_dissolve cluster_prepare_aq cluster_combine cluster_final cluster_end start Start dissolve Weigh this compound & Dissolve in Co-solvent start->dissolve combine Slowly Add MP Concentrate to Stirring Aqueous Phase dissolve->combine prepare_aq Prepare Aqueous Phase (e.g., Water, Buffer) prepare_aq->combine final_vol Adjust to Final Volume combine->final_vol observe Cool and Observe for Precipitation final_vol->observe end Stable Stock Solution observe->end

Caption: Workflow for Preparing a Stable this compound Stock Solution.

Troubleshooting Logic for this compound Precipitation

cluster_issue cluster_causes cluster_solutions precipitation Precipitation Observed cause1 Concentration > Solubility Limit precipitation->cause1 cause2 Temperature Drop precipitation->cause2 cause3 Solvent Shock (during dilution) precipitation->cause3 solution1 Use Co-solvent (e.g., Ethanol, PG) cause1->solution1 solution2 Heat to Dissolve & Cool Slowly cause1->solution2 cause2->solution2 solution3 Slow Addition with Agitation cause3->solution3 solution4 Increase Final Co-solvent % cause3->solution4

Caption: Troubleshooting Logic for this compound Precipitation.

References

resolving co-elution problems of methylparaben with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems involving methylparaben during chromatographic analysis.

Troubleshooting Guide

Problem: My this compound peak is showing signs of co-elution (e.g., shouldering, tailing, or is broader than expected). How can I resolve this?

Co-elution occurs when two or more compounds elute from the chromatographic column at the same or very similar times, resulting in overlapping peaks. This can compromise the accuracy of quantification. The following steps provide a systematic approach to troubleshooting and resolving this compound co-elution.

Step 1: Peak Purity Analysis

First, confirm that the peak impurity is due to co-elution.

  • Action: If you are using a photodiode array (PDA) or diode array detector (DAD), perform a peak purity analysis.[1] This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.[1]

  • Action: If a mass spectrometer (MS) is used for detection, examine the mass spectra across the peak. A change in the mass spectrum is a strong indicator of co-elution.[1]

Step 2: Method Optimization - Mobile Phase Modification

Adjusting the mobile phase composition is often the most straightforward way to improve separation.

  • Modify Organic Solvent Strength: For reversed-phase HPLC, altering the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can change the retention times of compounds and improve resolution.[1] A general approach is to start by weakening the mobile phase (decreasing the organic solvent concentration) to increase the retention and potentially separate the co-eluting peaks.[1]

  • Change Organic Solvent Type: Switching from one organic solvent to another (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. This compound has a phenolic hydroxyl group and its retention can be affected by pH changes. Adjusting the pH away from the pKa of the analyte and any co-eluting compounds can improve separation. For acidic compounds, decreasing the pH can increase retention, while for basic compounds, increasing the pH can lead to longer retention times. It is advisable to work at a pH that is at least 2 units away from the pKa of the compounds of interest to ensure they are in a single ionic form.

Step 3: Method Optimization - Stationary Phase and Temperature

If mobile phase adjustments are insufficient, consider changes to the stationary phase or column temperature.

  • Change Column Chemistry: Switching to a column with a different stationary phase can provide a different selectivity. For example, if you are using a C18 column, consider a C8, phenyl, or a mixed-mode column. Mixed-mode columns, which have both hydrophobic and ion-exchange properties, can be particularly effective for separating complex mixtures.

  • Adjust Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer rates.

The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.

coelution_troubleshooting start Start: Co-elution Suspected peak_purity Perform Peak Purity Analysis (DAD/MS) start->peak_purity is_co_eluting is_co_eluting peak_purity->is_co_eluting is_coeluting Co-elution Confirmed? mobile_phase Optimize Mobile Phase change_organic Adjust Organic Solvent Ratio mobile_phase->change_organic end_resolved Resolution Achieved mobile_phase->end_resolved If resolved change_solvent_type Change Organic Solvent (e.g., MeOH to ACN) change_organic->change_solvent_type If unresolved adjust_ph Adjust pH change_solvent_type->adjust_ph If unresolved stationary_phase Optimize Stationary Phase adjust_ph->stationary_phase If unresolved change_column Change Column Chemistry (e.g., C18 to Phenyl or Mixed-Mode) stationary_phase->change_column stationary_phase->end_resolved If resolved adjust_temp Adjust Column Temperature change_column->adjust_temp If unresolved adjust_temp->end_resolved If resolved end_not_coeluting Issue is Not Co-elution (Investigate other peak shape problems) is_co_eluting->mobile_phase Yes end_not_co_eluting end_not_co_eluting is_co_eluting->end_not_co_eluting No

Caption: Troubleshooting workflow for resolving this compound co-elution.

Frequently Asked Questions (FAQs)

Q1: What are some common compounds that co-elute with this compound?

This compound can co-elute with a variety of compounds depending on the sample matrix and chromatographic conditions. Common co-eluents include:

  • Other Parabens: Ethylparaben, propylparaben, and butylparaben are structurally similar and can be challenging to separate.

  • Active Pharmaceutical Ingredients (APIs): In pharmaceutical formulations, this compound may co-elute with APIs such as levetiracetam, paracetamol, or diclofenac.

  • Other Preservatives and Excipients: Compounds like 2-phenoxyethanol are sometimes used in combination with parabens and may co-elute.

  • Unknown Compounds in Complex Matrices: In cosmetic or food samples, this compound can co-elute with various matrix components.

Q2: How does mobile phase pH affect the retention of this compound?

This compound is a weak acid due to its phenolic hydroxyl group. At a pH well below its pKa, it will be in its neutral (protonated) form, which is more hydrophobic and will be more strongly retained on a reversed-phase column. As the pH of the mobile phase approaches and exceeds the pKa of this compound, it will become ionized (deprotonated). The ionized form is more polar and will have a weaker interaction with the non-polar stationary phase, leading to a decrease in retention time. Therefore, controlling the mobile phase pH is a critical parameter for achieving reproducible retention times and for resolving co-elution with other ionizable compounds.

Q3: Can I use a gradient elution to resolve co-elution with this compound?

Yes, gradient elution can be a very effective tool for resolving co-elution. By gradually increasing the strength of the organic solvent in the mobile phase, you can separate compounds with a wider range of polarities in a single run. A well-designed gradient can improve the resolution between this compound and any closely eluting compounds.

Q4: Are there alternative column chemistries that can help resolve co-elution with this compound?

Absolutely. If you are struggling to achieve separation on a standard C18 column, consider these alternatives:

  • C8 Columns: These have a shorter alkyl chain than C18 columns and offer a different selectivity.

  • Phenyl Columns: These columns have phenyl groups bonded to the silica and can provide unique selectivity for aromatic compounds like this compound through pi-pi interactions.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can alter selectivity and improve peak shape for some compounds.

  • Mixed-Mode Columns: These columns offer multiple modes of interaction (e.g., reversed-phase and ion-exchange), which can be highly effective for separating complex mixtures containing compounds with different properties.

Quantitative Data and Experimental Protocols

Below are tables summarizing quantitative data from various studies on the separation of this compound and co-eluting compounds, followed by detailed experimental protocols.

Table 1: Retention Times of Parabens and Other Compounds under Different HPLC Conditions

CompoundRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
This compound 2.10 C18Acetonitrile:Methanol:Phosphate Buffer (10:40:50 v/v)1.0UV at 270 nm
Butylparaben6.64C18Acetonitrile:Methanol:Phosphate Buffer (10:40:50 v/v)1.0UV at 270 nm
This compound 5.86 C18Gradient Elution1.5UV at 240 nm
Levetiracetam1.56C18Gradient Elution1.5UV at 240 nm
Propylparaben7.85C18Gradient Elution1.5UV at 240 nm
This compound ~3.5 ZORBAX Eclipse XDB-C18Water/Methanol Gradient0.8UV at 254 nm
2-Phenoxyethanol~3.2ZORBAX Eclipse XDB-C18Water/Methanol Gradient0.8UV at 254 nm
Ethylparaben~5.5ZORBAX Eclipse XDB-C18Water/Methanol Gradient0.8UV at 254 nm

Table 2: Example Gradient Elution Program for Paraben Separation

Time (min)% Solvent A (Water)% Solvent B (Methanol)
06040
152080
166040
206040
This is an illustrative example based on typical paraben separation methods.
Detailed Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Separation of this compound and Butylparaben

  • Objective: To separate and quantify this compound and butylparaben in an ointment formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV-Vis Detector (Shimadzu SPD-20A Prominence or equivalent)

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer in a ratio of 10:40:50 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound and butylparaben at a concentration of 1 mg/mL in the mobile phase.

    • Perform serial dilutions to prepare working standards at the desired concentration range.

  • Sample Preparation (for ointment):

    • Accurately weigh a portion of the ointment and dissolve it in the mobile phase.

    • Use sonication to ensure complete dissolution of the parabens.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient HPLC Method for the Simultaneous Determination of Levetiracetam, this compound, and Propylparaben

  • Objective: To separate and quantify levetiracetam, this compound, and propylparaben in a pharmaceutical syrup.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a gradient pump

    • UV-Vis Detector

    • RP C18 Hypersil BDS analytical column (150 mm × 4.6 mm ID) or equivalent

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution system (specific gradient profile should be developed and optimized).

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 240 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of levetiracetam, this compound, and propylparaben in a suitable solvent (e.g., methanol).

    • Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.

  • Sample Preparation (for syrup):

    • Dilute an accurately measured volume of the syrup with the mobile phase or a suitable solvent.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

The following diagram illustrates a typical experimental workflow for HPLC analysis of this compound.

hplc_workflow start Start: Sample and Standard Preparation sample_prep Sample Preparation (e.g., Dilution, Extraction, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep hplc_system HPLC System Setup sample_prep->hplc_system standard_prep->hplc_system column_install Install Analytical Column hplc_system->column_install mobile_phase_prep Prepare and Degas Mobile Phase hplc_system->mobile_phase_prep set_conditions Set Chromatographic Conditions (Flow Rate, Temperature, Wavelength) hplc_system->set_conditions analysis Chromatographic Analysis set_conditions->analysis inject_samples Inject Samples and Standards analysis->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition data_processing Data Processing and Analysis data_acquisition->data_processing peak_integration Peak Integration and Identification data_processing->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification end Report Results quantification->end

Caption: General experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Ensuring the Stability of Methylparaben in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of methylparaben in long-term cell culture experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and cell culture media?

A1: this compound is known to be stable under recommended storage conditions.[1] However, its stability in aqueous solutions, including cell culture media, is influenced by factors such as pH and temperature.[2][3] While generally considered stable over a pH range of 4-8, hydrolysis can occur at a higher pH, leading to the formation of p-hydroxybenzoic acid (PHBA).[3] At the physiological pH of cell culture media (typically 7.2-7.4) and an incubation temperature of 37°C, the potential for degradation over the course of a long-term experiment is a critical consideration.

Q2: What are the primary degradation products of this compound and are they biologically active?

A2: The main degradation product of this compound through hydrolysis is p-hydroxybenzoic acid (PHBA).[4] PHBA has been reported to have lower estrogenic activity compared to the parent this compound. However, other transformation products, such as chlorinated parabens, may exhibit different biological activities, including estrogen antagonistic effects. It is crucial to consider the potential impact of these degradation products on experimental outcomes.

Q3: How can I minimize the degradation of this compound in my long-term cell culture experiments?

A3: To minimize degradation, it is recommended to prepare fresh this compound-containing media for each media change. For long-term experiments, consider replenishing the media every 24-48 hours to maintain a more consistent concentration of the active compound. Storing stock solutions in small, single-use aliquots at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.

Q4: What are the known cellular signaling pathways affected by this compound?

A4: this compound has been shown to interact with estrogen signaling pathways, acting as a weak estrogen receptor (ER) agonist. It can also modulate the NF-κB signaling pathway, which is involved in inflammatory responses. The effects on these pathways can be complex and may be influenced by the cell type and experimental conditions.

Troubleshooting Guides

Issue: Inconsistent or unexpected results in long-term experiments with this compound.

  • Question: Are you accounting for the potential degradation of this compound over time? Answer: The effective concentration of this compound may be decreasing throughout your experiment. It is advisable to perform a stability study under your specific experimental conditions to determine the rate of degradation. Based on these findings, you may need to adjust the frequency of your media changes.

  • Question: Have you considered the biological activity of this compound's degradation products? Answer: The primary degradation product, PHBA, has reduced estrogenic activity. However, other byproducts could have unintended effects. If you observe unexpected biological responses, it may be beneficial to quantify the levels of both this compound and its major degradation products in your cell culture supernatant.

Issue: High variability between replicate experiments.

  • Question: Is your this compound stock solution properly prepared and stored? Answer: Ensure your stock solution is fully dissolved and stored in small aliquots to minimize freeze-thaw cycles. Inconsistent concentrations in your working solutions can lead to significant variability.

  • Question: Are your cell culture conditions, including cell density and passage number, consistent across experiments? Answer: Variations in cell culture parameters can influence cellular responses to treatment. Maintaining consistency in your cell culture practices is crucial for reproducibility.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Primary Degradation Product p-hydroxybenzoic acid (PHBA)
Factors Influencing Stability pH, Temperature
Optimal pH Range for Stability 4-8
Recommended Media Change Frequency Every 24-48 hours
Half-life in Cell Culture Media (DMEM + 10% FBS, 37°C) Data not readily available; experimental determination is recommended.

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

Methodology:

  • Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.

  • Incubation: Aliquot the remaining medium into sterile tubes or a multi-well plate and place it in a 37°C incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.

  • Sample Processing: If your medium contains serum, precipitate proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant to a clean tube for analysis.

  • HPLC Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC method. A C18 column with a mobile phase of acetonitrile and water is commonly used for paraben analysis. Detection is typically performed at 254 nm.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will allow you to determine the degradation kinetics and half-life of this compound under your experimental conditions.

Protocol 2: Analysis of Estrogen Receptor (ERα) and NF-κB Signaling Pathways by Western Blot

This protocol provides a general workflow for assessing the impact of this compound on key proteins in the ERα and NF-κB signaling pathways.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.

  • Protein Extraction: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors. Collect the cell lysates and determine the protein concentration using a protein assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to compare the effects of different treatments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling and Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Prepare Working Solution in Cell Culture Medium prep_stock->prep_media t0_sample Collect T=0 Sample prep_media->t0_sample incubate Incubate at 37°C prep_media->incubate protein_precip Protein Precipitation (if necessary) t0_sample->protein_precip time_points Collect Samples at Various Time Points incubate->time_points time_points->protein_precip hplc_analysis HPLC Analysis protein_precip->hplc_analysis data_analysis Calculate % Remaining and Half-life hplc_analysis->data_analysis

Caption: Experimental workflow for determining this compound stability.

estrogen_receptor_pathway cluster_ligand Ligand Binding cluster_dimerization Dimerization & Translocation cluster_transcription Gene Transcription This compound This compound er Estrogen Receptor (ER) This compound->er Binds to dimer ER Dimerization er->dimer translocation Nuclear Translocation dimer->translocation ere Estrogen Response Element (ERE) translocation->ere Binds to transcription Target Gene Transcription ere->transcription

Caption: Estrogen receptor signaling pathway activated by this compound.

nfkB_pathway cluster_inhibition Cytoplasmic Complex cluster_activation Signal Transduction cluster_translocation_transcription Nuclear Events nfkB_ikB NF-κB / IκB Complex nfkB_translocation NF-κB Translocation to Nucleus nfkB_ikB->nfkB_translocation stimuli Inflammatory Stimuli ikk IKK Activation stimuli->ikk ikB_phos IκB Phosphorylation & Degradation ikk->ikB_phos ikB_phos->nfkB_ikB releases gene_transcription Target Gene Transcription nfkB_translocation->gene_transcription This compound This compound This compound->ikk Modulates

Caption: Modulation of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Methylparaben Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of methylparaben against alternative analytical techniques. The information presented is supported by a compilation of data from various studies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

High-Performance Liquid Chromatography (HPLC): A Validated Method

HPLC stands as a robust and widely adopted technique for the quantitative analysis of this compound in diverse matrices, including pharmaceuticals and cosmetics. Its popularity stems from its high resolution, sensitivity, and reproducibility. A typical validated HPLC method for this compound quantification demonstrates strong performance across key validation parameters.

Comparative Performance Data

The following tables summarize the performance characteristics of a typical HPLC method for this compound quantification compared to alternative methods like Capillary Zone Electrophoresis (CZE) and Gas Chromatography (GC).

Table 1: Comparison of Method Validation Parameters

ParameterHPLCCapillary Zone Electrophoresis (CZE)Gas Chromatography (GC)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[1]Typically > 0.99
Accuracy (% Recovery) 97.24 - 100.90%[2]Not explicitly stated in compared sourcesNot explicitly stated in compared sources
Precision (RSD %) < 2%[2]< 3.26%[1]Generally low, dependent on derivatization
Limit of Detection (LOD) 0.05 µg/mL0.21 µg/mLDependent on derivatization and detector
Limit of Quantification (LOQ) 0.2 - 0.5 µg/mLNot explicitly stated in compared sourcesDependent on derivatization and detector

Table 2: Typical Chromatographic and Electrophoretic Conditions

ParameterHPLCCapillary Zone Electrophoresis (CZE)
Stationary Phase/Capillary C18 reversed-phase columnFused-silica capillary
Mobile Phase/Buffer Acetonitrile/Water or Methanol/Water mixturesTetraborate buffer with methanol
Detection UV-Vis Detector (typically 254 nm or 280 nm)UV Detector
Analysis Time < 10 minutes~10 minutes

Experimental Protocols

HPLC Method for this compound Quantification

This protocol outlines a general procedure for the analysis of this compound in a pharmaceutical cream.

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • 0.45 µm syringe filters

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

4. Sample Preparation (Pharmaceutical Cream):

  • Accurately weigh about 1.0 g of the cream sample into a suitable container.

  • Add a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the cream base and extract the this compound.

  • Sonicate the mixture for approximately 15-20 minutes to ensure complete dissolution and extraction.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 254 nm.

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow

To better understand the logical flow of the HPLC method validation process, the following diagrams are provided.

HPLC_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select HPLC Method Parameters define_scope->select_method prepare_standards Prepare Standard Solutions select_method->prepare_standards linearity Linearity Study prepare_standards->linearity prepare_samples Prepare Sample Matrix accuracy Accuracy (Recovery) Study prepare_samples->accuracy precision Precision (Repeatability & Intermediate) prepare_samples->precision data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq Determine LOD & LOQ lod_loq->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: Workflow for HPLC Method Validation.

Sample_Preparation_Workflow start Start: Sample Weighing dissolution Dissolution & Extraction in Solvent start->dissolution sonication Sonication dissolution->sonication centrifugation Centrifugation (optional) sonication->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection Injection into HPLC filtration->hplc_injection

Caption: Sample Preparation Workflow for HPLC Analysis.

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques can also be employed for this compound quantification.

Capillary Zone Electrophoresis (CZE)

CZE offers a viable alternative to HPLC, with the primary advantages of shorter analysis times and lower reagent consumption. However, a comparative study has shown that HPLC may offer a lower limit of detection. The choice between HPLC and CZE can depend on the specific requirements of the analysis, such as the need for high throughput versus ultimate sensitivity.

Gas Chromatography (GC)

GC can also be used for the analysis of parabens, but it often requires a derivatization step to increase the volatility of the analytes. This additional step can add complexity and potential for error to the analytical workflow. HPLC, which analyzes compounds in their native state, is often preferred for its simplicity in this regard.

Conclusion

The validated HPLC method remains the gold standard for the quantification of this compound in various products due to its excellent linearity, accuracy, and precision. While alternative methods like CZE offer advantages in terms of speed and reagent usage, HPLC generally provides superior sensitivity. The choice of analytical method should be based on a careful consideration of the specific analytical needs, available instrumentation, and the complexity of the sample matrix. The detailed protocol and workflows provided in this guide serve as a valuable resource for laboratories involved in the quality control and analysis of products containing this compound.

References

Comparative In Vitro Cytotoxicity of Methylparaben and Propylparaben: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of two commonly used parabens, methylparaben and propylparaben. It is intended for researchers, scientists, and drug development professionals seeking to understand the differential cellular effects of these preservatives. The information presented is collated from multiple studies and includes quantitative data, detailed experimental protocols, and an overview of the implicated signaling pathways.

Overview of Paraben Cytotoxicity

Parabens are esters of p-hydroxybenzoic acid widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[1][2] While effective as preservatives, concerns have been raised about their potential biological effects. In vitro studies consistently demonstrate that the cytotoxic and other biological activities of parabens, such as estrogenicity, tend to increase with the length of their alkyl side chain.[3][4] Consequently, propylparaben generally exhibits higher cytotoxicity than this compound.[4]

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and propylparaben have been evaluated across various cell lines. A key method for assessing this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

The following table summarizes the comparative cytotoxicity of this compound and propylparaben on Caco-2 cells, a human colon adenocarcinoma cell line, as measured by the MTT assay. The data clearly illustrates that at the same concentration, propylparaben results in a greater reduction in cell viability compared to this compound.

Concentration (w/w)%This compound Cell Viability (%)Propylparaben Cell Viability (%)
0.2000 81% ± 2.4%53% ± 4.7%
0.0200 89% ± 1.6%78% ± 4%
0.0020 99% ± 3.1%97% ± 2.7%
0.0002 100% ± 2%100% ± 2.7%

Data adapted from a study on Caco-2 cells. Cell viability is expressed as a percentage of the untreated control cells.

Experimental Protocols

A precise and reproducible protocol is critical for assessing and comparing the cytotoxicity of compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for determining cell viability.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture cells (e.g., Caco-2, MCF-7, HaCaT) in appropriate medium and conditions.

  • Seed the cells in 96-well flat-bottom plates at a predetermined density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Exposure:

  • Prepare stock solutions of this compound and propylparaben in a suitable solvent (e.g., ethanol).

  • Create a series of dilutions of the test compounds in serum-free cell culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of parabens. Include untreated and solvent-only controls.

  • Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the exposure period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 1 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, add 100-150 µL of a solubilization solution (e.g., MTT solvent, 10% Triton X-100 in acidic isopropanol, or DMSO) to each well to dissolve the insoluble formazan crystals.

  • Mix gently on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Cell viability is calculated as a percentage of the control (untreated) cells after subtracting the background absorbance.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_exposure Compound Exposure cluster_assay MTT Reaction & Measurement start Seed cells in 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 add_parabens Add varying concentrations of This compound or Propylparaben incubate1->add_parabens incubate2 Incubate for desired exposure time (e.g., 24h, 48h) add_parabens->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 1-4h (Formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Measure absorbance at ~590nm add_solubilizer->read_absorbance end Data Analysis read_absorbance->end Calculate cell viability Paraben_Cytotoxicity_Pathway cluster_downstream Cellular Outcomes Parabens This compound & Propylparaben ROS Increased ROS (Oxidative Stress) Parabens->ROS Mito Mitochondrial Dysfunction (Depolarization, ATP depletion) Parabens->Mito MAPK MAPK Activation (p38, JNK) Parabens->MAPK CellCycle Cell Cycle Arrest (G0/G1 phase) Parabens->CellCycle ROS->Mito contributes to Bax ↑ Bax expression Mito->Bax Casp3 ↑ Activated Caspase-3 Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability CellCycle->Viability

References

A Comparative Guide to the Validation of UV Spectrophotometric and HPLC Methods for Methylparaben Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like methylparaben is crucial for ensuring product quality and safety. This guide provides a detailed comparison of two common analytical techniques for this compound analysis: UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented is based on established validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Method Comparison: UV-Vis Spectrophotometry vs. HPLC

Both UV-Vis spectrophotometry and HPLC are powerful techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for simultaneous analysis of multiple components, and the desired level of sensitivity.

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of this compound in relatively simple matrices.[1] In contrast, HPLC provides higher specificity and sensitivity, making it suitable for more complex formulations and for the simultaneous determination of multiple parabens.[2][3][4][5]

The following tables summarize the key performance parameters for both methods based on published data.

Table 1: Performance Characteristics of UV-Vis Spectrophotometric Methods for this compound Analysis
Validation ParameterTypical Performance DataReferences
Wavelength of Max. Absorbance (λmax)254 - 256 nm
Linearity Range1 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 - 0.3 µg/mL
Limit of Quantitation (LOQ)~0.3 - 1.0 µg/mL
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
Validation ParameterTypical Performance DataReferences
Detection Wavelength254 nm
Linearity Range0.03 - 240 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.02 - 0.87 µg/mL
Limit of Quantitation (LOQ)~0.02 - 1.75 µg/mL

Experimental Protocols

A detailed experimental protocol for the validation of a UV spectrophotometric method for this compound analysis is provided below. This protocol is based on commonly reported methodologies and adheres to ICH Q2(R1) guidelines.

Experimental Protocol: Validation of a UV Spectrophotometric Method for this compound Analysis

1. Instrumentation:

  • A calibrated double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

3. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL in methanol.

4. Determination of Maximum Absorbance (λmax):

  • Scan a 5 µg/mL working standard solution in the UV region (200-400 nm) against a methanol blank.

  • The wavelength at which maximum absorbance is observed is the λmax for this compound.

5. Method Validation Procedures:

  • Linearity:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

    • Analyze each sample in triplicate and calculate the percentage recovery. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on three different days by different analysts.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Workflow for UV Spectrophotometric Method Validation

The following diagram illustrates the logical workflow for the validation of the UV spectrophotometric method for this compound analysis.

ValidationWorkflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting PrepStandards Prepare Standard Solutions DetermineLambdaMax Determine λmax PrepStandards->DetermineLambdaMax Linearity Linearity DetermineLambdaMax->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ DataAnalysis Analyze Data LOD_LOQ->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: Workflow for the validation of a UV spectrophotometric method.

This comprehensive guide provides the necessary information for researchers and scientists to understand and implement a validated UV spectrophotometric method for this compound analysis and to objectively compare its performance with the HPLC alternative. The choice of method will ultimately depend on the specific analytical needs and available resources.

References

inter-laboratory comparison of methylparaben quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of methylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products. The information presented is compiled from individual validation studies to offer insights into the performance of different techniques.

Disclaimer: The data presented in this guide is a summary of performance characteristics from separate, independent research studies. It is not the result of a direct inter-laboratory comparison where the same samples were analyzed by multiple laboratories. Therefore, direct statistical comparison between the methods listed may not be fully representative of their performance under unified testing conditions.

Quantitative Data Summary

The following table summarizes the performance characteristics of various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for this compound quantification as reported in the cited literature.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)[1][2][3][4][5]
HPLC-UV Infant Formulae0.2 µg/mL0.5 µg/mL88 - 1080.29 - 2.18
UPLC Cosmetic Products0.02 ng/µL0.06 ng/µL96.5 - 103.1< 2.3
HPLC-UV Sweet Soy-sauce0.15 µg/mL5.00 µg/mL88.2 - 99.85.9 - 10.7

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, a crucial process for formally assessing the proficiency of different laboratories and the reproducibility of analytical methods.

InterLaboratory_Comparison_Workflow cluster_planning 1. Planning and Design cluster_execution 2. Execution cluster_analysis 3. Data Analysis cluster_reporting 4. Reporting and Follow-up A Define Objectives and Scope B Select Participating Laboratories A->B C Choose Analytical Method(s) B->C D Prepare Homogeneous and Stable Test Samples C->D E Distribute Samples and Protocol D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Screen for Outliers (e.g., Grubbs' Test) G->H I Calculate Performance Statistics (e.g., Z-scores) H->I J Assess Repeatability and Reproducibility I->J K Prepare and Distribute Final Report J->K L Identify Methodological Issues K->L M Provide Feedback to Laboratories L->M

A typical workflow for an inter-laboratory comparison study.

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

HPLC-UV Method for this compound in Infant Formulae
  • Sample Preparation:

    • Dissolve 2.5 g of infant formula in a mixture of 11 mL of water, 4 mL of 1% (w/v) trichloroacetic acid solution, and 10 mL of methanol.

    • Sonicate the mixture.

    • Centrifuge at 6000 rpm for 20 minutes at -4°C.

    • Filter the supernatant for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: Waters Alliance HPLC system with a Waters 2487 dual-wavelength UV detector.

    • Column: AQ-C18 column (250 mm x 4.4 mm i.d., 5 µm pore size).

    • Mobile Phase: Isocratic elution with an equal proportion of glacial acetic acid in water (50:50 v/v) and methanol.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 256 nm.

    • Injection Volume: 20 µL.

    • Run Time: 10 minutes.

UPLC Method for this compound in Cosmetic Products
  • Sample Preparation:

    • Minimal sample preparation is required for many cosmetic products. The specific details were not provided in the abstract.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Mobile Phase: Gradient elution with a mixture of methanol and water (60:40, v/v).

    • Run Time: 1.455 minutes.

HPLC-UV Method for this compound in Sweet Soy-sauce
  • Sample Preparation:

    • Homogenize 2.5 g of sweet soy-sauce.

    • Extract three times with 25 mL of 80% ethanol.

    • Dilute the extract to 100 mL with 80% ethanol and filter.

    • Elute 20 mL of the filtrate through a solid-phase extraction (SPE) column (silica 60).

    • Filter the eluted sample through a 0.45 µm membrane filter before analysis.

  • Method Validation Parameters:

    • Linearity: A linear relationship was observed with a correlation coefficient greater than 0.990.

    • Recovery: Ranged from 88.2% to 99.8% for spiked samples.

    • Precision: The coefficient of variation (CV) was between 5.9% and 10.7%.

References

comparative analysis of the endocrine-disrupting effects of different parabens

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the endocrine-disrupting effects of various parabens, supported by experimental data and detailed protocols.

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. However, growing scientific evidence has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs). This guide provides a comprehensive comparative analysis of the endocrine-disrupting effects of different parabens, focusing on their interactions with estrogen and androgen receptors. The information is presented to aid researchers, scientists, and drug development professionals in understanding the relative risks and mechanisms of action of these ubiquitous compounds.

Estrogenic Activity of Parabens

Parabens are known to exert estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol. This can lead to the activation of estrogen-responsive genes and downstream cellular effects, such as cell proliferation. The estrogenic potency of parabens generally increases with the length and branching of their alkyl chain.

Comparative Estrogenic Potency

The following table summarizes the relative estrogenic activity of various parabens from in vitro studies. The data is presented as half-maximal effective concentrations (EC50) from reporter gene assays and half-maximal inhibitory concentrations (IC50) from competitive binding assays. Lower values indicate higher potency.

ParabenAssay TypeReceptorCell LineEC50 / IC50 (µM)Relative Potency (Estradiol = 1)Reference
Methylparaben Reporter Gene AssayERαHeLa>100<1 x 10⁻⁶[1]
Reporter Gene AssayERβCHO~10~1 x 10⁻⁵[1]
Competitive BindingERαRat Uterine Cytosol>1000<1 x 10⁻⁶[2]
Ethylparaben Reporter Gene AssayERαHeLa~50~2 x 10⁻⁶[1]
Reporter Gene AssayERβCHO~5~2 x 10⁻⁵[1]
Competitive BindingERαRat Uterine Cytosol~500~2 x 10⁻⁶
Propylparaben Reporter Gene AssayERαHeLa~10~1 x 10⁻⁵
Reporter Gene AssayERβCHO~1~1 x 10⁻⁴
Competitive BindingERαRat Uterine Cytosol~100~1 x 10⁻⁵
Isopropylparaben Reporter Gene AssayERαHeLa~5~2 x 10⁻⁵
Reporter Gene AssayERβCHO~0.5~2 x 10⁻⁴
Butylparaben Reporter Gene AssayERαHeLa~1~1 x 10⁻⁴
Reporter Gene AssayERβCHO~0.1~1 x 10⁻³
Competitive BindingERαRat Uterine Cytosol~10~1 x 10⁻⁴
Isobutylparaben Reporter Gene AssayERαHeLa~0.5~2 x 10⁻⁴
Reporter Gene AssayERβCHO~0.05~2 x 10⁻³
Pentylparaben Reporter Gene AssayERαHeLa~0.1~1 x 10⁻³
Reporter Gene AssayERβCHO~0.01~1 x 10⁻²
Heptylparaben Reporter Gene AssayERαHeLa~0.05~2 x 10⁻³
Reporter Gene AssayERβCHO~0.005~2 x 10⁻²

Note: Relative potency is an approximation and can vary depending on the specific assay conditions.

Anti-Androgenic Activity of Parabens

In addition to their estrogenic effects, some parabens have been shown to exhibit anti-androgenic activity. They can act as antagonists to the androgen receptor (AR), inhibiting the action of androgens like testosterone. This can potentially disrupt male reproductive health and development.

Comparative Anti-Androgenic Potency

The following table summarizes the anti-androgenic activity of various parabens, presented as the percentage of inhibition of testosterone-induced transcriptional activity at a given concentration.

ParabenConcentration (µM)% Inhibition of Testosterone-Induced ActivityCell LineReference
This compound 1040%HEK293
Ethylparaben 10No significant inhibitionCHO-K1
Propylparaben 1019%HEK293
1033%HEK293
Isopropylparaben 10Anti-androgenic activity observedCHO-K1
Butylparaben 1033%HEK293
10Anti-androgenic activity observedCHO-K1
Isobutylparaben 10Anti-androgenic activity observedCHO-K1

Signaling Pathways

The endocrine-disrupting effects of parabens are primarily mediated through their interaction with nuclear hormone receptors, leading to altered gene expression.

Signaling_Pathways cluster_estrogenic Estrogenic Pathway cluster_antiandrogenic Anti-Androgenic Pathway Paraben_E Paraben ER Estrogen Receptor (ERα/β) Paraben_E->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_E Estrogen-Responsive Gene Transcription ERE->Gene_E Initiates Paraben_A Paraben AR Androgen Receptor (AR) Paraben_A->AR Blocks Binding Testosterone Testosterone Testosterone->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_A Androgen-Responsive Gene Transcription ARE->Gene_A Initiates

Figure 1: Simplified signaling pathways for the estrogenic and anti-androgenic effects of parabens.

Experimental Workflows

Standardized in vitro assays are crucial for assessing the endocrine-disrupting potential of parabens. The following diagrams illustrate the general workflows for two commonly used assays.

Reporter_Gene_Assay cluster_workflow Reporter Gene Assay Workflow A Culture cells stably transfected with hormone receptor and reporter gene (e.g., luciferase) B Expose cells to different concentrations of parabens A->B C Incubate for a defined period B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze dose-response curve to determine EC50 E->F

Figure 2: General workflow for a reporter gene assay to assess hormonal activity.

Binding_Assay cluster_workflow Competitive Binding Assay Workflow A Prepare receptor solution (e.g., from rat uterine cytosol) B Incubate receptor with a fixed concentration of radiolabeled estradiol and varying concentrations of parabens A->B C Separate bound from unbound radioligand B->C D Quantify radioactivity of the bound fraction C->D E Analyze competitive binding curve to determine IC50 D->E

References

A Researcher's Guide to Validating Assay Specificity for Methylparaben in the Presence of Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical assay is paramount for accurate quantification of a target analyte. This guide provides a comparative overview of analytical methods for validating the specificity of an assay for methylparaben, a widely used preservative, particularly in the presence of its primary metabolite, p-hydroxybenzoic acid (PHBA).

The metabolism of this compound primarily involves hydrolysis to PHBA, which is then conjugated and excreted. Therefore, any robust assay for this compound must be able to differentiate the parent compound from PHBA and other potential metabolites to avoid overestimation. This guide outlines the experimental protocols and performance of various analytical techniques, with a focus on providing the data necessary to select the most appropriate method for your research needs.

Comparison of Analytical Methods

The choice of analytical method for validating the specificity of a this compound assay depends on several factors, including the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods. Capillary Electrophoresis (CE) offers an alternative with different selectivity, while UV-Visible Spectrophotometry, a simpler technique, is prone to interference.

Analytical MethodPrincipleSpecificity for this compound vs. PHBAAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, with UV detection.High. Can achieve baseline separation of this compound and PHBA with appropriate column and mobile phase selection.Widely available, robust, and cost-effective.Lower sensitivity compared to MS detection. Method development can be time-consuming.
UPLC-MS/MS High-resolution chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.Very High. Provides unambiguous identification and quantification based on specific mass transitions for both this compound and its metabolites.[1]High sensitivity, specificity, and speed.[1]Higher equipment and operational costs. Requires specialized expertise.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High. Can effectively separate structurally similar compounds like this compound and PHBA.High separation efficiency, low sample and reagent consumption.Lower sensitivity and reproducibility compared to HPLC for some applications.
UV-Visible Spectrophotometry Measurement of light absorbance at a specific wavelength.Low. The UV spectra of this compound and PHBA significantly overlap, leading to mutual interference.Simple, rapid, and inexpensive.Prone to interference from other UV-absorbing compounds in the sample matrix. Not suitable for specificity validation without prior separation.

Experimental Protocols

Validating Specificity using High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC-UV method for assessing the specificity of a this compound assay in the presence of its primary metabolite, p-hydroxybenzoic acid.

1. Materials and Reagents:

  • This compound reference standard

  • p-Hydroxybenzoic acid (PHBA) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to control ionization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and PHBA in methanol (e.g., 1 mg/mL).

  • Prepare a mixed standard solution containing both this compound and PHBA at a relevant concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

4. Sample Preparation (Spiking):

  • Prepare a blank sample matrix (e.g., a placebo formulation or the relevant biological fluid).

  • Prepare a sample solution containing a known concentration of this compound.

  • Prepare a spiked sample solution by adding a known concentration of PHBA to the this compound sample solution.

5. Specificity Validation Procedure:

  • Inject the blank sample matrix to ensure no interfering peaks are present at the retention times of this compound and PHBA.

  • Inject the individual standard solutions of this compound and PHBA to determine their respective retention times.

  • Inject the mixed standard solution to demonstrate the chromatographic separation (resolution) between the this compound and PHBA peaks. The resolution factor should ideally be greater than 2.

  • Inject the unspiked and spiked sample solutions. Compare the chromatograms to confirm that the peak for this compound is not affected by the presence of PHBA. The peak purity of this compound in the spiked sample can also be assessed using a photodiode array (PDA) detector.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Metabolism of this compound This compound This compound PHBA p-Hydroxybenzoic Acid (PHBA) This compound->PHBA Hydrolysis Conjugates Conjugated Metabolites PHBA->Conjugates Conjugation Excretion Excretion Conjugates->Excretion cluster_1 Assay Specificity Validation Workflow A Prepare Blank, Standard, and Spiked Samples B Analyze by HPLC-UV A->B C Evaluate Chromatograms B->C D Assess Resolution and Peak Purity C->D E Is the assay specific? D->E F Method Validated E->F Yes G Optimize Method E->G No G->B

References

evaluating the performance of different HPLC columns for paraben analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) columns is critical for developing robust and reliable analytical methods for parabens, a class of preservatives widely used in pharmaceuticals, cosmetics, and food products. The choice of column chemistry directly impacts key chromatographic parameters such as resolution, peak shape, and analysis time. This guide provides a comparative overview of the performance of different reversed-phase HPLC columns, focusing on the commonly used C18, and alternative selectivity columns like Phenyl phases, to assist researchers in selecting the optimal column for their paraben analysis needs.

Performance Comparison of HPLC Columns

The separation of parabens is typically achieved using reversed-phase HPLC. The primary retention mechanism involves hydrophobic interactions between the alkyl chains of the stationary phase and the paraben molecules. As the alkyl chain length of the paraben increases (from methyl to butyl), its hydrophobicity increases, leading to longer retention times.[1] While C18 columns are the most common choice, other phases can offer alternative selectivity, which is particularly useful when resolving parabens from other matrix components or dealing with complex mixtures.

C18 (Octadecylsilane) Columns: C18 columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic stationary phase. They are widely used for paraben analysis due to their high retentivity and efficiency, providing excellent separation for a standard mix of methyl-, ethyl-, propyl-, and butylparaben.[1][2]

Phenyl Columns: Phenyl columns have phenyl groups bonded to the silica surface, often with a propyl or hexyl linker. Their unique separation mechanism involves not only hydrophobic interactions but also π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the parabens.[3] This alternative selectivity can be highly effective for resolving parabens from other aromatic compounds that may co-elute on a C18 column.[3]

Pentafluorophenyl (PFP) Columns: PFP columns are a variation of phenyl columns with a pentafluorinated phenyl ring. They offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for separating isomers and polar compounds.

The following tables summarize performance data and typical chromatographic conditions compiled from various application notes and studies.

Table 1: HPLC Column Performance for Paraben Analysis

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsHydrophobic, π-π, Dipole-Dipole
Selectivity Excellent for separating parabens by alkyl chain length.Alternative selectivity, excels at separating aromatic compounds.Superior separation for complex mixtures and isomers.
Typical Efficiency High; provides sharp peaks for standard parabens.High; offers excellent peak shape.High; effective for challenging separations.
Observed Performance Provides baseline separation for standard paraben mixtures.Successfully separated ethyl paraben from a co-eluting peak where C18 failed.Demonstrated the best separation for a mix of seven parabens compared to C18 columns.
Best Suited For Routine analysis of standard parabens (Methyl, Ethyl, Propyl, Butyl).Methods where C18 fails to resolve parabens from other aromatic matrix components.Analysis of complex samples containing paraben isomers or other challenging interferences.

Table 2: Example Chromatographic Conditions for Paraben Analysis

ParameterMethod 1: C18 ColumnMethod 2: C18 ColumnMethod 3: Phenyl-Hexyl vs. C18
Column X-pressPak C18S (50 x 2.1 mm, 2 µm)ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Luna Phenyl-Hexyl & Luna C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric AcidB: Acetonitrile(50/50 v/v)A: WaterB: Methanol(Gradient)20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (50/50 v/v)
Flow Rate 0.6 mL/min0.8 mL/minNot Specified
Temperature 40°C40°CNot Specified
Detection UV at 254 nmUV at 254 nmNot Specified
Analysis Time < 1 min~16 min< 7 min
Analytes p-Hydroxybenzoic acid, Methyl-, Ethyl-, Propyl-, ButylparabenMethyl-, Ethyl-, Propyl-, iso-Propyl-, Butyl-, iso-ButylparabenMixture including Ethyl Paraben

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a generalized protocol for the analysis of parabens in a cosmetic sample using HPLC, based on common practices.

1. Sample Preparation

  • Objective: To extract parabens from the sample matrix and prepare a solution suitable for HPLC injection.

  • Procedure:

    • Weigh an appropriate amount of the sample (e.g., 0.5 g of a cream) into a centrifuge tube.

    • Add a suitable extraction solvent. A mixture of methanol and water (e.g., 70:30 v/v) is often effective for extracting parabens.

    • Vortex or sonicate the sample for 15-20 minutes to ensure complete dispersion and extraction of the analytes.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter before injection. This step is critical to prevent column clogging.

2. HPLC Analysis

  • Objective: To separate and quantify the parabens extracted from the sample.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Conditions (Example using a C18 column):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization depending on the specific parabens and column used. Using a buffer (e.g., phosphate buffer at pH 2.5) can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm is a common wavelength for paraben detection, though others may be optimal depending on the specific paraben.

    • Injection Volume: 10-20 µL.

3. Calibration and Quantification

  • Objective: To determine the concentration of parabens in the sample.

  • Procedure:

    • Prepare a series of standard solutions of methyl-, ethyl-, propyl-, and butylparaben of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each paraben.

    • Inject the prepared sample extract.

    • Determine the concentration of each paraben in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical relationships in column selection and the general experimental workflow for paraben analysis.

G Logical Flow for HPLC Column Selection Start Start Method Development C18 Select C18 Column (Standard Choice) Start->C18 Analyze Analyze Sample C18->Analyze Evaluate Evaluate Separation (Resolution, Peak Shape) Analyze->Evaluate Failure Co-elution or Poor Peak Shape? Evaluate->Failure Optimize Optimize Mobile Phase Evaluate->Optimize Needs Improvement Success Method Successful Failure->Success No Phenyl Select Alternative Column (e.g., Phenyl, PFP) Failure->Phenyl Yes Phenyl->Analyze Optimize->Analyze

Caption: HPLC column selection workflow for paraben analysis.

G Experimental Workflow for Paraben Analysis by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Weigh Sample Extract 2. Add Solvent & Extract (Vortex/Sonicate) Weigh->Extract Centrifuge 3. Centrifuge Extract->Centrifuge Filter 4. Filter Extract (0.45 µm) Centrifuge->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection (254 nm) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calibrate 9. Create Calibration Curve Integrate->Calibrate Quantify 10. Quantify Parabens Calibrate->Quantify

Caption: General experimental workflow for HPLC analysis of parabens.

References

A Comparative Assessment of Methylparaben's Impact on Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methylparaben's (MP) effects across various cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of this compound's cellular and molecular impacts.

This compound is a widely used preservative in cosmetics, pharmaceuticals, and food products.[1] While generally considered safe at low concentrations, its potential as an endocrine disruptor and its effects on cellular processes have prompted extensive research.[2][3] This guide synthesizes findings on its cytotoxicity, influence on signaling pathways, and genotoxicity in diverse cell types.

Data Presentation: Summary of Quantitative Effects

The biological impact of this compound is highly dependent on the cell type, its receptor status (e.g., estrogen receptor expression), and the experimental conditions such as dose and exposure time.

Table 1: Cytotoxicity and Proliferation Effects of this compound on Various Cell Lines

Cell LineTypeEffectConcentrationExposure TimeAssaySource
HaCaT Human KeratinocyteDose-dependent decrease in cell viability25 µg/ml24hMTT, NRU[4]
MCF-7 (ER+) Human Breast CancerIncreased proliferation (Ki-67 expression)40 µM - 800 µM5 daysCrystal Violet, qRT-PCR[5]
Increased proliferation20 nMNot specifiedNot specified
MCF-7 (ER-) Human Breast CancerNo significant effect on proliferation/viability40 µM - 200 µM7 daysMTT, Cell Count
MCF-10A Non-transformed BreastIncreased ERα and ERβ protein expression20 nMNot specifiedWestern Blot
H1299 Human Lung CarcinomaInhibition of cell growth, enhanced apoptosisNot specifiedNot specifiedCell Cycle Analysis
MOE Murine Oviductal EpithelialReduced cellular proliferation and colony numbersNot specifiedNot specifiedProliferation Assay
C3H10T1/2 Multipotent Stem CellPromoted adipogenic differentiation, suppressed osteogenic/chondrogenic differentiationNot specified8-12 daysGene Expression
Allium cepa Onion Root TipEC50 for root growth inhibition: 75 µg/mL75 µg/mLNot specifiedRoot Growth Assay

Table 2: Apoptotic and Cell Cycle Effects of this compound

Cell LineEffectMechanismConcentrationSource
HaCaT Apoptosis Induction (when photosensitized by UVB)ROS generation, mitochondrial/ER stress, Caspase-3 activation25 µg/ml
H1299 Apoptosis InductionS- and G2/M-phase cell cycle arrest, ER stressNot specified
MOE Increased Cell DeathDysregulation of cell cycle and apoptosis molecular mechanismsNot specified
A431 Apoptosis InductionCaspase-3/7 activation (peak at 6-8h)Not specified

Impact on Key Signaling Pathways

This compound exerts its effects by modulating several critical intracellular signaling pathways. These interactions can lead to a range of outcomes from altered gene expression to apoptosis.

Experimental Workflow for In Vitro Assessment

The following diagram illustrates a generalized workflow for assessing the cytotoxic and mechanistic effects of this compound on a given cell line.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Endpoint Assays cluster_analysis Analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, HaCaT) MP_Prep 2. This compound Stock Preparation Seeding 3. Cell Seeding (e.g., 96-well plates) Treatment 4. Treatment with MP (Dose-Response) Seeding->Treatment Viability 5a. Viability/Cytotoxicity (MTT, NRU) Treatment->Viability Apoptosis 5b. Apoptosis (Flow Cytometry) Treatment->Apoptosis GeneExp 5c. Gene/Protein Expression (qPCR, Western Blot) Treatment->GeneExp DataAnalysis 6. Data Analysis (IC50, Statistical Tests) Viability->DataAnalysis Conclusion 7. Conclusion & Interpretation DataAnalysis->Conclusion

Caption: Generalized experimental workflow for assessing this compound's cellular impact.
Apoptosis Induction in Human Keratinocytes (HaCaT)

In human skin keratinocytes (HaCaT cells), this compound's toxicity is significantly amplified by exposure to ambient UVB radiation. This photosensitization leads to oxidative stress-mediated apoptosis through both mitochondrial and endoplasmic reticulum (ER) pathways.

G cluster_stress Cellular Stress MP This compound (MP) + UVB Exposure ROS Intracellular ROS Generation MP->ROS ER ER Stress (Ca2+ Release) MP->ER Mito Mitochondrial Membrane Disruption MP->Mito Lipid Lipid Peroxidation ROS->Lipid CytoC Cytochrome C Release ER->CytoC Mito->CytoC Caspase Caspase Cascade Activation (Caspase-3) CytoC->Caspase activates Apoptosis Apoptosis & DNA Damage Caspase->Apoptosis induces

Caption: Photosensitized this compound-induced apoptosis pathway in HaCaT cells.
Estrogenic and NF-κB Signaling in Human Neutrophils

This compound can modulate endocrine and inflammatory pathways. In human neutrophils, it affects estrogen receptor (ER) signaling and demonstrates a complex interaction with the NF-κB pathway, which is crucial for immune responses.

G cluster_pathways Intracellular Pathways MP This compound (MeP) ERa ERα Expression (Modulated) MP->ERa IKK IKKα/β Activation MP->IKK activates iNOS iNOS-dependent NO Production MP->iNOS decreases p65 p65 NF-κB Nuclear Translocation ERa->p65 inhibits IKK->p65 leads to Response Altered Neutrophil Function p65->Response iNOS->Response G MP This compound (MP) VGCC L-type Voltage-Gated Calcium Channels (VGCCs) MP->VGCC activates Ca Ca2+ Influx VGCC->Ca ERK ERK1/2 Activation Ca->ERK activates Hormone Increased FSH & LH Biosynthesis ERK->Hormone promotes

References

A Comparative Guide to the Simultaneous Quantification of Methylparaben and its Degradation Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the simultaneous quantification of methylparaben and its primary degradation product, p-hydroxybenzoic acid. The selection of an appropriate analytical method is critical for stability studies, quality control, and formulation development in the pharmaceutical and cosmetic industries. This document presents a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods, which are predominantly used for this analysis, alongside alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of various validated methods, offering a clear comparison to aid in the selection of the most suitable technique for your specific research or quality control needs.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as the most widely adopted technique for the analysis of this compound and p-hydroxybenzoic acid due to its robustness, reliability, and widespread availability. Several validated HPLC methods have been reported, each with specific chromatographic conditions tailored for different matrices.

Parameter Method 1 Method 2 Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)C8 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)Methanol:Water with 0.1% Acetic Acid (e.g., 60:40 v/v)Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min[1]
Detection UV at 254 nmUV at 254 nmUV at 258 nm[1]
Linearity Range (µg/mL) This compound: 0.5 - 100p-Hydroxybenzoic Acid: 0.5 - 100This compound: 1 - 50p-Hydroxybenzoic Acid: 1 - 50This compound: 45 - 245Ethylparaben: 20-50
Limit of Detection (LOD) (µg/mL) ~0.1~0.2Not Specified
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.5Not Specified
Accuracy (% Recovery) 98 - 102%99 - 101%98 - 102%
Precision (% RSD) < 2%< 2%< 1%[1]
Alternative Analytical Methods

While HPLC is the standard, alternative methods offer advantages in terms of speed, sensitivity, and resolution.

Parameter UPLC-MS/MS Capillary Electrophoresis (CE) HPTLC
Principle Ultra-performance liquid chromatography coupled with tandem mass spectrometry for high sensitivity and selectivity.Separation based on the electrophoretic mobility of analytes in a capillary under an applied electric field.Planar chromatography on a high-performance thin-layer plate with densitometric detection.
Advantages High sensitivity and specificity, suitable for complex matrices and trace level analysis.[2]Fast analysis times, low solvent consumption, and high separation efficiency.Simple, cost-effective, and high sample throughput.
Linearity Range ng/mL to µg/mL range0.1 - 5.0 mg/L20 - 100 ng/band for p-hydroxybenzoic acid
LOD pg/L to ng/L range< 0.017 mg/LNot Specified
LOQ pg/L to ng/L rangeNot SpecifiedNot Specified
Accuracy (% Recovery) Typically 95 - 105%Not SpecifiedNot Specified
Precision (% RSD) < 5%Intra-day: < 3.6%, Inter-day: < 6.2%1.24 - 1.89%

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure based on common practices for the simultaneous analysis of this compound and p-hydroxybenzoic acid.

1. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For solid or semi-solid matrices, an extraction step (e.g., sonication followed by centrifugation or solid-phase extraction) may be necessary.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is most commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase (water, often with a pH modifier like acetic acid or a buffer) is employed.

  • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

  • Injection Volume: Usually 10 or 20 µL.

  • Detection: UV detection is performed at a wavelength where both compounds have significant absorbance, commonly around 254 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound and p-hydroxybenzoic acid of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the peaks of this compound and p-hydroxybenzoic acid based on their retention times compared to the standards.

  • Quantify the analytes in the sample by interpolating their peak areas on the respective calibration curves.

UPLC-MS/MS Protocol

This method offers higher sensitivity and is suitable for complex sample matrices.

1. Sample Preparation:

  • Sample preparation is similar to HPLC but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

  • An internal standard is often added to improve the accuracy and precision of quantification.

2. UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size column (e.g., C18) is used for fast and efficient separation.

  • Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile with formic acid) and water (with formic acid) is typically used.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and p-hydroxybenzoic acid are monitored for selective and sensitive detection.

Capillary Electrophoresis (CE) Protocol

CE provides a rapid and efficient separation alternative to liquid chromatography.

1. Sample Preparation:

  • Samples are dissolved in the background electrolyte or a compatible solvent and filtered.

2. CE Conditions:

  • Capillary: A fused-silica capillary is used.

  • Background Electrolyte (BGE): A buffer solution (e.g., borate buffer) is used to control the pH and conductivity. Organic modifiers like methanol may be added to improve separation.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection is the most common method.

HPTLC Protocol

HPTLC is a planar chromatographic technique suitable for high-throughput screening.

1. Sample and Standard Application:

  • Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.

2. Development:

  • The plate is developed in a chamber containing a suitable mobile phase (e.g., a mixture of non-polar and polar solvents). The mobile phase moves up the plate by capillary action, separating the components of the sample.

3. Densitometric Analysis:

  • After development, the plate is dried, and the separated bands are quantified using a densitometer, which measures the absorbance or fluorescence of the spots.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the HPLC-based quantification of this compound and its degradation product.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification cluster_result Result sample Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample->filtration standard Standard Weighing & Dilution standard->filtration hplc HPLC System filtration->hplc Injection column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram Data Output calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of Analytes chromatogram->quantification calibration->quantification Apply Calibration report Report Generation quantification->report

Caption: Experimental workflow for HPLC analysis.

This guide provides a foundational understanding of the available methods for the simultaneous analysis of this compound and p-hydroxybenzoic acid. The choice of the optimal method will depend on specific laboratory capabilities, sample matrix, required sensitivity, and throughput needs. For regulatory submissions, it is imperative to follow the validation guidelines stipulated by relevant authorities such as the ICH.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylparaben in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the pharmaceutical and drug development fields, ensuring the safe handling and disposal of chemical compounds is paramount. Methylparaben, a common preservative, requires specific procedures to mitigate environmental impact and ensure workplace safety. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to adhere to standard safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE): When handling this compound, especially in its powder form, the following PPE is essential:

  • Hand Protection: Wear impervious gloves, such as rubber gloves.[1][2]

  • Eye Protection: Use chemical safety goggles or glasses.[1][3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator or a dust mask should be worn.[3]

  • Body Protection: Wear protective clothing, such as a lab coat, to avoid skin contact.

Handling and Storage:

  • Handle this compound in a well-ventilated area to avoid dust production.

  • Grounding and bonding of containers and receiving equipment are necessary to prevent static electricity, as dry powders can form combustible dust concentrations in the air.

  • Store the chemical in a cool, dry, and well-ventilated location in a tightly sealed container.

  • Avoid contact with incompatible materials like strong oxidizing agents, strong acids, and strong bases.

Step-by-Step this compound Disposal Procedure

This compound waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound" or "chemical waste containing this compound."

  • Segregate it from other waste streams to avoid unintended chemical reactions.

Step 2: Containerization

  • Collect waste this compound (solid powder, contaminated labware, or solutions) in a sturdy, leak-proof container. Plastic containers are generally preferred for chemical waste.

  • Ensure the container is compatible with the chemical and will not degrade.

  • Do not overfill the container; it should be no more than three-quarters full to allow for expansion and prevent spills.

Step 3: Labeling

  • Properly label the waste container with the words "Hazardous Waste."

  • Clearly identify the contents, listing "this compound" and any other chemicals present.

  • Mark the date when the first amount of waste was placed in the container (the accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for waste pickup requests. Disposal must occur within one year from the initial date of accumulation.

Quantitative Data for Laboratory Waste Management

While there are no specific disposal concentration limits for this compound in the provided results, general hazardous waste accumulation rules apply in a laboratory setting.

ParameterGuidelineRegulatory Context
Occupational Exposure (Nuisance Dust) Respirable Fraction: 5 mg/m³OSHA PEL
Total Dust: 15 mg/m³OSHA PEL
Maximum Waste Volume in SAA 55 gallons of hazardous wasteUniversity EH&S Guidelines
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solidUniversity EH&S Guidelines
Container Fill Level Do not exceed 3/4 fullBest Practice
Storage Time Limit in SAA 1 year from accumulation start dateUniversity EH&S Policy

This table summarizes general laboratory guidelines which should be followed for chemical waste like this compound. This compound is not classified as an acutely toxic P-listed waste.

Protocol for Accidental Release and Spill Cleanup

An accidental spill of this compound should be managed promptly and safely by following a clear protocol.

Methodology for Spill Containment and Cleanup:

  • Ensure Safety: Immediately alert personnel in the area and restrict access. Ensure the area is well-ventilated. Don personal protective equipment (gloves, goggles, respirator) before approaching the spill.

  • Prevent Dust Formation: Avoid actions that could make the powder airborne.

  • Contain the Spill: Prevent the spilled material from entering drains, sewers, or waterways.

  • Collect the Material: For solid spills, carefully use a clean shovel or scoop to place the material into a clean, dry, and appropriately labeled container for disposal.

  • Absorb Liquid Spills: For solutions containing this compound, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain and collect the spillage.

  • Final Cleanup: Once the bulk of the material is collected, decontaminate the area. Surfaces can be scrubbed with alcohol, and the cleaning materials should also be disposed of as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated items, including absorbents, PPE, and cleaning materials, into the hazardous waste container for disposal according to the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory.

Methylparaben_Disposal_Workflow cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_storage Storage & Final Disposal start This compound Use in Lab ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe waste_gen Waste Generated (Expired chemical, residue, contaminated items) ppe->waste_gen spill_check Is it a Spill? waste_gen->spill_check containerize Place in a Labeled, Leak-Proof Waste Container spill_check->containerize No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes label_waste Label Container: 'Hazardous Waste', Contents, Date containerize->label_waste spill_protocol->containerize store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EH&S for Waste Pickup store_saa->contact_ehs disposal Disposed by Licensed Waste Management Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.